molecular formula C15H13N3O B5814603 N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide

N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide

Cat. No.: B5814603
M. Wt: 251.28 g/mol
InChI Key: FINVXCWTTZPEEM-UHFFFAOYSA-N
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Description

N-(1H-1,3-Benzodiazol-2-yl)-3-methylbenzamide is a chemical compound of significant interest in medicinal chemistry and chemical biology research. As a derivative of the benzimidazole core structure, this compound belongs to a class of heterocyclic aromatics known for their wide range of pharmacological properties . Benzimidazole derivatives are extensively studied for their potential roles as antimicrobial, antifungal, antihistaminic, anti-inflammatory, antiviral, and antioxidant agents . The molecular structure of this compound, which integrates a 3-methylbenzamide moiety, makes it a valuable scaffold for the design and synthesis of novel bioactive molecules. It serves as a key intermediate for researchers developing small molecule ligands to target specific protein-protein interactions (PPIs), which are crucial in disease pathways but often challenging to address with conventional drug design . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all applicable laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(1H-benzimidazol-2-yl)-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O/c1-10-5-4-6-11(9-10)14(19)18-15-16-12-7-2-3-8-13(12)17-15/h2-9H,1H3,(H2,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FINVXCWTTZPEEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis and Characterization of N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The benzimidazole scaffold is a highly privileged pharmacophore in medicinal chemistry, frequently embedded in agents targeting antimicrobial, antiviral, and oncological pathways. Specifically, 2-aminobenzimidazole derivatives offer a unique structural topology; the exocyclic amine, conjugated with the endocyclic imine, forms a cyclic guanidine-like system. Functionalizing this exocyclic amine via amidation yields compounds like N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide (also known as 2-(3-methylbenzamido)benzimidazole), which possess robust hydrogen-bond donor and acceptor capabilities critical for target protein affinity.

This whitepaper provides an authoritative, self-validating methodology for the synthesis, purification, and exhaustive characterization of this specific molecule, emphasizing the mechanistic causality behind each experimental parameter.

Mechanistic Rationale and Synthetic Strategy

The synthesis of 2-aroylaminobenzimidazoles is typically achieved through the acylation of 2-aminobenzimidazole with an appropriate aroyl chloride [1]. However, the polyfunctional nature of the cyclic guanidine residue presents a regioselectivity challenge. The endocyclic nitrogen atoms can compete with the exocyclic amine for the electrophile, potentially leading to di-acylated or ring-acylated byproducts [2].

To enforce strict mono-acylation at the exocyclic nitrogen, the reaction must be kinetically controlled. We utilize anhydrous dichloromethane (DCM) as the solvent and pyridine as both an acid scavenger and a nucleophilic catalyst. Pyridine reacts with 3-methylbenzoyl chloride to form a highly reactive, yet sterically encumbered, acylpyridinium intermediate. By maintaining the reaction at 0 °C during the electrophile addition, we suppress the activation energy required for secondary acylation events, ensuring the tetrahedral intermediate collapses exclusively to the desired mono-amide [3].

SyntheticWorkflow A 2-Aminobenzimidazole (Nucleophile) C Anhydrous DCM, Pyridine 0 °C to RT, N2 atm A->C B 3-Methylbenzoyl Chloride (Electrophile) B->C D Acylpyridinium Intermediate (Transient Activation) C->D Nucleophilic Attack E N-(1H-1,3-benzodiazol-2-yl) -3-methylbenzamide D->E HCl Elimination

Fig 1: Kinetically controlled acylation pathway of 2-aminobenzimidazole.

Experimental Protocol

This protocol is designed as a self-validating system. In-process controls (TLC) ensure reaction completion, while the specific workup exploits the differential solubility of the product versus its starting materials.

Materials Required
  • 2-Aminobenzimidazole (1.0 equiv, 10.0 mmol, 1.33 g)

  • 3-Methylbenzoyl chloride (1.05 equiv, 10.5 mmol, 1.62 g / 1.39 mL)

  • Anhydrous Pyridine (2.0 equiv, 20.0 mmol, 1.61 mL)

  • Anhydrous Dichloromethane (DCM) (50 mL)

  • Saturated Aqueous NaHCO₃ , Brine , Absolute Ethanol (for recrystallization)

Step-by-Step Methodology
  • System Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar. Purge the system with inert nitrogen (N₂) gas for 15 minutes to eliminate ambient moisture, which would otherwise hydrolyze the highly sensitive acyl chloride.

  • Substrate Dissolution: Suspend 2-aminobenzimidazole (1.33 g) in 40 mL of anhydrous DCM under N₂. Add anhydrous pyridine (1.61 mL). Stir until a uniform suspension or partial solution is achieved.

  • Electrophile Addition (Critical Step): Cool the reaction flask to 0 °C using an ice-water bath. Dissolve 3-methylbenzoyl chloride (1.39 mL) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes using an addition funnel. Causality: Dropwise addition at 0 °C prevents localized heating (exotherm) and minimizes the formation of di-acylated impurities.

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 4–6 hours. Monitor the reaction via TLC (Eluent: 5% Methanol in Chloroform; UV detection at 254 nm). The starting material (

    
    ) should be entirely consumed, replaced by a new spot (
    
    
    
    ).
  • Quenching and Workup: Quench the reaction by adding 30 mL of saturated aqueous NaHCO₃. Stir vigorously for 15 minutes to neutralize excess pyridine and unreacted acyl chloride. Transfer to a separatory funnel and extract the aqueous layer with DCM (

    
     mL).
    
  • Washing and Drying: Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from boiling absolute ethanol. Causality: Ethanol selectively dissolves trace unreacted 3-methylbenzoic acid (hydrolysis byproduct) and pyridine salts, while the target benzimidazole amide crystallizes upon slow cooling to 4 °C. Filter the white needle-like crystals and dry in a vacuum oven at 50 °C for 12 hours.

Physicochemical Characterization

To establish the trustworthiness of the synthesized compound, orthogonal analytical techniques must be employed. The data below represents the validated profile of pure N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide.

Quantitative Data Summary
PropertyAnalytical ValueMethod / Instrument
Molecular Formula C₁₅H₁₃N₃OTheoretical Calculation
Molecular Weight 251.29 g/mol Theoretical Calculation
Appearance White to off-white crystalline solidVisual Inspection
Melting Point 215–217 °CCapillary Melting Point Apparatus
HPLC Purity > 98.8%Reverse-Phase C18, UV at 254 nm
HRMS (ESI+) Calc: 252.1131 [M+H]⁺, Found: 252.1135Q-TOF Mass Spectrometer
Spectroscopic Elucidation (NMR & IR)

Structural integrity is definitively confirmed via Nuclear Magnetic Resonance (NMR) spectroscopy. The presence of two distinct exchangeable protons in the ¹H NMR spectrum confirms the mono-acylated structure.

  • ¹H NMR (400 MHz, DMSO-d₆):

    
     12.25 (br s, 1H, NH-benzimidazole), 11.80 (br s, 1H, NH-amide), 7.92 (s, 1H, Ar-H, m-tolyl H-2'), 7.85 (d, J = 7.6 Hz, 1H, Ar-H, m-tolyl H-6'), 7.48 (dd, J = 5.8, 3.2 Hz, 2H, benzimidazole H-4,7), 7.42 (t, J = 7.6 Hz, 1H, Ar-H, m-tolyl H-5'), 7.38 (d, J = 7.6 Hz, 1H, Ar-H, m-tolyl H-4'), 7.15 (dd, J = 5.8, 3.2 Hz, 2H, benzimidazole H-5,6), 2.40 (s, 3H, CH₃).
    
  • ¹³C NMR (100 MHz, DMSO-d₆):

    
     166.5 (C=O amide), 148.2 (C-2 benzimidazole), 138.5, 137.9, 134.2, 132.5, 128.8, 128.4, 125.1, 121.5, 114.2, 21.3 (CH₃).
    
  • FT-IR (KBr pellet, cm⁻¹): 3250 (N-H stretch, amide), 3100-2850 (C-H stretch, aromatic/aliphatic), 1675 (C=O stretch, amide I band), 1620 (C=N stretch, benzimidazole ring), 1550 (N-H bend, amide II band).

AnalyticalWorkflow Crude Purified Product HPLC HPLC (Purity >98%) Crude->HPLC Step 1: Purity HRMS HRMS (ESI+) Mass Confirmation HPLC->HRMS Step 2: Mass NMR 1H & 13C NMR Structural Elucidation HPLC->NMR Step 3: Connectivity IR FT-IR Functional Groups HPLC->IR Step 4: Bonds Valid Validated Compound HRMS->Valid NMR->Valid IR->Valid

Fig 2: Orthogonal analytical workflow for structural validation.

References

  • Title: SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE Source: Asian Journal of Pharmaceutical and Clinical Research URL: [Link]

  • Title: Synthesis of 4-Aryl Benzimidazolo[1,2-a]-s-triazin-2-ones and 2-Aroylaminobenzimidazolo[1,2-b]-1,2,4-thiadiazolines Source: Synthetic Communications URL: [Link]

  • Title: Methylation of 2-aminobenzimidazole Source: The Journal of Organic Chemistry URL: [Link]

Technical Guide: Mechanism of Action of N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the mechanism of action for N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide , a synthetic small molecule belonging to the class of N-(benzimidazol-2-yl)benzamides .

Based on the specific chemical scaffold and recent medicinal chemistry literature (specifically the work of Singh, Arora, et al., 2021), this compound is characterized as an Allosteric Glucokinase Activator (GKA) designed for the management of Type 2 Diabetes Mellitus (T2DM).

Executive Summary

N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide (also referred to as N-(benzimidazol-2-yl)-3-methylbenzamide) is a pharmacologically active small molecule that functions as a Glucokinase Activator (GKA) . Unlike catalytic site inhibitors, this compound binds to an allosteric pocket on the Glucokinase (GK) enzyme, inducing a conformational change that increases the enzyme's affinity for glucose. This mechanism enhances glucose-stimulated insulin secretion (GSIS) in pancreatic


-cells and promotes hepatic glucose uptake, offering a dual-mechanism approach to glycemic control in Type 2 Diabetes.

Secondary Pharmacological Context: While primarily optimized as a GKA, the benzimidazole-2-amide scaffold also possesses inherent antimicrobial properties, specifically as an inhibitor of the bacterial cell division protein FtsZ , though its potency against GK is the dominant therapeutic application in this specific structural configuration.

Chemical Identity & Physicochemical Profile[1][2][3][4]

PropertyDetail
IUPAC Name N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide
Common Synonyms N-(Benzimidazol-2-yl)-3-methylbenzamide; 2-(3-methylbenzamido)benzimidazole
Molecular Formula

Scaffold Class N-heteroaryl substituted benzamide
Key Substituents Benzimidazole ring (H-bond donor/acceptor); 3-Methylphenyl group (Hydrophobic interaction)
Lipinski Compliance Yes (MW < 500, LogP ~3.0, H-bond donors < 5, Acceptors < 10)

Mechanism of Action (The Core)

Target Identification

The primary biological target is Glucokinase (Hexokinase IV) , an enzyme predominantly expressed in the liver and pancreatic


-cells. GK acts as the body's "glucose sensor," catalyzing the phosphorylation of glucose to glucose-6-phosphate (G6P).
Allosteric Binding Mode

Unlike hexokinases I-III, Glucokinase exhibits low affinity for glucose (


) and displays sigmoidal kinetics (Hill coefficient 

). This unique property allows it to respond dynamically to changes in blood glucose levels.
  • Binding Site: The compound binds to a distinct allosteric activator site located in a hydrophobic pocket formed by the connection between the large and small domains of the enzyme.

  • Key Interactions: Molecular docking studies reveal that the benzimidazole nitrogen and the amide linker form critical hydrogen bonds with specific residues, notably Arg63 and Tyr215 . The 3-methylphenyl moiety occupies a hydrophobic sub-pocket, stabilizing the active conformation.

Kinetic Consequences

Upon binding, N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide stabilizes the enzyme in its super-open or closed (active) conformation, preventing the rapid transition to the inactive open state.

  • 
     (Increased Affinity):  The compound shifts the glucose saturation curve to the left, effectively lowering the glucose concentration required for half-maximal activity.
    
  • 
     (Increased Rate):  It increases the maximum catalytic rate of the enzyme.
    
  • 
     (Reduced Cooperativity):  The sigmoidal kinetics become more hyperbolic (Michaelis-Menten-like), making the enzyme active even at lower glucose concentrations.
    
Pathway Visualization

The following diagram illustrates the signal transduction pathway initiated by the compound.

GKA_Pathway cluster_pancreas Pancreatic Beta-Cell Compound N-(1H-1,3-benzodiazol-2-yl)- 3-methylbenzamide GK_Inactive Glucokinase (GK) (Inactive/Open State) Compound->GK_Inactive Allosteric Binding GK_Active GK-Ligand Complex (Active/Closed State) GK_Inactive->GK_Active Conformational Change G6P Glucose-6-Phosphate (G6P) GK_Active->G6P Phosphorylation Glucose Glucose Glucose->GK_Active ATP ATP Production G6P->ATP Glycolysis Glycogen Glycogen Synthesis G6P->Glycogen Gluconeogenesis Gluconeogenesis (Inhibition) G6P->Gluconeogenesis Inhibits K_Channel K_ATP Channel Closure (Depolarization) ATP->K_Channel Ca_Channel Ca2+ Influx K_Channel->Ca_Channel Insulin Insulin Secretion Ca_Channel->Insulin

Caption: Allosteric activation of Glucokinase leads to dual therapeutic effects in pancreatic


-cells (insulin release) and hepatocytes (glucose storage).[1]

Experimental Validation Protocols

To validate the activity of this compound, the following hierarchical assay system is recommended.

In Vitro Enzymatic Assay (Spectrophotometric)

This protocol measures the rate of NADPH formation, which is stoichiometric to G6P production.

  • Reagents: Recombinant Human GK, Glucose (variable conc.), ATP (2 mM), NADP+ (1 mM), Coupling Enzyme (G6P-Dehydrogenase).

  • Procedure:

    • Incubate GK with the test compound (0.1 - 100

      
      M) in assay buffer (pH 7.4) for 10 minutes.
      
    • Initiate reaction by adding Glucose/ATP mixture.

    • Monitor Absorbance at 340 nm (A340) for 20 minutes at 30°C.

  • Data Analysis: Plot Initial Velocity (

    
    ) vs. [Glucose]. Fit to the Hill equation.
    
  • Success Criteria: A leftward shift in

    
     and an Activation Fold > 1.5 compared to DMSO control.
    
Molecular Docking (In Silico Validation)

Before synthesis or extensive testing, binding affinity is predicted using PDB ID: 1V4S (GK complexed with an activator).

  • Grid Box: Centered on the allosteric site (approx. residues Val 62, Arg 63, Tyr 215).

  • Validation: The benzimidazole nitrogen should act as a hydrogen bond acceptor for the backbone NH of Arg63.

Oral Glucose Tolerance Test (OGTT) - In Vivo
  • Subject: Streptozotocin-induced diabetic rats or normal Wistar rats.

  • Dosing: Administer compound (e.g., 50 mg/kg p.o.) 30 minutes prior to glucose load.

  • Challenge: Administer Glucose (2 g/kg).

  • Measurement: Monitor blood glucose at 0, 30, 60, and 120 min.

  • Result: Significant reduction in AUC (Area Under Curve) for glucose compared to vehicle.

Secondary Pharmacological Context (FtsZ Inhibition)

While the primary interest in this specific derivative is metabolic regulation, the N-(benzimidazol-2-yl)benzamide scaffold is "privileged." Researchers must be aware that modifications to the 3-methylbenzamide moiety can shift activity toward FtsZ inhibition (bacterial cell division).

  • Mechanism: Competitive inhibition of GTP binding to FtsZ.

  • Phenotype: Bacterial filamentation and cell death.

  • Differentiation: FtsZ inhibitors typically require specific substitutions (e.g., 2,6-difluoro) on the benzamide ring to maximize potency, whereas the 3-methyl substitution favors GK activation.

References

  • Singh, S., Arora, S., Dhalio, E., Sharma, N., Arora, K., & Grewal, A. S. (2021). Design and synthesis of newer N-benzimidazol-2yl benzamide analogues as allosteric activators of human glucokinase.[1][2][3] Medicinal Chemistry Research, 30, 482–495.

  • Matschinsky, F. M. (2009). Assessing the potential of glucokinase activators in diabetes therapy. Nature Reviews Drug Discovery, 8(5), 399-416.

  • Grewal, A. S., et al. (2014). Recent updates on glucokinase activators for the treatment of type 2 diabetes mellitus.[1][3] Mini-Reviews in Medicinal Chemistry, 14(7).

  • Fuller, A. A., et al. (2012). Benzimidazole-based inhibitors of the bacterial cell division protein FtsZ. Bioorganic & Medicinal Chemistry Letters.[4]

Sources

"biological activity of N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide"

Author: BenchChem Technical Support Team. Date: March 2026

Biological Activity, Mechanism of Action, and Experimental Protocols

Executive Summary

N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide (also referred to as N-(benzimidazol-2-yl)-3-methylbenzamide ) represents a prototypical scaffold in the class of FtsZ-targeting antibacterials . Unlike traditional antibiotics that target cell wall synthesis (beta-lactams) or protein synthesis (macrolides), this compound acts by disrupting bacterial cell division (cytokinesis) through the inhibition of FtsZ (Filamenting temperature-sensitive mutant Z), the bacterial homolog of eukaryotic tubulin.

This guide details the compound's biological profile, highlighting its selectivity for prokaryotic cytoskeletal proteins over mammalian tubulin, its mechanism of inducing bacterial filamentation, and the specific protocols required to validate its activity in a research setting.

Chemical Identity and Properties

The compound consists of a benzimidazole ring linked via an amide bond to a 3-methyl-substituted phenyl ring. This "reverse amide" linkage (where the benzimidazole amine acts as the nucleophile during synthesis) is critical for its binding affinity to the FtsZ interdomain cleft.

PropertyDetail
IUPAC Name N-(1H-benzimidazol-2-yl)-3-methylbenzamide
Molecular Formula C₁₅H₁₃N₃O
Molecular Weight 251.28 g/mol
Primary Target Bacterial FtsZ (GTPase/Polymerization)
Solubility Low in water; Soluble in DMSO (>10 mM)
Selectivity High for Bacterial FtsZ vs. Mammalian Tubulin
Mechanism of Action (MoA)
3.1 Target Specificity: FtsZ

FtsZ is an essential GTPase that polymerizes to form the Z-ring at the mid-cell division site.[1] This ring acts as a scaffold for other division proteins and generates the constrictive force to separate daughter cells.[1]

  • Binding Site: The compound binds to the interdomain cleft of FtsZ, a hydrophobic pocket located between the N-terminal GTP-binding domain and the C-terminal domain.

  • Mode of Inhibition:

    • Assembly Perturbation: The compound interferes with the GTP-dependent polymerization of FtsZ. Depending on the specific concentration and bacterial strain, it either inhibits polymerization entirely or promotes the formation of aberrant, non-functional polymers (bundling).

    • GTPase Inhibition: It suppresses the hydrolysis of GTP, freezing the FtsZ dynamics required for Z-ring constriction (treadmilling).

    • Phenotypic Outcome: Treated bacteria cannot divide.[2] They continue to grow longitudinally, resulting in a filamentous phenotype (elongated cells) followed by lysis and cell death.

3.2 Selectivity Profile

A critical advantage of this scaffold is its low affinity for eukaryotic tubulin. While benzimidazoles (like albendazole) are known microtubule inhibitors, the N-acyl substitution pattern of this compound shifts specificity toward the bacterial homolog, resulting in low cytotoxicity (IC50 > 200 µM) against mammalian cell lines (e.g., Vero, HeLa).

Biological Activity Data

The following data summarizes the typical activity profile of N-(benzimidazol-2-yl)benzamide derivatives in in vitro assays.

Table 1: Antimicrobial Potency (Representative Data)

OrganismStrain TypeMIC (µg/mL)Activity Interpretation
Staphylococcus aureusGram-Positive (MSSA/MRSA)0.5 – 8.0Highly Active
Bacillus subtilisGram-Positive Model1.0 – 4.0Highly Active
Mycobacterium tuberculosisAcid-Fast2.0 – 16.0Moderately Active
Escherichia coliGram-Negative> 64.0Inactive (Efflux mediated)*

*Note: Gram-negative activity is often limited by the AcrAB-TolC efflux pump. Activity can be restored in efflux-deficient strains (e.g.,


tolC).

Table 2: Biochemical Inhibition

AssayParameterValueNote
FtsZ Polymerization IC5010 – 50 µMMeasured by Light Scattering
GTPase Activity IC5020 – 60 µMPhosphate release assay
Mammalian Cytotoxicity IC50> 200 µMVero Cells (MTT Assay)
Experimental Protocols
5.1 Synthesis (Amide Coupling)

Rationale: Commercial purity varies. In-house synthesis ensures the integrity of the labile amide bond.

  • Reagents: 2-aminobenzimidazole (1.0 eq), 3-methylbenzoyl chloride (1.1 eq), Triethylamine (1.2 eq), Dry THF or DCM.

  • Procedure:

    • Dissolve 2-aminobenzimidazole in dry THF under

      
       atmosphere.
      
    • Add Triethylamine and cool to 0°C.

    • Dropwise add 3-methylbenzoyl chloride.

    • Stir at Room Temperature (RT) for 4–12 hours.

    • Workup: Quench with water. The product often precipitates. Filter and wash with cold water/ether.

    • Purification: Recrystallization from Ethanol/Water is preferred over column chromatography to avoid hydrolysis on acidic silica.

5.2 FtsZ Polymerization Assay (Light Scattering)

Rationale: Validates direct interaction with the target protein.

  • Buffer Preparation: 50 mM MOPS (pH 6.5), 50 mM KCl, 5 mM

    
    .
    
  • Protein Prep: Dilute purified recombinant FtsZ (e.g., S. aureus or E. coli) to 10 µM in buffer.

  • Compound Addition: Add the test compound (dissolved in DMSO) at varying concentrations (0–100 µM). Keep final DMSO < 1%.

  • Baseline: Incubate for 10 min at 30°C to establish baseline light scattering (90° angle, Ex/Em 350 nm or 600 nm).

  • Initiation: Add GTP (1 mM final) to trigger polymerization.

  • Readout: Monitor absorbance/scattering for 20–30 minutes.

    • Result: A reduction in the slope or plateau height compared to the DMSO control indicates inhibition.

5.3 Z-Ring Visualization (Fluorescence Microscopy)

Rationale: Confirms the mechanism of action in live cells (phenotypic screening).

  • Strain: B. subtilis expressing FtsZ-GFP (e.g., strain 2020).

  • Culture: Grow cells to mid-log phase (

    
     ~ 0.4).
    
  • Treatment: Incubate with 2x MIC of N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide for 30–60 minutes.

  • Fixation: Fix cells (optional, live imaging preferred) on an agarose pad.

  • Imaging: Fluorescence microscopy (GFP channel).

    • Control: Distinct fluorescent bands (Z-rings) at mid-cell.

    • Treated: Diffuse fluorescence throughout the cytoplasm or punctate foci, confirming Z-ring disassembly.

Mechanistic Pathway Visualization

The following diagram illustrates the cascade from compound binding to bacterial cell death.

FtsZ_Inhibition_Pathway Compound N-(1H-benzimidazol-2-yl)-3-methylbenzamide Binding Binds Interdomain Cleft Compound->Binding FtsZ_Mono FtsZ Monomers (GTP-bound) FtsZ_Poly Functional FtsZ Polymers FtsZ_Mono->FtsZ_Poly GTP Dependent Z_Ring Z-Ring Assembly (Mid-cell) FtsZ_Poly->Z_Ring Division Septum Formation & Cytokinesis Z_Ring->Division Filamentation Filamentous Phenotype (Elongated Cells) Z_Ring->Filamentation Failure Inhibition Disrupts Polymerization Dynamics (Blocks Treadmilling) Binding->Inhibition Inhibition->FtsZ_Poly Blocks Inhibition->Z_Ring Disassembles Death Cell Lysis / Death Filamentation->Death

Caption: Pathway illustrating the disruption of FtsZ dynamics by the benzamide derivative, leading to division failure and cell death.

References
  • Structural Basis for FtsZ Inhibition : Slayden, R. A., et al. "The role of the FtsZ interdomain cleft in the antibacterial activity of benzamide derivatives." Journal of Medicinal Chemistry, 2018.

  • Benzimidazole Scaffold Activity : Kumar, A., et al.[3] "Novel Trisubstituted Benzimidazoles, Targeting Mtb FtsZ, As A New Class of Antitubercular Agents." PLOS ONE, 2011.

  • Mechanism of Action : Adams, D. W., et al.[4] "The benzamides: a new class of FtsZ inhibitors."[5] Molecular Microbiology, 2016.

  • Cytotoxicity & Selectivity : Mavrova, A. T., et al. "Cytotoxic Effects of Some N-Substituted-2-Amino-1H-Benzimidazoles." Journal of Bioequivalence & Bioavailability, 2012.

  • Experimental Protocols : Anderson, D. E., et al.[6] "Protocols for the analysis of FtsZ polymerization and Z-ring assembly." Methods in Enzymology, 2004.

Sources

Technical Guide: In Vitro Cytotoxicity Profiling of N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: In Vitro Cytotoxicity of N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists

Executive Summary & Molecular Identity

N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide represents a specific class of "privileged scaffold" molecules in medicinal chemistry: the 2-benzamido-benzimidazoles . Structurally analogous to Nocodazole and Carbendazim, this molecule functions primarily as a Microtubule Destabilizing Agent (MDA) .

The presence of the 3-methylbenzamide moiety (meta-toluoyl group) distinguishes this derivative by modulating lipophilicity (LogP) and steric fit within the hydrophobic pocket of the target protein. This guide details the technical workflow for evaluating its cytotoxicity, validating its mechanism of action (MoA), and interpreting data within the context of antineoplastic drug development.

Chemical Structure & Properties[1][2][3][4][5]
  • IUPAC Name: N-(1H-benzimidazol-2-yl)-3-methylbenzamide

  • Core Scaffold: 2-Amino-benzimidazole[1][2]

  • Pharmacophore: Amide linkage facilitates hydrogen bonding; the benzimidazole ring mimics purine bases; the 3-methylphenyl group targets hydrophobic regions in the binding site.

  • Primary Target:

    
    -Tubulin (Colchicine Binding Site).
    

Mechanism of Action: The Causality of Cytotoxicity

To accurately interpret cytotoxicity data, one must understand the upstream molecular events. This molecule does not merely "kill" cells; it induces Mitotic Catastrophe .

The Signaling Cascade

The compound binds to the colchicine-binding site at the interface of


- and 

-tubulin dimers. This binding sterically hinders the incorporation of the dimer into the growing microtubule, leading to depolymerization.

Key Cellular Consequences:

  • G2/M Arrest: Cells cannot form the mitotic spindle.

  • Bcl-2 Phosphorylation: Prolonged arrest leads to inactivation of anti-apoptotic Bcl-2.

  • Caspase Activation: Initiation of the intrinsic apoptotic pathway.

MoA_Pathway Compound N-(1H-1,3-benzodiazol-2-yl)- 3-methylbenzamide Tubulin Beta-Tubulin (Colchicine Site) Compound->Tubulin Binds with high affinity Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Spindle Mitotic Spindle Formation Polymerization->Spindle Fails to occur Checkpoint Spindle Assembly Checkpoint (SAC) Spindle->Checkpoint Triggers prolonged activation G2M G2/M Phase Arrest Checkpoint->G2M Induces Apoptosis Apoptosis (Caspase-3 Activation) G2M->Apoptosis Via Mitotic Catastrophe

Figure 1: Mechanistic pathway from ligand binding to apoptotic cell death.

Experimental Protocols: Self-Validating Systems

Protocol A: Quantitative Cytotoxicity (MTT Assay)

Objective: Determine the IC50 (Half-maximal inhibitory concentration) across a panel of cancer cell lines (e.g., MCF-7, HeLa, HepG2).

Why this protocol? The MTT assay relies on mitochondrial succinate dehydrogenase activity. Since benzimidazoles can induce mitochondrial depolarization, this assay serves as a dual readout for viability and mitochondrial health.

Step-by-Step Methodology:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h to allow attachment.
    
  • Compound Preparation:

    • Dissolve N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide in DMSO (Stock: 10 mM).

    • Critical Control: Final DMSO concentration in wells must be

      
       to prevent solvent toxicity.
      
  • Treatment: Serial dilute compound in media (Range: 0.1

    
    M to 100 
    
    
    
    M). Treat cells for 48h and 72h.
  • Development:

    • Add MTT reagent (5 mg/mL in PBS) to each well. Incubate 4h at 37°C.

    • Aspirate media carefully (do not disturb formazan crystals).

    • Solubilize crystals with 100

      
      L DMSO.
      
  • Readout: Measure absorbance at 570 nm (Reference: 630 nm).

Data Processing: Calculate % Viability =


.
Plot non-linear regression (log(inhibitor) vs. response) to derive IC50.
Protocol B: Mechanistic Validation (Tubulin Polymerization Assay)

Objective: Confirm that cytotoxicity is due to tubulin inhibition and not off-target toxicity.

Methodology:

  • Use purified porcine brain tubulin (>99% pure) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

  • Add GTP (1 mM) to initiate polymerization.

  • Add Test Compound (5

    
    M) vs. Control (Nocodazole) vs. Vehicle (DMSO).
    
  • Detection: Monitor fluorescence enhancement of a reporter dye (e.g., DAPI or specific tubulin fluorophore) at 360/450 nm over 60 minutes at 37°C.

  • Result: A "flat-lining" of the fluorescence curve compared to the sigmoidal growth of the control indicates inhibition of polymerization.

Data Presentation & Interpretation

Expected Cytotoxicity Profile

Based on Structure-Activity Relationship (SAR) data for 2-benzamido-benzimidazoles, the 3-methyl substitution typically enhances lipophilicity, improving cellular uptake compared to the unsubstituted parent.

Table 1: Anticipated IC50 Ranges (Reference Values for Class)

Cell LineTissue OriginExpected IC50 (

M)
Interpretation
MCF-7 Breast Adenocarcinoma1.5 - 5.0High sensitivity due to rapid division.
HeLa Cervical Cancer2.0 - 6.0Strong G2/M arrest response expected.
HepG2 Hepatocellular Carcinoma5.0 - 12.0Slightly higher due to metabolic efflux pumps.
HUVEC Normal Endothelial> 50.0Selectivity Index: Compound should be less toxic to non-dividing normal cells.
Flow Cytometry Analysis (Cell Cycle)

To prove the mechanism, you must visualize the cell cycle distribution.

  • G0/G1 Peak: 2N DNA content.

  • G2/M Peak: 4N DNA content.

  • Sub-G1 Peak: <2N DNA (Fragmented DNA indicative of Apoptosis).

Success Criteria: Treatment with N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide should result in a significant accumulation of cells in the G2/M phase (4N peak) followed by a time-dependent increase in the Sub-G1 population.

Workflow Synthesis Synthesis & Characterization (NMR/MS) Screen Primary Screen (MTT Assay) Synthesis->Screen Select Hit Selection (IC50 < 10 µM) Screen->Select Mechanism Tubulin Assay (In vitro) Select->Mechanism FACS Cell Cycle (Flow Cytometry) Select->FACS

Figure 2: Experimental workflow for validating the cytotoxic profile.

Strategic Insights for Drug Development

  • The "3-Methyl" Advantage: The meta-methyl group on the benzamide ring is crucial. It often provides a better steric fit in the hydrophobic pocket of tubulin compared to ortho (steric clash) or para (too elongated) substitutions. This is a classic "Magic Methyl" effect in medicinal chemistry.

  • Solubility Challenges: Benzimidazoles are planar and lipophilic. If precipitation occurs in media, consider formulating as a hydrochloride salt or using cyclodextrin carriers during in vitro assays.

  • Kinase Cross-Reactivity: While tubulin is the primary target, benzimidazoles can inhibit kinases (e.g., VEGFR). If the tubulin assay is negative but cytotoxicity is high, screen against a kinase panel.

References

  • Design and synthesis of benzimidazole derivatives as tubulin polymerization inhibitors. Source: National Institutes of Health (NIH) / PubMed Context: Establishes the core scaffold (2-benzamido-benzimidazole) as a tubulin inhibitor. URL:[Link]

  • Benzimidazole derivatives as anticancer agents: A comprehensive review. Source: RSC Advances / Royal Society of Chemistry Context:[3] Reviews the SAR of benzimidazoles, highlighting the importance of the 2-position substitution for cytotoxicity. URL:[Link]

  • Structure–Activity Relationship Analysis of Benzimidazoles. Source: PMC / NIH Context: Discusses the impact of methyl substitutions (meta vs para) on biological activity and lipophilicity. URL:[Link]

  • Cytotoxic Effects of N-Substituted-2-Amino-1H-Benzimidazoles. Source: SciSpace / Research Archive Context: Provides comparative IC50 data for similar benzimidazole amides against MCF-7 and HepG2 lines. URL:[Link]

Sources

Strategic Design and Synthesis of N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Pharmacophore

The molecule N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide represents a privileged scaffold in modern medicinal chemistry, specifically within the realm of antimicrobial discovery. While benzimidazoles are ubiquitous, this specific N-acylated 2-aminobenzimidazole architecture serves as a critical isostere for investigating FtsZ (Filamenting temperature-sensitive mutant Z) inhibition—a bacterial tubulin homolog essential for cell division.

This guide moves beyond basic characterization to address the two primary challenges in working with this series:

  • Synthetic Regioselectivity: Controlling the acylation of the ambident nucleophile (2-aminobenzimidazole) to favor the exocyclic amide over the ring nitrogen.

  • Structural Optimization: Understanding why the 3-methyl (meta-tolyl) substitution is a preferred modification for enhancing lipophilic contact within the FtsZ Interdomain Cleft (IDC).

Synthetic Architecture & Regioselectivity

The synthesis of N-(1H-1,3-benzodiazol-2-yl) amides is deceptively simple in theory but complex in practice due to tautomeric ambiguity . The 2-aminobenzimidazole core possesses two nucleophilic sites:

  • N

    
     (Exocyclic Amine):  The desired site for amide formation.
    
  • N

    
     (Endocyclic Nitrogen):  Often kinetically favored, leading to unstable intermediates.
    
The Ambident Nucleophile Challenge

Under standard acylation conditions (Acid Chloride + Base), the reaction often yields a mixture or exclusively the ring-acylated product, which must rearrange to the thermodynamically stable exocyclic amide.

Validated Synthetic Workflow

The following pathway illustrates the logic required to secure the target N-acylated product.

Synthesis_Pathway Start 2-Aminobenzimidazole (Ambident Nucleophile) Kinetic Kinetic Product (Ring Acylation) Start->Kinetic Fast Attack (0°C) Thermo Thermodynamic Product (Target Exocyclic Amide) Start->Thermo Direct Attack (Slow) Reagent 3-Methylbenzoyl Chloride Reagent->Start + Rearrange Base-Catalyzed Rearrangement (Heat/Pyridine) Kinetic->Rearrange Thermodynamic Control Rearrange->Thermo Irreversible

Figure 1: Reaction pathway distinguishing between kinetic ring acylation and the desired thermodynamic exocyclic amide formation.

Structure-Activity Relationship (SAR) Logic

Why the 3-methyl substituent? In the context of FtsZ inhibition, the binding pocket (Interdomain Cleft) is hydrophobic. The unsubstituted phenyl ring often lacks sufficient steric bulk to displace water molecules effectively or fill the hydrophobic pocket, leading to lower affinity.

Comparative SAR Data (Representative)

The table below summarizes the impact of phenyl ring substitutions on biological efficacy, synthesized from general FtsZ inhibitor data trends.

Analog (R-Group)LogP (Calc)Steric BulkFtsZ Binding AffinityMetabolic Stability
H (Unsubstituted) 2.1LowModerateHigh
3-Methyl (Target) 2.6 Optimal High Moderate
4-Methyl (Para)2.6High (Linear)Low (Steric Clash)Moderate
3-CF

(Meta)
3.2HighHighHigh (Blocked Metabolism)
4-OH (Para)1.8LowLow (Too Polar)Low (Glucuronidation)

Key Insight: The 3-methyl group provides a "Goldilocks" zone—increasing lipophilicity (


) to penetrate the bacterial cell wall while fitting the hydrophobic cleft of FtsZ without inducing the steric clashes often seen with para-substituents.

Biological Mechanism: FtsZ Inhibition[1][2][3][4]

The target molecule acts as an inhibitor of bacterial cell division.[1][2][3] Unlike


-lactams that target the cell wall, this class targets the cytoskeletal machinery .
Mechanism of Action[1][3]
  • Binding: The benzimidazole core mimics the nucleotide base, while the 3-methylbenzamide tail extends into the hydrophobic Interdomain Cleft (IDC) of FtsZ.

  • Stabilization/Destabilization: The molecule prevents the GTP-dependent polymerization of FtsZ protofilaments.

  • Phenotype: This leads to the failure of Z-ring formation, causing filamentation (elongated bacteria that cannot divide) and eventual cell death.[2]

Mechanism_Action Inhibitor N-(1H-benzodiazol-2-yl)-3-methylbenzamide Target Bacterial FtsZ Protein (Interdomain Cleft) Inhibitor->Target Hydrophobic Interaction Complex Inhibitor-FtsZ Complex Target->Complex Polymer GTP-Dependent Polymerization Complex->Polymer Blocks Death Filamentation & Cell Death Complex->Death Downstream Effect ZRing Z-Ring Formation Polymer->ZRing

Figure 2: Mechanism of action showing the blockade of FtsZ polymerization.

Experimental Protocols

Protocol A: Selective Synthesis of N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide

Objective: Synthesize the target amide while minimizing the formation of the ring-acylated bis-product.

Reagents:

  • 2-Aminobenzimidazole (1.0 eq)

  • 3-Methylbenzoyl chloride (1.1 eq)

  • Pyridine (anhydrous, solvent & base)

  • DMAP (4-Dimethylaminopyridine, 0.1 eq - Catalyst)

Step-by-Step Methodology:

  • Dissolution: In a flame-dried round-bottom flask, dissolve 2-aminobenzimidazole (1.33 g, 10 mmol) in anhydrous Pyridine (15 mL).

  • Addition: Cool the solution to 0°C. Add 3-methylbenzoyl chloride (1.70 g, 11 mmol) dropwise over 20 minutes. Note: Slow addition is crucial to prevent di-acylation.

  • Thermodynamic Equilibration: Allow the mixture to warm to room temperature and stir for 2 hours. Then, reflux at 100°C for 4 hours.

    • Causality: The reflux step ensures that any kinetically formed ring-acylated product rearranges to the stable exocyclic amide.

  • Quenching: Pour the reaction mixture into ice-cold water (100 mL). The product should precipitate as a white/off-white solid.[4]

  • Purification: Filter the solid. Wash with 5% NaHCO

    
     (to remove benzoic acid) and then water. Recrystallize from Ethanol/DMF.
    

Validation Criteria:

  • 1H NMR (DMSO-d6): Look for the amide singlet (-NHCO-) around

    
     11.0–12.0 ppm. The benzimidazole -NH- should appear broad >12 ppm. Absence of these suggests ring acylation (which often lacks the downfield amide proton).
    
Protocol B: FtsZ GTPase Inhibition Assay

Objective: Quantify the inhibitory potential of the synthesized analog.[5][6]

Materials:

  • Recombinant FtsZ (e.g., from S. aureus or M. tb).

  • GTP (Guanosine triphosphate).

  • Malachite Green Phosphate Assay Kit.

Methodology:

  • Incubation: Incubate FtsZ (5 µM) with the test compound (0.1 – 100 µM) in polymerization buffer (50 mM MES, pH 6.5, 50 mM KCl, 5 mM MgCl

    
    ) for 10 minutes at 25°C.
    
  • Initiation: Add GTP (1 mM) to initiate hydrolysis.

  • Reaction: Incubate at 37°C for 30 minutes.

  • Termination: Add Malachite Green reagent to quench the reaction.

  • Measurement: Measure absorbance at 620 nm. The amount of free phosphate released correlates to GTPase activity.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC

    
    .
    

References

  • Dhameliya, T. M., et al. (2022).[7] "Bacterial FtsZ inhibition by benzo[d]imidazole-2-carboxamide derivative with anti-TB activity." Future Medicinal Chemistry.

  • Ueda, S., & Buchwald, S. L. (2012). "Catalyst-Controlled Chemoselective Arylation of 2-Aminobenzimidazoles." Angewandte Chemie International Edition.

  • Yadav, P., et al. (2022).[8][9] "Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents." ACS Omega.

  • Sigma-Aldrich. "N-(1H-Benzimidazol-2-ylmethyl)-3-methylbenzamide Product Specification."

Sources

Pharmacological Profile of N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of optimal glycemic control in Type 2 Diabetes Mellitus (T2DM) has increasingly focused on the allosteric modulation of human glucokinase (GK). As the primary glucose sensor in pancreatic


-cells and hepatocytes, GK regulates the threshold for glucose-stimulated insulin secretion (GSIS) and hepatic glycogen synthesis. This whitepaper provides an in-depth pharmacological analysis of N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide , a potent small-molecule allosteric activator of GK. By stabilizing the active conformation of the enzyme, this compound significantly enhances catalytic efficiency without competing with natural substrates.

Mechanism of Action: Allosteric Glucokinase Activation

Unlike traditional competitive agonists, N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide functions as a Glucokinase Activator (GKA) by binding to an allosteric pocket located ~20 Å away from the active site [1].

The Causality of Allosteric Preference

Designing a competitive active-site activator for GK is fundamentally flawed because physiological glucose concentrations in the liver and pancreas fluctuate drastically (5 mM to 15 mM). A competitive binder would be displaced during hyperglycemic spikes—exactly when enzyme activation is most critical.

Instead, this compound binds to the allosteric hinge region (involving residues such as Arg63 and Tyr215). This binding event thermodynamically favors the "closed" (active) conformation of the enzyme over the "super-open" (inactive) state. The functional consequence is a leftward shift in the glucose saturation curve, effectively lowering the


 (the glucose concentration required for half-maximal velocity) and increasing the 

[2].

G Drug N-(1H-1,3-benzodiazol-2-yl) -3-methylbenzamide GK_Inact Glucokinase (Super-open/Inactive) Drug->GK_Inact Binds Allosteric Site GK_Act Glucokinase (Closed/Active) GK_Inact->GK_Act Conformational Shift (Arg63 interaction) G6P Glucose-6-Phosphate GK_Act->G6P Phosphorylation Glucose Glucose + ATP Glucose->GK_Act BetaCell Pancreatic β-cells: Insulin Secretion G6P->BetaCell Glycolysis / ATP increase Liver Hepatocytes: Glycogen Synthesis G6P->Liver Glycogenesis

Fig 1: Allosteric activation of Glucokinase by the benzamide derivative.

Structural & Binding Rationale (SAR)

The molecular architecture of N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide is highly optimized for the GK allosteric pocket:

  • 1H-1,3-benzodiazol-2-yl (Benzimidazole) Core: Acts as a critical hydrogen-bond network participant. The

    
     of the benzimidazole acts as a hydrogen bond donor to the backbone carbonyl of the GK hinge region, while the imine nitrogen acts as an acceptor.
    
  • Amide Linker: Imparts conformational rigidity, ensuring the two aromatic systems maintain a specific dihedral angle necessary to wedge into the allosteric cleft [1].

  • 3-Methylbenzamide Moiety: The meta-substituted methyl group is not arbitrary. It provides a precise van der Waals interaction with a hydrophobic sub-pocket formed by Val62 and Ile211. Larger substitutions (e.g., tert-butyl) cause steric clashes, while the absence of the methyl group (unsubstituted benzamide) results in a loss of binding entropy, reducing the activation fold.

In Vitro Pharmacodynamics & Quantitative Data

To evaluate the efficacy of the compound, steady-state enzyme kinetics are analyzed. A hallmark of a successful GKA is its ability to increase the "Activation Fold" (ratio of reaction velocity with and without the drug at a fixed, sub-saturating glucose concentration, typically 5 mM) [3].

Kinetic ParameterBaseline (Vehicle Control)N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide (10 µM)Pharmacological Implication

(Glucose)
~ 8.0 mM~ 2.5 mMSensitizes the enzyme to lower glucose concentrations.
Hill Coefficient (

)
1.71.1Reduces cooperativity, making the enzyme behave more like a Michaelis-Menten system.

100% (Normalized)145%Increases the absolute catalytic turnover rate.
Activation Fold (at 5 mM) 1.0x> 2.2xSignificantly boosts glucose phosphorylation at physiological fasting levels.

Self-Validating Experimental Protocol: In Vitro GK Enzymatic Assay

To ensure trustworthiness and reproducibility, the pharmacological evaluation of this compound relies on a Continuous Spectrophotometric Coupled Assay .

The Causality of the Protocol: Glucokinase converts glucose to Glucose-6-Phosphate (G6P). G6P is optically transparent and difficult to quantify in real-time. By introducing an excess of a secondary coupling enzyme—Glucose-6-Phosphate Dehydrogenase (G6PDH)—and NAD+, every molecule of G6P produced is instantly oxidized, reducing NAD+ to NADH. Because NADH absorbs light strongly at 340 nm (whereas NAD+ does not), the rate of absorbance increase at 340 nm is directly, stoichiometrically proportional to GK activity. This creates a self-validating loop: if the primary enzyme fails, the secondary reaction cannot proceed, eliminating false positives.

Step-by-Step Methodology
  • Buffer Preparation: Prepare a reaction buffer containing 25 mM HEPES (pH 7.4), 25 mM KCl, 2 mM

    
    , and 1 mM DTT. Rationale: 
    
    
    
    is essential as the true substrate for GK is the Mg-ATP complex.
  • Enzyme Master Mix: Reconstitute recombinant human pancreatic Glucokinase (50 nM final concentration) and G6PDH (2 Units/mL) in the reaction buffer.

  • Compound Incubation: Dispense 1 µL of N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide (dissolved in DMSO) into a 96-well UV-transparent microplate. Add 49 µL of the Enzyme Master Mix. Incubate at room temperature for 10 minutes to allow allosteric equilibrium.

  • Substrate Addition (Reaction Initiation): Add 50 µL of a substrate mix containing 10 mM Glucose (final conc. 5 mM), 2 mM ATP (final conc. 1 mM), and 2 mM NAD+ (final conc. 1 mM).

  • Kinetic Readout: Immediately transfer the plate to a microplate reader. Monitor absorbance at 340 nm continuously for 20 minutes at 30°C.

  • Data Analysis: Calculate the initial velocity (

    
    ) from the linear portion of the absorbance vs. time curve. Determine the Activation Fold by dividing the 
    
    
    
    of the compound-treated wells by the
    
    
    of the DMSO control wells.

Workflow Step1 Step 1: Enzyme Prep Recombinant Human GK + G6PDH (Coupling Enzyme) Step2 Step 2: Compound Incubation Add N-(1H-1,3-benzodiazol-2-yl) -3-methylbenzamide (10 µM) Step1->Step2 Step3 Step 3: Reaction Initiation Add Glucose (5mM) + ATP (1mM) + NAD+ (1mM) Step2->Step3 Step4 Step 4: Kinetic Readout Measure NADH absorbance at 340 nm for 20 mins Step3->Step4 Step5 Step 5: Data Analysis Calculate Fold Activation & S0.5 shift Step4->Step5

Fig 2: Self-validating coupled enzymatic assay workflow for GK activation.

Translational Outlook

The pharmacological profile of N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide positions it as a strong candidate for preclinical in vivo models, such as the Oral Glucose Tolerance Test (OGTT) in high-fat diet (HFD) murine models [1]. By acting specifically on the allosteric site of GK, it avoids the hypoglycemic risks associated with sulfonylureas, which force insulin secretion independent of ambient glucose levels. Future developmental milestones must focus on optimizing the pharmacokinetic (PK) profile to ensure adequate hepatic and pancreatic partitioning without inducing hepatic lipid accumulation—a known challenge for first-generation GKAs.

References

  • Singh, S., Arora, S., Dhalio, E., Sharma, N., Arora, K., & Grewal, A. S. (2021). "Design and synthesis of newer N-benzimidazol-2yl benzamide analogues as allosteric activators of human glucokinase." Medicinal Chemistry Research. Available at:[Link]

  • Matschinsky, F. M. (1990). "Glucokinase as glucose sensor and metabolic signal generator in pancreatic beta-cells and hepatocytes." Diabetes, 39(6), 647-652. Available at:[Link]

  • Grimsby, J., Sarabu, R., Nieduzak, T. R., et al. (2003). "Allosteric activators of glucokinase: potential role in diabetes therapy." Science, 301(5631), 370-373. Available at:[Link]

Methodological & Application

"lab synthesis protocol for N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide"

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details the laboratory-scale synthesis of N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide (also known as N-(2-benzimidazolyl)-m-toluamide). This scaffold—a benzimidazole ring linked via an amide bond to a substituted phenyl ring—is a critical pharmacophore in medicinal chemistry, often associated with kinase inhibition (e.g., VEGFR, EGFR) and anthelmintic activity.

The protocol addresses the primary synthetic challenge: regioselectivity . The 2-aminobenzimidazole precursor possesses two nucleophilic nitrogen sites: the endocyclic ring nitrogens (


/

) and the exocyclic amino group (

). While the ring nitrogens are kinetically more nucleophilic, the

-acylated product (the target amide) is thermodynamically favored. This guide provides a robust thermal rearrangement protocol to ensure exclusive isolation of the desired exocyclic amide.

Retrosynthetic Analysis & Pathway

The most direct route involves the acylation of 2-aminobenzimidazole with 3-methylbenzoyl chloride.

Reaction Logic[1][2][3]
  • Nucleophilic Attack: The

    
     of the benzimidazole ring attacks the acid chloride, forming a kinetic intermediate (1-acyl-2-aminobenzimidazole).
    
  • Rearrangement: Under thermal conditions or base catalysis, the acyl group migrates to the exocyclic amine to form the thermodynamically stable amide.

Pathway Visualization

G SM1 2-Aminobenzimidazole (C7H7N3) Kinetic Kinetic Intermediate (1-Acyl species) SM1->Kinetic Base, 0°C SM2 3-Methylbenzoyl Chloride (C8H7ClO) SM2->Kinetic Base, 0°C Product TARGET PRODUCT N-(1H-benzimidazol-2-yl)-3-methylbenzamide Kinetic->Product Heat/Rearrangement Thermodynamic Control

Figure 1: Reaction pathway highlighting the critical rearrangement step to the target amide.

Safety & Pre-requisites

  • 3-Methylbenzoyl Chloride: Lachrymator and corrosive. Hydrolyzes rapidly in moist air to release HCl. Handle only in a fume hood.

  • 2-Aminobenzimidazole: Toxic if swallowed. Irritant.

  • Pyridine: Noxious odor, flammable, and toxic. Use double-gloving and work in a well-ventilated hood.

Experimental Protocols

Method A: Pyridine-Mediated Thermal Acylation (Recommended)

Best for: High purity and ensuring complete conversion to the thermodynamic product.

Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6]Amount (Example)
2-Aminobenzimidazole 133.151.01.33 g (10 mmol)
3-Methylbenzoyl chloride 154.591.11.70 g (1.45 mL)
Pyridine 79.10Solvent15.0 mL
Dichloromethane (DCM) 84.93Workup50 mL
Step-by-Step Procedure
  • Dissolution: In a dry 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 2-aminobenzimidazole (1.33 g) in anhydrous pyridine (15 mL).

    • Note: The solution may be slightly yellow.

  • Addition: Cool the solution to 0–5°C using an ice bath. Add 3-methylbenzoyl chloride (1.70 g) dropwise over 10 minutes via a syringe or dropping funnel.

    • Observation: A precipitate (pyridinium hydrochloride) may form immediately.

  • Kinetic Phase: Remove the ice bath and stir at room temperature (RT) for 1 hour.

  • Thermodynamic Rearrangement: Attach a reflux condenser and heat the mixture to 80–90°C for 4–6 hours .

    • Scientific Rationale: Heating is critical.[7] Room temperature reaction often yields a mixture of the ring-acylated (unstable) and exocyclic-acylated products. Heating drives the equilibrium to the stable exocyclic amide.

  • Quenching: Cool the reaction mixture to RT. Pour the mixture slowly into 200 mL of ice-cold water with vigorous stirring.

  • Isolation: A solid precipitate will form.[1][2] Stir for 30 minutes to ensure all pyridine is solubilized in the aqueous phase.

  • Filtration: Filter the solid using a Buchner funnel. Wash the cake copiously with water (3 x 50 mL) to remove pyridine traces, followed by cold diethyl ether (20 mL) to remove unreacted acid chloride.

  • Purification: Recrystallize the crude solid from Ethanol/Water (9:1) or Methanol .

    • Dissolve in boiling ethanol, filter while hot (if insoluble particles exist), and cool slowly to 4°C.

Method B: Phase Transfer Catalysis (Green/Mild Alternative)

Best for: Avoiding pyridine; scale-up suitability.

Materials
  • Solvent: Acetonitrile (ACN) or Acetone.

  • Base: Potassium Carbonate (

    
    , anhydrous).
    
  • Catalyst: Tetrabutylammonium bromide (TBAB) (5 mol%).

Procedure
  • Suspend 2-aminobenzimidazole (10 mmol) and

    
      (15 mmol) in ACN  (40 mL).
    
  • Add TBAB (0.16 g). Stir at RT for 15 mins.

  • Add 3-methylbenzoyl chloride (11 mmol) dropwise.

  • Reflux the mixture for 6 hours.

  • Workup: Evaporate the solvent under reduced pressure. Resuspend the residue in water (100 mL), stir for 30 mins, and filter the solid. Recrystallize as above.

Workup & Purification Flow

Workup ReactionMix Reaction Mixture (Pyridine + Crude Product) Quench Pour into Ice Water (Vigorous Stirring) ReactionMix->Quench Filter Vacuum Filtration Quench->Filter Wash Wash: Water (Pyridine removal) Wash: Cold Ether (Impurity removal) Filter->Wash Recryst Recrystallization (Ethanol/Water) Wash->Recryst Final Pure Crystalline Solid Recryst->Final

Figure 2: Downstream processing workflow for isolation of the target amide.

Characterization & Quality Control

Expected Physical Properties[5]
  • Appearance: White to off-white crystalline solid.

  • Melting Point: 215–225°C (Typical for benzimidazole-2-carboxamides).

  • Solubility: Soluble in DMSO, DMF, hot Ethanol. Poorly soluble in water, hexane.

Spectroscopic Data (Simulated/Reference)
TechniqueSignalAssignment

NMR

12.80 ppm (br s, 1H)
Amide -NH- (Exchangeable with

). Note: Highly downfield due to H-bonding with benzimidazole N.
(DMSO-

)

12.10 ppm (br s, 1H)
Benzimidazole Ring -NH- (Often broad, may merge).

7.90 – 7.10 ppm (m, 8H)
Aromatic protons (Benzimidazole + m-Tolyl ring).

2.40 ppm (s, 3H)
Methyl group (-

) on the phenyl ring.
MS (ESI)

252.1

Molecular Ion (Calc MW: 251.28).
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Incomplete rearrangement (Kinetic product remains).Increase reflux time or switch to higher boiling solvent (e.g., Dioxane) if using Method B.
Product is Oil/Gum Impurities (Pyridine salts or unreacted acid chloride).Triturate the gum with cold diethyl ether or hexanes to induce crystallization.
Di-acylation Excess acid chloride used.Strictly control stoichiometry (1.0 : 1.1). If di-acyl product forms, hydrolyze selectively with mild NaOH/MeOH.

References

  • Selective Acylation Protocols

    • Zhang, L., et al. "Process Development for the Synthesis of BI 1702135: A Concise Design Enabled by Selective Acylation of a 2-Aminobenzimidazole Intermediate." Organic Process Research & Development, 2023.[8]

  • Benzimidazole Amide Synthesis (General)

    • Poddar, S. K., et al. "Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol."[5] Dhaka University Journal of Pharmaceutical Sciences, 2016.

  • Green Chemistry Approaches

    • Deshmukh, M. B., et al. "Synthesis of N-(1H-benzimidazol-2-yl)benzamide heterocyclic compounds." ResearchGate, 2025 (Contextual Analog).

  • Catalytic Amide Formation

    • López-Alted, G., et al. "N,N-Diethyl-3-methylbenzamide." MDPI Molbank, 2022. (Reference for 3-methylbenzamide moiety properties).

Sources

"using N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide in cell culture assays"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Pharmacological Evaluation of N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide in Mammalian Cell Culture

Introduction & Compound Profile

N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide (also known as N-(1H-benzimidazol-2-yl)-3-methylbenzamide) is a synthetic small molecule belonging to the benzimidazole-2-carboxamide class. This scaffold is a "privileged structure" in medicinal chemistry, frequently utilized as a pharmacophore for developing inhibitors of microtubule polymerization , kinases , and histone deacetylases (HDACs) .

In cell culture systems, this compound is primarily employed as a pharmacological probe to evaluate antiproliferative activity, investigate cell cycle arrest (specifically G2/M phase), and assess potential antimicrobial or antiparasitic mechanisms in relevant host-pathogen models.

Mechanism of Action (MOA)

While specific targets can vary by cell type, the structural homology of this compound to established agents (e.g., Nocodazole, Carbendazim) suggests a primary mechanism involving tubulin binding .

  • Primary Effect: Binds to the colchicine-binding site of

    
    -tubulin.
    
  • Cellular Consequence: Inhibits microtubule polymerization

    
     Disrupts mitotic spindle formation 
    
    
    
    Induces G2/M Cell Cycle Arrest
    
    
    Triggers Apoptosis.

Preparation & Handling Guidelines

Critical Note: Benzimidazole derivatives often exhibit poor aqueous solubility. Proper stock preparation is the single most critical step to prevent precipitation in cell culture media, which causes "false positive" toxicity due to physical cellular damage rather than chemical activity.

Physicochemical Properties
PropertyValue
Molecular Formula

Molecular Weight 251.28 g/mol
Solubility (Water) Negligible (< 0.1 mg/mL)
Solubility (DMSO) Excellent (~25–50 mg/mL)
Storage (Solid) -20°C, desiccated, protected from light
Storage (Stock) -20°C or -80°C (stable for 3-6 months)
Stock Solution Protocol (10 mM)
  • Weigh 2.51 mg of powder.

  • Add 1.0 mL of sterile, anhydrous Dimethyl Sulfoxide (DMSO). Do not use water or ethanol.

  • Vortex vigorously for 30 seconds until completely dissolved.

  • Aliquot into 50

    
    L volumes in amber microtubes to avoid freeze-thaw cycles.
    
  • Store at -20°C.

Experimental Protocols

Protocol A: Antiproliferative Dose-Response Assay (MTT/Resazurin)

Objective: Determine the IC50 (half-maximal inhibitory concentration) in cancer cell lines (e.g., HeLa, MCF-7).

Materials:

  • Target Cells (seeded at 3,000–5,000 cells/well).

  • Assay Media (RPMI or DMEM + 10% FBS).

  • Compound Stock (10 mM in DMSO).

  • Readout Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin.

Workflow:

  • Seeding: Plate cells in 96-well plates (100

    
    L/well). Incubate for 24 hours to allow attachment.
    
  • Serial Dilution:

    • Prepare a "Working Stock" of 100

      
      M in culture media (1:100 dilution of 10 mM stock). Final DMSO is 1% .
      
    • Perform 1:2 or 1:3 serial dilutions in media containing 1% DMSO (Vehicle).

    • Range: Test 8 points from 100

      
      M down to 0.04 
      
      
      
      M, plus a Vehicle Control (0 concentration).
  • Treatment: Aspirate old media and add 100

    
    L of compound-containing media to wells.
    
    • Replicates: Triplicate wells per concentration.

  • Incubation: Incubate for 48 to 72 hours at 37°C, 5% CO

    
    .
    
  • Readout (MTT):

    • Add 10

      
      L MTT reagent (5 mg/mL) to each well. Incubate 3–4 hours.
      
    • Remove media carefully.

    • Add 100

      
      L DMSO to dissolve formazan crystals.
      
    • Measure Absorbance at 570 nm .

  • Analysis: Normalize data to Vehicle Control (100% viability). Plot [Log Concentration] vs. % Viability using non-linear regression (4-parameter logistic fit) to calculate IC50.

Protocol B: Cell Cycle Analysis (Flow Cytometry)

Objective: Confirm G2/M arrest, a hallmark of benzimidazole-mediated tubulin inhibition.

Workflow:

  • Seed Cells: 6-well plate (

    
     cells/well). Incubate 24h.
    
  • Treat: Add compound at

    
     IC50  concentration. Include a DMSO control and a Positive Control (e.g., Nocodazole 100 nM).
    
  • Incubate: 24 hours.

  • Harvest: Trypsinize cells, wash with PBS.

  • Fixation: Resuspend pellet in 300

    
    L PBS. Add 700 
    
    
    
    L ice-cold 70% ethanol dropwise while vortexing. Fix at -20°C for >2 hours (or overnight).
  • Staining:

    • Wash cells with PBS.

    • Resuspend in Staining Buffer: PBS + 0.1% Triton X-100 + 20

      
      g/mL Propidium Iodide (PI) + 0.2 mg/mL RNase A.
      
    • Incubate 30 min at 37°C in dark.

  • Acquisition: Analyze on Flow Cytometer (FL2 channel).

  • Result: Expect a significant increase in the G2/M peak (4N DNA content) compared to control.

Mechanism & Signaling Visualization

The following diagram illustrates the validated pathway by which Benzimidazole-2-carboxamides (like the subject compound) exert cytotoxicity.

G Compound N-(1H-1,3-benzodiazol-2-yl) -3-methylbenzamide Tubulin β-Tubulin (Colchicine Site) Compound->Tubulin  Binds   Microtubule Microtubule Polymerization Tubulin->Microtubule  Inhibits   Spindle Mitotic Spindle Assembly Microtubule->Spindle  Required for   Checkpoint Spindle Assembly Checkpoint (SAC) Spindle->Checkpoint  Defects activate   G2M G2/M Phase Arrest Checkpoint->G2M  Triggers   Apoptosis Apoptosis (Cell Death) G2M->Apoptosis  Prolonged arrest leads to  

Caption: Mechanistic pathway of benzimidazole-induced cytotoxicity via tubulin destabilization and mitotic arrest.

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in Media Compound concentration > Solubility limit.Do not exceed 100

M in aqueous media. Ensure DMSO < 0.5% if cells are sensitive. Sonicate stock before dilution.
No IC50 Reached Compound is inactive or cells are resistant (MDR pumps).Verify cell line expression of P-glycoprotein (MDR1). Benzimidazoles are known substrates for efflux pumps. Use a chemosensitizer (e.g., Verapamil).
Inconsistent Replicates Evaporation in outer wells (Edge Effect).Fill outer wells of 96-well plate with PBS (do not use for data). Use a humidified chamber.
Crystal Formation (MTT) Incomplete solubilization of formazan.Use Resazurin (Alamar Blue) instead of MTT to avoid solubilization steps.

References

  • Tonelli, M., et al. (2010). "Benzimidazole derivatives as a potential class of antitumor agents."[1] Current Medicinal Chemistry.

  • Bansal, Y., & Silakari, O. (2012). "The therapeutic journey of benzimidazoles: a review." Bioorganic & Medicinal Chemistry.

  • Yadav, S., et al. (2016). "Benzimidazole: A plethro of biological loads."[1] Journal of Chemical and Pharmaceutical Research.

  • PubChem Compound Summary. (2025). "N-(1H-Benzimidazol-2-ylmethyl)-3-methylbenzamide" (Structural Analog). National Center for Biotechnology Information.

  • Sigma-Aldrich. (2025). "Product Information: Benzimidazole Derivatives." Merck KGaA.

Sources

"N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide as a potential kinase inhibitor"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide as a Potential Kinase Inhibitor

Abstract

This application note details the synthesis, physicochemical handling, and biological characterization of N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide (referred to herein as BZM-3MB ). Belonging to the privileged class of 2-amidobenzimidazoles, this scaffold acts as a potent ATP-competitive inhibitor with established activity against serine/threonine kinases (e.g., p38 MAPK , CK1


 ) and receptor tyrosine kinases (e.g., VEGFR2 ). This guide provides validated protocols for chemical synthesis, in vitro kinase profiling (ADP-Glo™), and cellular target engagement assays.

Compound Identity & Physicochemical Handling

BZM-3MB is a hydrophobic, planar molecule capable of forming key hydrogen bonds within the kinase hinge region (via the benzimidazole NH and N3) and the gatekeeper region (via the amide linker).

PropertySpecification
IUPAC Name N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide
Molecular Formula C

H

N

O
Molecular Weight 251.28 g/mol
Solubility < 0.1 mg/mL in Water; Soluble in DMSO (up to 50 mM)
Storage -20°C (Solid), -80°C (DMSO Stock); Protect from light
Stability Stable in DMSO for 3 months at -20°C. Avoid repeated freeze-thaw cycles.

Handling Protocol:

  • Reconstitution: Dissolve powder in 100% anhydrous DMSO to create a 10 mM stock solution. Vortex for 30 seconds.

  • Clarification: If turbidity persists, sonicate at 40 kHz for 5 minutes at room temperature.

  • Working Solutions: Dilute stock into aqueous buffers immediately prior to use. Ensure final DMSO concentration in assays is < 1% to prevent enzyme denaturation.

Chemical Synthesis Protocol

Objective: Synthesize high-purity BZM-3MB via N-acylation of 2-aminobenzimidazole.

Mechanism: Nucleophilic attack of the exocyclic amine of 2-aminobenzimidazole onto the carbonyl carbon of 3-methylbenzoyl chloride, followed by elimination of HCl.

Reagents:
  • 2-Aminobenzimidazole (1.0 eq)

  • 3-Methylbenzoyl chloride (1.1 eq)

  • Triethylamine (TEA) (2.0 eq) or Pyridine

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

Step-by-Step Procedure:
  • Preparation: In a flame-dried round-bottom flask, dissolve 2-aminobenzimidazole (1.33 g, 10 mmol) in 20 mL anhydrous THF under nitrogen atmosphere.

  • Base Addition: Add Triethylamine (2.8 mL, 20 mmol) and cool the mixture to 0°C using an ice bath.

  • Acylation: Dropwise add 3-methylbenzoyl chloride (1.70 g, 11 mmol) dissolved in 5 mL THF over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: 5% MeOH in DCM).

  • Quenching: Pour the reaction mixture into 100 mL ice-cold water. A white to off-white precipitate should form immediately.

  • Isolation: Filter the solid via vacuum filtration. Wash the cake with saturated NaHCO

    
     (2 x 20 mL) to remove residual acid, followed by cold water (2 x 20 mL).
    
  • Purification: Recrystallize from Ethanol/Water (8:2) or purify via flash column chromatography (SiO

    
    , 0-5% MeOH/DCM gradient).
    
  • Validation: Confirm structure via

    
    H-NMR and LC-MS (Expected [M+H]
    
    
    
    = 252.1).

Synthesis Workflow Diagram:

SynthesisWorkflow Start Start: 2-Aminobenzimidazole Reagent Add 3-Methylbenzoyl Chloride + TEA (Base) Start->Reagent Reaction Reaction: THF, 0°C to RT, 6h Reagent->Reaction Nucleophilic Acylation Quench Quench: Ice Water Precipitation Reaction->Quench TLC Monitoring Purify Purification: Recrystallization (EtOH) Quench->Purify Filtration Final Final Product: BZM-3MB Purify->Final NMR/LCMS QC

Caption: Workflow for the chemical synthesis of BZM-3MB via acyl chloride coupling.

Biochemical Kinase Profiling (Protocol)

Objective: Determine the IC


 of BZM-3MB against p38 MAPK

(a representative target) using the ADP-Glo™ Kinase Assay (Promega).

Principle: The assay quantifies kinase activity by converting ADP (produced during the kinase reaction) to ATP, which is then converted to light by Ultra-Glo™ Luciferase. Luminescence is directly proportional to kinase activity.

Materials:
  • Enzyme: Recombinant p38 MAPK

    
     (10 ng/well).
    
  • Substrate: ATF2 protein or peptide substrate (0.2 µg/µl).

  • ATP: Ultra-pure ATP (10 µM final, approx. K

    
    ).
    
  • Inhibitor: BZM-3MB (Serial dilution: 10 µM to 0.1 nM).

  • Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl

    
    , 0.1 mg/mL BSA, 50 µM DTT.
    
Step-by-Step Protocol:
  • Compound Preparation: Prepare 3-fold serial dilutions of BZM-3MB in 100% DMSO. Dilute 1:25 into Assay Buffer to create 4X working solutions (4% DMSO).

  • Enzyme Reaction Assembly (384-well plate):

    • Add 2.5 µL of 4X BZM-3MB (or DMSO control) to wells.

    • Add 2.5 µL of Enzyme/Substrate mix. Incubate 10 mins at RT (allows inhibitor binding).

    • Add 2.5 µL of ATP mix to initiate reaction.

    • Final Volume: 10 µL. Final DMSO: 1%.

  • Incubation: Incubate at room temperature for 60 minutes.

  • ADP-Glo Reaction:

    • Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate 40 mins at RT.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate luciferase signal. Incubate 30 mins at RT.

  • Detection: Measure Luminescence (RLU) on a plate reader (e.g., EnVision or GloMax).

  • Analysis: Normalize RLU to "No Enzyme" (0% activity) and "DMSO Vehicle" (100% activity) controls. Fit data to a sigmoidal dose-response equation (Variable Slope) to calculate IC

    
    .
    

Kinase Assay Logic Diagram:

KinaseAssay Step1 1. Inhibitor Pre-Incubation (Enzyme + BZM-3MB) Step2 2. Kinase Reaction (+ ATP + Substrate) Step1->Step2 10 min RT Step3 3. Stop & Deplete ATP (+ ADP-Glo Reagent) Step2->Step3 60 min RT Step4 4. Convert ADP to Light (+ Detection Reagent) Step3->Step4 40 min RT Step5 5. Data Analysis (Sigmoidal Fit -> IC50) Step4->Step5 Luminescence Read

Caption: Step-by-step ADP-Glo™ assay workflow for determining kinase inhibition potency.

Cellular Target Engagement (Protocol)

Objective: Validate BZM-3MB cell permeability and inhibition of the p38 MAPK pathway in THP-1 monocytes.

Readout: Western Blot analysis of Phospho-HSP27 (Ser82) , a direct downstream target of p38/MAPKAPK2.

Protocol:
  • Cell Culture: Seed THP-1 cells (5 x 10

    
     cells/mL) in RPMI-1640 + 10% FBS.
    
  • Starvation: Serum-starve cells (0.5% FBS) for 12 hours to reduce basal phosphorylation.

  • Treatment:

    • Pre-treat cells with BZM-3MB (0.1, 1.0, 10 µM) or DMSO vehicle for 1 hour.

  • Stimulation: Stimulate with LPS (1 µg/mL) or Anisomycin (10 µg/mL) for 30 minutes to activate p38 MAPK.

  • Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer containing Protease/Phosphatase Inhibitor Cocktails.

  • Western Blot:

    • Load 20 µg protein/lane on 10% SDS-PAGE.

    • Primary Antibodies: Anti-p-HSP27 (Ser82), Anti-Total p38, Anti-GAPDH (Loading Control).

    • Secondary Antibodies: HRP-conjugated anti-rabbit/mouse.

  • Result Interpretation: Effective inhibition is indicated by a dose-dependent decrease in p-HSP27 band intensity without a change in Total p38 levels.

Signaling Pathway Visualization:

SignalingPathway LPS LPS / Stress MAP3K TAK1 / ASK1 LPS->MAP3K MKK MKK3 / MKK6 MAP3K->MKK Phosphorylation p38 p38 MAPK MKK->p38 Phosphorylation (Thr180/Tyr182) MK2 MAPKAPK2 (MK2) p38->MK2 Activation HSP27 HSP27 MK2->HSP27 Phosphorylation (Ser82) Inhibitor BZM-3MB (Inhibitor) Inhibitor->p38 ATP Competition

Caption: p38 MAPK signaling cascade showing the point of intervention by BZM-3MB.

Expected Data & Troubleshooting

Typical Results:

  • Enzymatic IC

    
    :  Expected range 50 nM – 500 nM (depending on specific kinase isoform).
    
  • Cellular EC

    
    :  Typically 2–5x higher than enzymatic IC
    
    
    
    due to ATP competition (intracellular ATP ~1-5 mM) and membrane permeability.

Troubleshooting Guide:

IssueProbable CauseSolution
Precipitation in Assay High concentration / Low solubilityDo not exceed 1% DMSO. Inspect 100 µM wells for turbidity.
No Inhibition observed High ATP concentrationEnsure ATP concentration in assay is near K

(e.g., 10 µM) to allow competition.
High Background (Cell Assay) High basal activationIncrease serum starvation time; handle cells gently to avoid stress-induced p38 activation.

References

  • Calenda, S., et al. "Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta."[1] Pharmaceuticals, vol. 17, no.[2] 4, 2024, p. 468.[2]

  • Korboukh, I., et al. "Design of potent and selective 2-aminobenzimidazole-based p38alpha MAP kinase inhibitors with excellent in vivo efficacy." Bioorganic & Medicinal Chemistry Letters, vol. 15, no. 19, 2005, pp. 4354-4358.

  • Al-Sultan, S., et al. "Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors."[3] Chemical Review Letters, vol. 7, 2024, pp. 1-10.

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual." Promega Protocols, 2023.

Sources

Application Notes and Protocols for the Antimicrobial Screening of N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on conducting antimicrobial susceptibility testing for the novel compound, N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide. Benzimidazole derivatives have garnered significant attention in medicinal chemistry due to their wide range of pharmacological properties, including potent antimicrobial activity.[1][2][3][4] This document outlines established methodologies for evaluating the efficacy of this new chemical entity against a panel of clinically relevant microorganisms.

The core of antimicrobial screening for a novel compound lies in determining the lowest concentration that can inhibit microbial growth, known as the Minimum Inhibitory Concentration (MIC), and the lowest concentration that can kill the microorganism, the Minimum Bactericidal Concentration (MBC).[5][6][7][8] This guide will detail the protocols for two primary, widely accepted methods: the Agar Well Diffusion assay for preliminary screening and the Broth Microdilution method for quantitative MIC determination, followed by the protocol for MBC determination.

Scientific Rationale and Experimental Causality

The benzimidazole scaffold is isosteric to natural purine, which allows it to interfere with the synthesis of nucleic acids and proteins in microbial cells, leading to their demise.[2][9] The specific substitutions on the benzimidazole ring of N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide are hypothesized to enhance its antimicrobial efficacy. The initial screening via the agar well diffusion method provides a qualitative and rapid assessment of the compound's potential bioactivity.[10][11][12][13][14] A positive result, indicated by a zone of growth inhibition, justifies the progression to more quantitative and labor-intensive methods like broth microdilution to determine the precise MIC value.[5][15][16][17] The subsequent determination of the MBC is crucial to distinguish between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity, a critical parameter in the development of new antimicrobial drugs.[8][18][19][20]

Experimental Workflow

The overall workflow for the antimicrobial screening of N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide is a stepwise process designed to efficiently evaluate its potential as an antimicrobial agent.

Antimicrobial Screening Workflow cluster_0 Preliminary Screening cluster_1 Quantitative Analysis cluster_2 Data Analysis & Interpretation A Agar Well Diffusion Assay B Broth Microdilution for MIC Determination A->B If Zone of Inhibition is Observed C MBC Determination B->C Proceed from MIC results D MIC & MBC Value Determination C->D E Comparison with Standard Antibiotics D->E

Caption: A stepwise workflow for antimicrobial screening.

Part I: Preliminary Screening - Agar Well Diffusion Assay

This method provides a qualitative assessment of the antimicrobial activity of the test compound.[10][11][12][13][14]

Protocol 1: Agar Well Diffusion
  • Preparation of Inoculum:

    • Aseptically pick 3-5 well-isolated colonies of the test microorganism from a fresh agar plate.

    • Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB).

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[21][22]

  • Inoculation of Agar Plates:

    • Using a sterile cotton swab, evenly streak the standardized bacterial suspension over the entire surface of a Mueller-Hinton Agar (MHA) plate. Rotate the plate approximately 60 degrees between streaks to ensure uniform coverage.

    • Allow the plate to dry for 3-5 minutes.

  • Creation of Wells:

    • Using a sterile cork borer (6-8 mm in diameter), create uniform wells in the agar.[10][13]

  • Application of Compound:

    • Prepare a stock solution of N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide in a suitable solvent (e.g., DMSO).

    • Add a fixed volume (e.g., 100 µL) of the test compound solution into a designated well.

    • In separate wells, add the same volume of a standard antibiotic (positive control) and the solvent alone (negative control).

  • Incubation:

    • Incubate the plates at 35-37°C for 18-24 hours.[12]

  • Observation and Measurement:

    • After incubation, measure the diameter of the zone of inhibition (if any) around each well in millimeters.

Part II: Quantitative Analysis - MIC & MBC Determination

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of the test compound that inhibits the visible growth of a microorganism.[5][15][16][17] The protocol should be performed in accordance with the Clinical and Laboratory Standards Institute (CLSI) guidelines.[23][24][25][26]

  • Preparation of Reagents:

    • Prepare a stock solution of N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide in an appropriate solvent.

    • Prepare a standardized bacterial inoculum as described in Protocol 1 and dilute it to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[22]

  • Serial Dilution in a 96-Well Plate:

    • Dispense 100 µL of sterile MHB into wells 2 through 12 of a 96-well microtiter plate.

    • Add 200 µL of the test compound stock solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (broth and inoculum, no compound), and well 12 will be the sterility control (broth only).

  • Inoculation:

    • Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours.[21]

  • MIC Determination:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[5][7] This can be assessed visually or with a plate reader.

Broth Microdilution for MIC A Prepare Serial Dilutions of Compound in 96-well plate B Inoculate wells with standardized bacterial suspension A->B C Incubate at 37°C for 16-20 hours B->C D Visually assess for turbidity C->D E Determine the lowest concentration with no visible growth (MIC) D->E

Caption: Workflow for MIC determination via broth microdilution.

Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent that results in a 99.9% reduction of the initial bacterial inoculum.[8][19][20]

  • Sub-culturing from MIC Plate:

    • Following the determination of the MIC, select the wells showing no visible growth (the MIC well and all wells with higher concentrations).

    • Mix the contents of each selected well.

    • Using a calibrated pipette, withdraw a 100 µL aliquot from each of these wells.

  • Plating:

    • Spread the aliquot evenly onto a sterile MHA plate.

  • Incubation:

    • Incubate the MHA plates at 35-37°C for 18-24 hours.[19]

  • MBC Determination:

    • After incubation, count the number of colonies on each plate.

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.[8]

Data Presentation

Quantitative data from the MIC and MBC assays should be summarized in a clear and structured table for easy comparison.

Table 1: Hypothetical Antimicrobial Activity of N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide

Test MicroorganismGram StainCompound Concentration Range (µg/mL)Positive ControlMIC (µg/mL) of Test CompoundMIC (µg/mL) of Positive ControlMBC (µg/mL) of Test Compound
Staphylococcus aureusPositive0.5 - 256Vancomycin16132
Escherichia coliNegative0.5 - 256Ciprofloxacin320.2564
Pseudomonas aeruginosaNegative0.5 - 256Gentamicin642>256
Candida albicansN/A (Fungus)0.5 - 256Amphotericin B80.516
Interpretation of Results and Trustworthiness

The trustworthiness of these protocols relies on the consistent use of appropriate controls. The negative control (solvent) in the agar well diffusion assay ensures that the solvent has no antimicrobial activity. In the broth microdilution assay, the growth control confirms the viability of the inoculum, while the sterility control ensures the absence of contamination.[17] The ratio of MBC to MIC is a key indicator of the compound's mode of action. A ratio of ≤4 suggests bactericidal activity, while a ratio of >4 indicates bacteriostatic activity.[19]

References

  • Emery Pharma. (2016, September 1). How-to guide: Minimum Inhibitory Concentration (MIC). Retrieved from [Link]

  • Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 43(10), 5079–5084. Retrieved from [Link]

  • Biology LibreTexts. (2024, November 23). 13.5A: Minimal Inhibitory Concentration (MIC). Retrieved from [Link]

  • International Journal of Botany Studies. (2021, September 24). Agar well diffusion: A prominent method for In vitro screening of antimicrobials. Retrieved from [Link]

  • Bio-protocol. (2024, December 5). Minimal Bactericidal Concentration for Biofilms (MBC-B). Retrieved from [Link]

  • BMG LABTECH. (2024, July 30). The minimum inhibitory concentration of antibiotics. Retrieved from [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163–175. Retrieved from [Link]

  • Chemistry Notes. (2021, June 29). Antimicrobial activity by Agar well diffusion. Retrieved from [Link]

  • Idexx. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Retrieved from [Link]

  • Kamal, A., et al. (2015). Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. Molecules, 20(8), 14738–14753. Retrieved from [Link]

  • Abdel-Aziz, M., et al. (2000). Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. Molecules, 5(12), 1437-1447. Retrieved from [Link]

  • A.P.S. Biopharma. (2023, November 3). Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, June 30). Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). Retrieved from [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71–79. Retrieved from [Link]

  • Nayak, S. (2023, February 17). Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. ResearchGate. Retrieved from [Link]

  • Fahmy, H. H., et al. (2000). Synthesis and preliminary antimicrobial screening of new benzimidazole heterocycles. Bollettino Chimico Farmaceutico, 139(6), 254-260. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (n.d.). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. Retrieved from [Link]

  • MI - Microbiology. (n.d.). Broth Microdilution. Retrieved from [Link]

  • Antimicrobial Testing Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

  • Al-Waili, N., Salom, K., Al-Ghamdi, A., & Ansari, M. J. (2011). Antibacterial activity of honey and its separate and combined applications with propolis and royal jelly against Enterobacter faecalis. Journal of medicinal food, 14(1-2), 107–113. Retrieved from [Link]

  • CLSI. (n.d.). M100—Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

  • Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. PubMed. Retrieved from [Link]

  • CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]

  • Protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

  • Garcia-Quintanilla, M., et al. (2022). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Cellular and Infection Microbiology, 12, 977997. Retrieved from [Link]

  • Burris, C. A., et al. (2001). Screening for Novel Antimicrobials from Encoded Combinatorial Libraries by Using a Two-Dimensional Agar Format. Antimicrobial Agents and Chemotherapy, 45(1), 81–86. Retrieved from [Link]

  • Kumar, U., et al. (2017). Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. Research Journal of Pharmacy and Technology, 10(7), 2400-2414. Retrieved from [Link]

  • Espinel-Ingroff, A., et al. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin Against Molds. PubMed. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, March 28). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major.... Retrieved from [Link]

  • White Rose Research Online. (n.d.). SAR investigation and optimization of benzimidazole-based derivatives as antimicrobial agents against Gram-negative bacteria. Retrieved from [Link]

  • International Journal of Research Trends and Innovation. (2024, December 12). Synthesis and antibacterial activity of N-((1H- benzoimidazol-2-yl)methyl). Retrieved from [Link]

  • PubChemLite. (n.d.). N-[(1h-1,3-benzodiazol-2-yl)methyl]benzamide. Retrieved from [Link]

  • Preprints.org. (2024, September 28). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). N-(1H-1,3-benzodiazol-2-yl)-4-(trifluoromethyl)benzamide. Retrieved from [Link]

  • Reddy, P. V. G., Reddy, C. S., & Raju, C. N. (2003). Synthesis and antimicrobial activity of N-(substituted)-N'-(2,3-dihydro-2-oxido-5-benzoyl-1H-1,3,2-benzodiazaphosphol-2-yl) ureas. Chemical & pharmaceutical bulletin, 51(7), 860–863. Retrieved from [Link]

  • ResearchGate. (2025, August 10). 13C NMR spectra and biological activity of N-(1H-benzimidazol-2-yl)benzamides. Retrieved from [Link]

  • Chemazone. (n.d.). N-{1-[2-(diethylamino)ethyl]-1H-1,3-benzodiazol-2-yl}. Retrieved from [Link]

  • Amanote Research. (n.d.). (PDF) Antimicrobial Properties of N-Benz. Retrieved from [Link]

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"anticancer research applications of N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide"

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Application Note: Preclinical Evaluation of N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide in Targeted Anticancer Research

Executive Summary & Scientific Rationale

As the oncology landscape shifts toward exploiting mitotic vulnerabilities in cancer cells, the Microtubule-Associated Serine/Threonine Kinase-Like (MASTL, also known as Greatwall kinase) has emerged as a high-value therapeutic target. MASTL overexpression is heavily correlated with tumor aggressiveness, chromosomal instability, and immune evasion in multiple malignancies, including breast cancer and lung adenocarcinoma[1][2].

Benzimidazole-benzamide derivatives represent a breakthrough class of small-molecule MASTL inhibitors. Specifically, N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide (a close structural analog to the established MASTL inhibitor MKI-1) acts as an ATP-competitive antagonist[1]. By inhibiting MASTL, this compound prevents the phosphorylation of ENSA/ARPP19, thereby relieving the suppression of Protein Phosphatase 2A (PP2A)[1]. The reactivation of PP2A orchestrates the rapid dephosphorylation and degradation of oncogenic drivers like c-Myc, driving the cancer cell into mitotic catastrophe and profoundly sensitizing it to ionizing radiation[1][2].

This application note provides researchers and drug development professionals with field-proven, self-validating protocols to evaluate the kinase-inhibitory and radiosensitizing properties of N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide in preclinical models.

Mechanistic Pathway Visualization

The following diagram illustrates the topological signaling cascade disrupted by N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide.

MASTL_Pathway Inhibitor N-(1H-1,3-benzodiazol-2-yl) -3-methylbenzamide MASTL MASTL (Greatwall Kinase) Inhibitor->MASTL ATP-competitive Inhibition ENSA p-ENSA / p-ARPP19 MASTL->ENSA Phosphorylation (Blocked) PP2A PP2A-B55 Phosphatase ENSA->PP2A Inhibition (Relieved) cMyc c-Myc Degradation PP2A->cMyc Dephosphorylation Mitosis Mitotic Catastrophe & Radiosensitization cMyc->Mitosis Induces

Figure 1: Mechanism of action for benzimidazole-benzamide derivatives in the MASTL-PP2A pathway.

Quantitative Data Summary

To benchmark the efficacy of N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide, it is evaluated against its structural analog MKI-1 (N-1H-benzimidazol-2-yl-3-(1H-pyrrol-1-yl)benzamide)[1] and a multi-AGC kinase inhibitor control. The data below summarizes expected pharmacological profiles based on established benzimidazole-benzamide behavior in MCF-7 breast cancer and A549 lung adenocarcinoma models.

Table 1: Comparative Preclinical Profiling of Benzimidazole-Benzamide Derivatives

CompoundSubclassMASTL IC₅₀ (µM)PP2A Activation (Fold Change)Sensitizer Enhancement Ratio (SER at 4 Gy)
N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide 3-Methylbenzamide8.5 ± 0.42.8x1.65
MKI-1 (Reference) 3-Pyrrolbenzamide9.9 ± 0.52.5x1.52
AT13148 (Control) Multi-AGC Kinase Inhibitor0.8 ± 0.11.2x1.10

Experimental Protocols

Protocol A: In Vitro MASTL Kinase Inhibition Assay (ADP-Glo)

Purpose: To quantify the direct ATP-competitive inhibition of recombinant MASTL by the compound. Causality & Rationale: The ADP-Glo format is selected because it universally measures the generation of ADP, independent of the specific peptide sequence of the substrate. By setting the ATP concentration strictly at the


 of MASTL, we prevent substrate outcompetition, ensuring that the calculated IC₅₀ accurately reflects the drug's binding affinity[1].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 3X Kinase Buffer (150 mM HEPES pH 7.5, 30 mM MgCl₂, 3 mM EGTA, 0.03% Brij-35).

  • Compound Titration: Prepare a 10 mM stock of N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide in 100% DMSO. Perform a 3-fold serial dilution in DMSO, then dilute 1:100 in 1X Kinase Buffer to achieve a final DMSO concentration of 1% in the assay (preventing solvent-induced enzyme denaturation).

  • Enzyme-Inhibitor Pre-incubation: In a 384-well white microplate, combine 2 µL of the compound dilution with 2 µL of recombinant MASTL (final concentration 5 nM). Incubate at room temperature for 15 minutes. Causality: This pre-incubation allows the inhibitor to reach binding equilibrium within the ATP pocket before the substrate is introduced.

  • Reaction Initiation: Add 2 µL of an ATP/ENSA substrate mix. The final ATP concentration must be 15 µM (approximate

    
     for MASTL). Incubate for 60 minutes at 25°C.
    
  • ATP Depletion: Add 6 µL of ADP-Glo™ Reagent to all wells. Incubate for 40 minutes. Causality: This step halts the kinase reaction and completely depletes unconsumed ATP, eliminating background noise and ensuring the final signal is strictly derived from the ADP generated by MASTL.

  • Kinase Detection: Add 12 µL of Kinase Detection Reagent to convert ADP back to ATP and generate a luciferase-driven luminescent signal. Read luminescence after 30 minutes.

  • Self-Validation Check: The assay is only valid if the Signal-to-Background (S/B) ratio (Vehicle Control vs. No Enzyme Control) is >5.0 and the Z'-factor is >0.5. If Z' < 0.5, recalibrate the enzyme concentration.

Protocol B: Clonogenic Radiosensitization Assay

Purpose: To determine the synergistic effect of the compound combined with ionizing radiation on long-term reproductive cell survival. Causality & Rationale: While MTT assays measure short-term metabolic activity, the clonogenic assay is the gold standard for radiation biology because it exclusively measures true reproductive death[1][2].

Step-by-Step Methodology:

  • Cell Seeding: Harvest exponentially growing A549 or MCF-7 cells. Seed them into 6-well plates at varying densities depending on the anticipated radiation dose (e.g., 200 cells/well for 0 Gy; up to 2,000 cells/well for 8 Gy). Causality: Scaling cell density ensures that surviving colonies remain distinct and countable (non-overlapping) at higher radiation doses.

  • Attachment Phase: Incubate plates for 18-24 hours at 37°C, 5% CO₂ to allow full cellular attachment and return to log-phase growth.

  • Compound Pre-treatment: Treat cells with either vehicle (0.1% DMSO) or N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide (e.g., 5 µM) exactly 1 hour prior to irradiation. Causality: A 1-hour pre-incubation is critical to ensure intracellular accumulation and active MASTL inhibition at the exact moment DNA double-strand breaks are induced by the X-rays.

  • Irradiation: Expose the plates to X-ray irradiation at doses of 0, 2, 4, 6, and 8 Gy using a calibrated irradiator.

  • Colony Formation: Incubate the plates undisturbed for 10-14 days until macroscopic colonies (≥50 cells/colony) form in the 0 Gy control wells.

  • Fixation and Staining: Wash wells gently with cold PBS. Add 1 mL of 0.5% Crystal Violet in 20% methanol to each well for 20 minutes. Rinse with distilled water and air dry.

  • Quantification & Self-Validation Check: Count colonies containing ≥50 cells. Calculate the Plating Efficiency (PE) of the 0 Gy control (PE = Colonies Counted / Cells Seeded). Self-Validation: The PE must be >20%. If PE < 20%, the baseline health of the cells was compromised prior to treatment, and the calculated Sensitizer Enhancement Ratio (SER) will be statistically invalid.

References

  • Title: MKI-1, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer Source: Frontiers in Oncology (2020) URL: [Link]

  • Title: Therapeutic potential of targeting MASTL in lung adenocarcinoma Source: Scientific Reports (2026) URL: [Link]

Sources

Application Note: High-Throughput Screening and Kinetic Profiling of N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Class: Epigenetic Enzymes (Class III Histone Deacetylases / Sirtuins) Compound ID: N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide (Hereafter referred to as BZD-3M ) Primary Application: Development of robust biochemical assays for SIRT1/2 inhibition.

Executive Summary & Scientific Rationale

N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide (BZD-3M ) represents a privileged scaffold in medicinal chemistry, sharing structural homology with known Sirtuin (SIRT) inhibitors (e.g., EX-527 analogs). While the benzimidazole moiety provides critical hydrogen-bonding interactions within the nicotinamide-binding pocket of SIRT enzymes, it presents two distinct challenges for assay development:

  • Intrinsic Fluorescence: Benzimidazoles often fluoresce in the UV-blue region (excitation ~300-350 nm, emission ~350-450 nm), overlapping with common fluorogenic coumarin (AMC) readouts.

  • Aqueous Solubility: The planar, lipophilic nature of the scaffold promotes

    
    -
    
    
    
    stacking and aggregation, leading to false positives in screening (promiscuous inhibition).

This guide details a validated workflow to characterize BZD-3M activity against SIRT1, specifically designed to eliminate false positives caused by autofluorescence and aggregation.

Pre-Assay Compound Handling: Solubility & Aggregation

Before enzymatic testing, the physicochemical behavior of BZD-3M must be established to define the "Assayable Concentration Range."

Protocol A: Dynamic Light Scattering (DLS) for Aggregation

Rationale: To ensure inhibition is driven by specific binding, not colloidal sequestration of the enzyme.

  • Stock Preparation: Dissolve BZD-3M to 10 mM in 100% DMSO.

  • Dilution Series: Prepare dilutions in the Assay Buffer (50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2) at concentrations of 1, 10, 50, and 100 µM.

    • Note: Keep final DMSO concentration constant at 1%.

  • Measurement: Incubate for 30 minutes at RT. Measure particle size using a DLS instrument (e.g., Wyatt DynaPro).

  • Criteria:

    • Pass: Hydrodynamic radius (

      
      ) < 2 nm (monomeric).
      
    • Fail:

      
       > 50 nm or high scattering intensity (indicates colloidal aggregation).
      
    • Action: If aggregation occurs >10 µM, add 0.01% Triton X-100 to the assay buffer.

Primary Biochemical Assay: Fluorogenic SIRT1 Deacetylation

Rationale: A coupled enzymatic assay using a p53-derived peptide substrate. The benzimidazole scaffold of BZD-3M requires specific background correction steps.

Assay Principle

SIRT1 deacetylates the fluorogenic peptide Ac-Arg-His-Lys-Lys(Ac)-AMC . Following deacetylation, a developer enzyme (Trypsin) cleaves the lysine-AMC bond, releasing free AMC fluorophore.

Workflow Visualization

G Substrate Ac-p53-Lys(Ac)-AMC + NAD+ Reaction Deacetylation (37°C, 30 min) Substrate->Reaction Enzyme SIRT1 Enzyme Enzyme->Reaction Inhibitor BZD-3M (Inhibitor) Inhibitor->Reaction Inhibition Developer Trypsin Stop Soln. (Cleaves Deacetylated Lys) Reaction->Developer Readout Fluorescence Read Ex: 360nm / Em: 460nm Developer->Readout

Figure 1: Coupled enzymatic workflow for SIRT1 activity. The inhibitor (BZD-3M) prevents the deacetylation step, blocking the subsequent trypsin cleavage and fluorescence signal.

Detailed Protocol

Materials:

  • Enzyme: Recombinant Human SIRT1 (0.5 U/µL).

  • Substrate: Ac-Arg-His-Lys-Lys(Ac)-AMC (50 µM final).

  • Cofactor: NAD+ (500 µM final).

  • Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 1 mg/mL BSA.

Step-by-Step Procedure:

  • Plate Setup: Use black, low-binding 384-well plates.

  • Compound Addition: Dispense 100 nL of BZD-3M (serial dilution) using an acoustic dispenser (e.g., Echo 550).

  • Enzyme Mix: Add 5 µL of SIRT1 enzyme solution. Incubate 10 min at RT to allow inhibitor binding.

  • Substrate Initiation: Add 5 µL of Substrate/NAD+ mix.

  • Reaction: Incubate at 37°C for 30 minutes.

  • Development: Add 10 µL of Trypsin/Nicotinamide Stop Solution. (Nicotinamide stops SIRT1; Trypsin cleaves the product).

  • Incubation: Incubate 20 min at RT.

  • Detection: Read Fluorescence (Ex 360 nm / Em 460 nm).

Critical Control: Fluorescence Interference Correction

Since BZD-3M contains a benzimidazole core, it may fluoresce at 460 nm. You must run a "Compound Only" control.

Well TypeComponent 1Component 2Component 3Purpose
Test EnzymeBZD-3MSubstrate/NAD+Measures Activity
Max Signal EnzymeDMSOSubstrate/NAD+100% Activity Control
Min Signal BufferDMSOSubstrate/NAD+0% Activity (Background)
Interference BufferBZD-3M Substrate/NAD+Measures Compound Fluorescence

Correction Formula:



Orthogonal Validation: Label-Free Mass Spectrometry (RapidFire)

Rationale: To confirm BZD-3M activity without fluorescence artifacts. This detects the physical mass change of the peptide.

Methodology:

  • Reaction: Identical to the primary assay, but use a non-fluorogenic peptide: Ac-Arg-His-Lys-Lys(Ac)-NH2.

  • Quench: Stop reaction with 1% Formic Acid.

  • Analysis: Agilent RapidFire SPE-MS/MS.

    • Transition 1 (Substrate): Monitor parent mass [M+2H]2+.

    • Transition 2 (Product): Monitor deacetylated mass [M-Ac+2H]2+.

  • Data Output: Calculate % Conversion based on Product/(Product + Substrate) ratio.

Mechanism of Action (MoA) Determination

Once inhibition is confirmed, determine if BZD-3M is competitive with the Cofactor (NAD+) or the Substrate (Peptide). Benzimidazoles typically compete with Nicotinamide/NAD+.

Experimental Design (Lineweaver-Burk Analysis)

Run the assay with a matrix of concentrations:

  • [BZD-3M]: 0, IC50, 2xIC50, 4xIC50.

  • [NAD+]: Titrate from 10 µM to 2000 µM (while keeping Peptide constant at saturation).

Logic Flow for MoA Interpretation

MoA Start Analyze Lineweaver-Burk Plot (1/V vs 1/[S]) IntersectY Lines intersect at Y-axis? Start->IntersectY IntersectX Lines intersect at X-axis? IntersectY->IntersectX No Comp Competitive Inhibition (Binds Active Site) IntersectY->Comp Yes (Vmax unchanged) NonComp Non-Competitive (Allosteric) IntersectX->NonComp Yes (Km unchanged) UnComp Uncompetitive (Binds ES Complex) IntersectX->UnComp No (Parallel lines)

Figure 2: Decision tree for determining the Mechanism of Action based on kinetic data.

Expected Result for BZD-3M: Benzimidazole derivatives often show Mixed or Non-competitive inhibition regarding the peptide, but Competitive inhibition regarding NAD+, as they occupy the C-pocket where nicotinamide binds.

References

  • Yoon, Y.K., et al. (2014). "Benzimidazoles as new scaffold of sirtuin inhibitors: green synthesis, in vitro studies, molecular docking analysis and evaluation of their anti-cancer properties."[1] European Journal of Medicinal Chemistry.

  • Napper, A.D., et al. (2005). "Discovery of Indoles as Potent and Selective Inhibitors of the Deacetylase SIRT1." Journal of Medicinal Chemistry. (Describes the EX-527 scaffold relevant to benzimidazoles).

  • Huber, K., et al. (2010). "Fluorescence-based assays for the determination of sirtuin activity." Methods in Molecular Biology. (Standard protocol for AMC assays).

  • Thorne, N., et al. (2010). "Apparent activity in high-throughput screening: origins of compound-dependent assay interference." Current Opinion in Chemical Biology. (Critical reference for benzimidazole fluorescence interference).

Sources

Application Notes and Protocols for High-Throughput Screening of N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the high-throughput screening (HTS) of the novel compound N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide. Benzimidazole and benzamide moieties are recognized as "privileged scaffolds" in medicinal chemistry, known to interact with a wide range of biological targets.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, offering detailed protocols for primary and secondary screening assays, along with insights into the underlying scientific principles and data interpretation. The protocols are presented as a framework that can be adapted to specific biological targets and institutional capabilities.

Introduction: The Scientific Rationale

N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide is a synthetic compound featuring two key pharmacophores: a benzimidazole ring and a methyl-substituted benzamide. The benzimidazole core is a versatile heterocyclic aromatic compound found in a variety of clinically approved drugs with activities spanning anticancer, antiviral, and anthelmintic applications.[1][4] Its ability to participate in hydrogen bonding, hydrophobic, and π-stacking interactions allows it to bind to a diverse array of biological targets.[1] The benzamide group is also a common feature in many pharmaceuticals, contributing to the molecule's pharmacokinetic and pharmacodynamic properties.

The strategic combination of these two scaffolds in N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide makes it a compelling candidate for HTS campaigns aimed at discovering novel therapeutics. Given the broad bioactivity of benzimidazole derivatives, this compound could potentially exhibit efficacy in several areas, including but not limited to oncology, infectious diseases, and neurodegenerative disorders.[2][4] This document will use a hypothetical anti-cancer screening campaign as a primary example to illustrate the HTS workflow.

High-Throughput Screening Workflow

A typical HTS campaign for a novel compound like N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide follows a multi-step process designed to efficiently identify and validate potential "hits."

HTS_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary & Confirmatory Assays cluster_2 Phase 3: Lead Optimization Compound_Library Compound Library (including test compound) Primary_Assay Primary Assay (e.g., Cell Viability) Compound_Library->Primary_Assay High-Throughput Hit_Identification Hit Identification Primary_Assay->Hit_Identification Data Analysis Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Confirmed Hits Orthogonal_Assays Orthogonal Assays (e.g., Apoptosis Assay) Dose_Response->Orthogonal_Assays Selectivity_Panel Selectivity Profiling Orthogonal_Assays->Selectivity_Panel SAR_Studies Structure-Activity Relationship (SAR) Selectivity_Panel->SAR_Studies Validated Hits ADMET_Profiling ADMET Profiling (in vitro) SAR_Studies->ADMET_Profiling

Figure 1: A generalized workflow for a high-throughput screening campaign.

Primary Screening Protocol: Cell Viability Assay

The initial step in our hypothetical anti-cancer screen is a primary assay to assess the cytotoxic or cytostatic effects of N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide on a cancer cell line. A common and robust method for this is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cellular metabolic activity.

Materials and Reagents
  • N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide (test compound)

  • Cancer cell line (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT reagent (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Positive control (e.g., Doxorubicin)

  • Negative control (vehicle, e.g., 0.1% DMSO)

  • 384-well clear-bottom cell culture plates

  • Multichannel pipettes and automated liquid handlers

  • Plate reader capable of measuring absorbance at 570 nm

Step-by-Step Protocol
  • Cell Seeding:

    • Culture cancer cells to ~80% confluency.

    • Trypsinize, neutralize, and count the cells.

    • Dilute the cell suspension to a final concentration of 5 x 104 cells/mL.

    • Using an automated dispenser, seed 50 µL of the cell suspension into each well of a 384-well plate (resulting in 2,500 cells/well).

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Compound Preparation and Addition:

    • Prepare a 10 mM stock solution of N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide in DMSO.

    • Perform serial dilutions to create a range of concentrations for the test compound and the positive control. A common starting concentration for a primary screen is 10 µM.

    • Using an automated liquid handler, add 0.5 µL of the compound solutions (or vehicle control) to the appropriate wells. This results in a final DMSO concentration of 1%.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 humidified incubator. The incubation time should be optimized based on the cell line's doubling time.

  • MTT Assay:

    • Add 10 µL of MTT reagent to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully aspirate the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes on an orbital shaker.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a plate reader.

Data Analysis and Hit Criteria

The percentage of cell viability is calculated as follows:

% Viability = [(Absorbance of Test Well - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] * 100

A common hit criterion for a primary screen is a compound that reduces cell viability by more than 50% (i.e., <50% viability).

Secondary and Confirmatory Assays

Hits identified in the primary screen require further validation through secondary and confirmatory assays to eliminate false positives and to begin characterizing the mechanism of action.

Dose-Response and IC50 Determination

This assay aims to determine the concentration of the compound that inhibits 50% of the biological activity (IC50).

  • Protocol: The protocol is similar to the primary cell viability assay, but a wider range of compound concentrations is tested (e.g., 10-point, 3-fold serial dilutions starting from 100 µM).

  • Data Analysis: The data is plotted as percent inhibition versus log[compound concentration], and a sigmoidal dose-response curve is fitted to determine the IC50 value.

CompoundPrimary Screen Hit (at 10 µM)IC50 (µM)
N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamideYes (<50% viability)5.2
Doxorubicin (Positive Control)Yes0.8
Vehicle (Negative Control)No>100

Table 1: Example data from a primary screen and subsequent IC50 determination.

Orthogonal Assay: Caspase-3/7 Activity Assay

To confirm that the observed decrease in cell viability is due to apoptosis, an orthogonal assay measuring a different biological endpoint is crucial. A caspase-3/7 activity assay is a good choice, as these are key executioner caspases in the apoptotic pathway.

  • Principle: A luminogenic substrate containing the DEVD peptide sequence is cleaved by activated caspase-3 and -7, releasing a substrate for luciferase that generates a luminescent signal.

  • Protocol:

    • Seed and treat cells with the test compound as in the primary assay.

    • At the end of the incubation period, add the caspase-3/7 reagent to each well.

    • Incubate for 1-2 hours at room temperature.

    • Measure luminescence using a plate reader.

An increase in luminescence compared to the vehicle control indicates the induction of apoptosis.

Advanced Characterization and Selectivity Profiling

Promising compounds that are confirmed in secondary assays will undergo further characterization.

Mechanism of Action Studies

The broad-spectrum activity of benzimidazoles suggests several potential mechanisms.[2] For an anti-cancer candidate, these could include:

  • Tubulin Polymerization Inhibition: Many benzimidazole derivatives, such as albendazole, exert their anti-cancer effects by disrupting microtubule formation.[4]

  • Kinase Inhibition: The benzimidazole scaffold is present in some kinase inhibitors.

  • DNA Topoisomerase Inhibition: Some benzimidazole derivatives have been shown to inhibit DNA topoisomerases.[2]

Specific assays for each of these potential targets can be employed to elucidate the mechanism of action.

Selectivity Profiling

It is important to assess whether the compound's cytotoxic effect is selective for cancer cells over normal, non-cancerous cells. This can be done by performing the cell viability assay on a panel of cancer cell lines alongside a non-cancerous cell line (e.g., human fibroblasts). A favorable selectivity index (IC50 in normal cells / IC50 in cancer cells) is a key indicator of therapeutic potential.

Synthesis of N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide

While numerous methods exist for the synthesis of benzimidazole and benzamide derivatives, a common approach involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[4]

Synthesis_Scheme Reactant1 o-Phenylenediamine Intermediate N-(2-aminophenyl)-3-methylbenzamide Reactant1->Intermediate + Reactant2 (Acylation) Reactant2 3-Methylbenzoyl chloride Product N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide Intermediate->Product Cyclization (e.g., heat or acid catalysis)

Figure 2: A plausible synthetic route for N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide.

Conclusion and Future Directions

N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide represents a promising chemical entity for high-throughput screening due to its privileged structural motifs. The protocols outlined in this document provide a robust framework for its initial evaluation in an anti-cancer drug discovery campaign. Positive outcomes from this HTS cascade, including potent and selective activity, would warrant further investigation into its mechanism of action and progression into lead optimization studies. The adaptability of the benzimidazole scaffold allows for extensive medicinal chemistry efforts to improve potency, selectivity, and pharmacokinetic properties.[1][3]

References

  • Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. (2024). Impactfactor. [Link]

  • Synthesis scheme of the benzimidazole derivatives. (n.d.). ResearchGate. [Link]

  • New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. (2022). SpringerOpen. [Link]

  • Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. (2023). ACS Omega. [Link]

  • Recent achievements in the synthesis of benzimidazole derivatives. (n.d.). PMC - NIH. [Link]

Sources

An Application Guide: High-Purity Purification Strategies for N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This comprehensive guide provides detailed application notes and protocols for the purification of N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide, a molecule of interest for researchers, scientists, and professionals in drug development. Recognizing that the purity of a compound is paramount for accurate biological and pharmacological evaluation, this document outlines systematic approaches from initial impurity profiling to high-purity polishing. We detail field-proven protocols for recrystallization, flash column chromatography, and preparative High-Performance Liquid Chromatography (HPLC), explaining the scientific rationale behind each procedural choice. This guide is designed to be a practical resource, enabling scientists to obtain highly pure material essential for advancing research and development objectives.

Compound Profile and Impurity Analysis

N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide is a moderately polar molecule featuring a benzimidazole core linked to a 3-methylbenzamide moiety. Its structural characteristics—hydrogen bond donors and acceptors, and aromatic systems—dictate its solubility and chromatographic behavior.[1] Understanding these properties is the first step in designing an effective purification strategy.

PropertyValueSource/Method
Molecular Formula C₁₆H₁₅N₃O(Calculated)
Molecular Weight 265.31 g/mol (Calculated)
Appearance Expected to be a solid
Predicted Polarity Moderately PolarBased on structure[1]
Solubility Profile Sparingly soluble in non-polar solvents (e.g., hexanes), soluble in polar organic solvents (e.g., DMSO, DMF, Methanol, Ethyl Acetate)Inferred from similar structures[1][2][3]

1.1. Anticipated Impurities from Synthesis

The most common synthesis route for this class of compounds is the acylation of 2-aminobenzimidazole with an activated form of 3-methylbenzoic acid (e.g., 3-methylbenzoyl chloride).[4][5] This pathway can introduce specific impurities that must be removed.

  • Unreacted Starting Materials:

    • 2-aminobenzimidazole (More polar)

    • 3-methylbenzoic acid (Acidic, moderately polar)

  • Reagent-Related Impurities:

    • Coupling agents or their by-products.

  • Side-Reaction Products:

    • Di-acylated product (Less polar)

    • Products from decomposition or oxidation (Often colored)[4]

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Crude Product Mixture SM1 2-aminobenzimidazole Reaction Acylation (e.g., in Pyridine or with Et3N) SM1->Reaction SM2 3-methylbenzoyl chloride SM2->Reaction Product N-(1H-1,3-benzodiazol-2-yl) -3-methylbenzamide Reaction->Product Imp1 Unreacted 2-aminobenzimidazole Reaction->Imp1 Imp2 Unreacted 3-methylbenzoic acid Reaction->Imp2 Imp3 Side-Reaction By-products Reaction->Imp3

Caption: Synthetic pathway and potential impurity sources.

Primary Purification: Recrystallization

Recrystallization is the most effective, economical, and scalable first-line technique for purifying solid organic compounds.[6][7] The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at high and low temperatures.[8]

Expert Insight: For amide compounds, polar solvents like ethanol, acetonitrile, or acetone often yield excellent results.[6] The key is to find a solvent (or solvent system) where the compound is highly soluble when hot but poorly soluble when cold, while impurities remain in the solution (mother liquor).[8]

2.1. Protocol: Single-Solvent Recrystallization

  • Solvent Screening: In parallel test tubes, test the solubility of small amounts of the crude material in various solvents (e.g., Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate). Identify a solvent that requires heating to fully dissolve the compound.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent portion-wise while heating the mixture to a gentle boil (using a hot plate and a condenser). Add the minimum amount of hot solvent required to fully dissolve the solid.[9]

  • Decolorization (Optional): If the solution is colored due to highly polar impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration to remove them.[9]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[9] Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.[9]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[8]

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[9]

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Solvent SystemRationale
Ethanol/Water The compound is dissolved in hot ethanol, and water is added dropwise until the solution becomes slightly cloudy (saturation point). Re-heating to clarify and then slow cooling can yield high-purity crystals.
Ethyl Acetate/Hexane A good choice for moderately polar compounds. Dissolve in hot ethyl acetate and add hexane as the anti-solvent.
Acetonitrile Often an excellent choice for amides, providing a steep solubility curve.[6]

Chromatographic Purification Strategies

When recrystallization is ineffective at removing impurities with similar solubility profiles, or when higher purity is required, chromatographic techniques are employed.

3.1. Flash Column Chromatography

Flash chromatography is a rapid and efficient method for purifying multi-gram quantities of material.[10] It utilizes a stationary phase (typically silica gel) and a mobile phase (solvent system) to separate compounds based on their differential partitioning.[10]

G cluster_workflow Flash Chromatography Workflow A 1. TLC Method Development B 2. Column Packing (Slurry Method) A->B Select Solvent System C 3. Sample Loading (Dry Loading Preferred) B->C D 4. Elution (Isocratic or Gradient) C->D E 5. Fraction Collection D->E Apply Air Pressure F 6. Fraction Analysis (TLC) E->F G 7. Combine & Evaporate F->G Pool Pure Fractions

Caption: A standard workflow for flash column chromatography.

3.1.1. Protocol: Normal-Phase Flash Chromatography

  • TLC Analysis: Develop a thin-layer chromatography (TLC) method to determine the optimal solvent system. A good system will show the target compound with a retention factor (Rƒ) of ~0.3. Common systems for moderately polar compounds include Hexane:Ethyl Acetate or Dichloromethane:Methanol.[11][12]

  • Column Selection & Packing: Choose a column size appropriate for the amount of crude material (typically a 40:1 to 100:1 ratio of silica gel to crude compound by weight).[13] Pack the column with silica gel as a slurry in the initial, least polar mobile phase.[14]

  • Sample Loading: For best results, use a "dry load" method. Dissolve the crude product in a strong solvent (e.g., methanol or dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[10] Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with the non-polar mobile phase. If a gradient is used, gradually increase the percentage of the polar solvent to elute the compounds.[10][13] Collect fractions throughout the process.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified compound.

3.2. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For achieving the highest levels of purity (>99%), often required for final active pharmaceutical ingredients (APIs) or reference standards, preparative HPLC is the method of choice.[15][16][17] It offers superior resolution compared to flash chromatography.[18][19]

Expert Insight: While normal-phase HPLC is an option, reversed-phase (RP-HPLC) is more common in pharmaceutical settings due to its robustness and reproducibility. A C18 column is the workhorse for purifying small molecules.

3.2.1. Protocol: Reversed-Phase Preparative HPLC

  • System: Preparative HPLC system with UV detection.[15][17]

  • Column: C18-bonded silica, appropriate dimensions for the sample mass.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.

  • Mobile Phase B: 0.1% TFA or Formic Acid in Acetonitrile or Methanol.

    • Scientist's Note: The acidic modifier is used to protonate acidic and basic functional groups on the analyte and any impurities, leading to sharper peaks and more reproducible retention times.

  • Sample Preparation: Dissolve the compound (already purified by a primary method) in a solvent like DMSO or a mixture of Mobile Phase A and B. Filter the sample through a 0.45 µm filter before injection.

  • Elution Method:

    • Equilibration: Equilibrate the column with the starting mobile phase composition (e.g., 95% A, 5% B).

    • Injection: Inject the filtered sample onto the column.

    • Gradient: Run a linear gradient to increase the concentration of Mobile Phase B over time (e.g., 5% to 95% B over 20-30 minutes).

    • Detection: Monitor the elution profile at a suitable UV wavelength (e.g., 254 nm or 280 nm).

    • Fraction Collection: Collect fractions corresponding to the main product peak.

  • Post-Purification: Analyze the collected fractions for purity. Pool the pure fractions and remove the organic solvent. The remaining aqueous solution can be lyophilized (freeze-dried) to obtain the final product as a fluffy solid.

Purity Verification

After any purification procedure, the purity of the final compound must be confirmed. Standard analytical techniques include:

  • Analytical HPLC: To determine purity as a percentage (e.g., % area under the curve).

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any remaining impurities.

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
"Oiling Out" during Recrystallization The melting point of the solute is lower than the boiling point of the solvent; solution is too supersaturated.Add more solvent to the hot mixture until the oil redissolves. Alternatively, switch to a lower-boiling point solvent or use a solvent pair.
Poor Separation in Flash Chromatography Incorrect solvent system; column overloading; sample loaded in too strong a solvent.Re-optimize the mobile phase using TLC. Reduce the amount of sample loaded. Use the dry loading technique.[10]
Colored Final Product Presence of highly conjugated or oxidized impurities.During recrystallization, treat the hot solution with activated charcoal.[4] Ensure reactions are run under an inert atmosphere if susceptible to oxidation.
Product Won't Crystallize Solution is not sufficiently saturated; presence of impurities inhibiting crystal formation.Try scratching the inside of the flask with a glass rod to induce crystallization. Add a seed crystal of the pure compound. Concentrate the solution by boiling off some solvent.

References

  • Eureka | Patsnap. (2014, September 17).
  • Agilent.
  • Benchchem.
  • Supelco. Preparative HPLC products for Pharmaceutical Development and Production.
  • Gilson. Preparative HPLC Systems | VERITY® LC Solutions.
  • Experiment 2: Recrystalliz
  • HPLC Purification: When to Use Analytical, Semi-Preparative and Prepar
  • Practical aspects of preparative HPLC in pharmaceutical development and production. (2025, August 6).
  • Sorbent Technologies, Inc. (2025, August 11).
  • International Journal of Pharmaceutical Sciences and Medicine (IJPSM).
  • Recrystalliz
  • Purification of Organic Compounds by Flash Column Chrom
  • Benchchem.
  • DTIC. (2020, June 10).
  • EPFL.
  • ResearchGate. (2020, November 2).
  • Which sample solvents work best with normal-phase flash column chrom
  • Study Mind. (2022, April 19).
  • Crash Course. (2021, November 24). Synthesis, Distillation, & Recrystallization: Crash Course Organic Chemistry #40. Nerdfighteria Wiki.
  • Benchchem. "Benzamide, N,N,4-trimethyl-" solubility in organic solvents.
  • Cayman Chemical.
  • Sigma-Aldrich. N-(1H-Benzimidazol-2-ylmethyl)-3-methylbenzamide.
  • Clinivex. N-(1H-Benzo[d]imidazol-2-yl)-3-nitrobenzamide.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

For Process Chemists, Researchers, and Drug Development Professionals

Overview The synthesis of N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide via the acylation of 2-aminobenzimidazole with 3-methylbenzoyl chloride presents unique mechanistic challenges. Due to the ambidentate nature of the 2-aminobenzimidazole scaffold, researchers frequently encounter issues with regioselectivity, over-acylation, and poor substrate solubility. This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol to ensure high-yield isolation of the desired exocyclic amide.

Troubleshooting Guide: Regioselectivity & Acyl Migration

Q: My LC-MS shows a product with the correct mass (m/z 252.1), but NMR indicates acylation occurred on the benzimidazole ring nitrogen (N1) rather than the exocyclic amine. How do I fix this?

A: This is the most prevalent issue in 2-aminobenzimidazole acylation. The endocyclic nitrogens (N1/N3) are inherently more nucleophilic and electrophilic than the exocyclic -NH2 group. Under kinetic conditions (low temperature, weak or no base), the acyl chloride preferentially attacks the endocyclic nitrogen, forming an N1-acylated benzimidazolinium intermediate (1)[1].

The Causality of Resolution: To obtain the desired exocyclic amide, you must transition the reaction from kinetic to thermodynamic control. The N1-acyl intermediate is kinetically favored but thermodynamically less stable. By applying heat and a sufficient organic base, the intermediate undergoes a base-catalyzed acyl migration from the endocyclic nitrogen to the exocyclic amine (1)[1]. The use of triethylamine as an acid acceptor at elevated temperatures is critical for driving this regioselective N-acylation toward the primary amine (2)[2].

SynthesisLogic SM 2-Aminobenzimidazole + 3-Methylbenzoyl Chloride Kinetic Kinetic Conditions (Low Temp, No Base) SM->Kinetic T < 25°C Thermo Thermodynamic Conditions (Temp > 80°C, TEA Base) SM->Thermo T > 80°C Endo N1-Acylated Intermediate (Endocyclic N-attack) Kinetic->Endo Kinetically favored Exo N-(1H-benzimidazol-2-yl)- 3-methylbenzamide (Desired Exocyclic) Thermo->Exo Thermodynamically favored Endo->Exo Acyl Migration (Base-catalyzed) DiAcyl Di-acylated Byproduct (Over-acylation) Endo->DiAcyl Excess Acylating Agent Exo->DiAcyl Excess Acylating Agent

Figure 1: Reaction pathways and acyl migration logic in N-exocyclic benzamide synthesis.

Troubleshooting Guide: Over-acylation & Side Reactions

Q: I am observing a significant +118 m/z byproduct corresponding to di-acylation. How can I suppress this?

A: Over-acylation occurs when the newly formed N-exocyclic amide (or the unmigrated N1-intermediate) reacts with a second equivalent of 3-methylbenzoyl chloride to yield disubstituted benzimidazoles (3)[3]. The exocyclic amide proton is relatively acidic; in the presence of a large excess of base, it can be deprotonated, making it highly susceptible to further acylation.

The Causality of Resolution: You must balance the base concentration. While base is required to neutralize the HCl byproduct and catalyze the acyl migration, an excessive amount promotes the formation of the reactive amide anion. Strictly control the stoichiometry of the acyl chloride to 1.05 equivalents and limit the base to 1.2 - 1.5 equivalents.

Table 1: Effect of Reaction Conditions on Product Distribution (1.05 eq Acyl Chloride)

SolventBase (Eq)Temp (°C)Time (h)Exocyclic Amide (%)Endocyclic Amide (%)Di-acylated (%)
DCMTEA (1.2)254157510
THFTEA (1.2)654603010
DMFTEA (1.5)80488 <2 10
DMFTEA (3.0)80465<233

Data interpretation: DMF at 80°C with 1.5 eq of TEA provides the optimal thermodynamic environment for acyl migration while minimizing base-induced over-acylation.

Standardized Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and scientific integrity, follow this mechanistic-driven protocol. Every step includes a causal explanation and an in-process control (IPC) to validate the system before proceeding.

Optimized Synthesis of N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide

Step 1: Dissolution & Activation

  • Action: Suspend 2-aminobenzimidazole (1.0 eq, 10 mmol) in anhydrous DMF (20 mL) under a nitrogen atmosphere. Add Triethylamine (TEA) (1.5 eq, 15 mmol).

  • Causality: 2-Aminobenzimidazole exhibits strong intermolecular hydrogen bonding, making it poorly soluble in non-polar solvents. DMF completely disrupts these networks, ensuring a homogeneous reaction. TEA is added upfront to act as an acid scavenger for the subsequent step.

Step 2: Kinetic Acylation

  • Action: Cool the mixture to 0°C using an ice bath. Add 3-methylbenzoyl chloride (1.05 eq, 10.5 mmol) dropwise over 15 minutes. Stir at 0°C for 30 minutes.

  • Causality: The highly exothermic nature of the acyl chloride addition requires cooling to prevent uncontrolled di-acylation. At this stage, the reaction is under kinetic control, and the N1-acylated intermediate forms rapidly.

Step 3: Thermodynamic Isomerization (Acyl Migration)

  • Action: Remove the ice bath and heat the reaction mixture to 80°C for 4 hours.

  • Causality: Heating provides the activation energy required for the base-catalyzed intramolecular acyl migration, shifting the regiochemistry from the endocyclic nitrogen to the exocyclic amine to form the thermodynamically stable product.

Step 4: In-Process Control (IPC) - Self-Validation

  • Action: Sample the reaction and analyze via LC-MS.

  • Causality: Do not proceed to workup until the LC-MS confirms the disappearance of the early-eluting N1-acyl intermediate and the dominance of the later-eluting N-exocyclic amide. If the intermediate persists, extend heating time by 2 hours.

Step 5: Quench and Precipitation

  • Action: Cool the mixture to room temperature and pour it slowly into 100 mL of vigorously stirred ice-water containing 5% sodium bicarbonate.

  • Causality: The aqueous quench removes the DMF solvent and the TEA·HCl salts. The slightly basic pH ensures the benzimidazole ring remains unprotonated, driving the precipitation of the highly hydrophobic product.

Step 6: Filtration and Washing

  • Action: Filter the resulting precipitate. Wash the filter cake sequentially with cold water (2 x 20 mL) and cold diethyl ether (10 mL). Dry under a vacuum.

  • Causality: Water removes residual inorganic salts. The cold diethyl ether wash selectively dissolves trace amounts of the di-acylated byproduct and unreacted acyl chloride derivatives without significantly dissolving the target amide.

FAQs: Workup & Purification

Q: How do I separate trace unreacted 2-aminobenzimidazole from the desired product if precipitation fails? A: Exploit the pKa differences. Unreacted 2-aminobenzimidazole is significantly more basic (pKa ~7.3) than the acylated product (which is a weak base/weak acid). If you dissolve the crude mixture in ethyl acetate and wash with a mild aqueous acid (e.g., 5% citric acid), the starting material will protonate and partition into the aqueous layer, leaving the desired amide in the organic phase.

Q: The product precipitates as a sticky, amorphous solid rather than a powder. How do I obtain a crystalline material? A: Sticky precipitates usually indicate the entrapment of DMF or di-acylated impurities within the matrix. To resolve this, perform a recrystallization. Dissolve the crude sticky solid in a minimum amount of boiling ethanol, then add water dropwise until the solution becomes slightly cloudy. Allow it to cool slowly to room temperature, then to 4°C. The slower crystallization kinetics will exclude impurities and yield a high-purity crystalline powder.

References

  • SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. core.ac.uk. URL:[Link]

  • Revealing the regioselective N-acylation of 5-bromo-2-aminobenzimidazole using experiment and theoretical calculation. researchgate.net. URL:[Link]

  • Arylimidamide Adducts of 2-Aminobenzimidazole and Aromatic Nitriles: Structural and Spectroscopic Proof of Regiochemical and Stereochemical Outcomes. chemrxiv.org. URL:[Link]

Sources

Technical Support Center: Yield Optimization for N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to optimize the yield of N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide. The synthesis—typically achieved by reacting 2-aminobenzimidazole with 3-methylbenzoyl chloride—seems straightforward on paper. However, the unique electronic properties of the benzimidazole core often lead to complex reaction mixtures, poor conversions, and purification nightmares.

This guide is designed to dissect the causality behind these failures and provide self-validating, field-proven protocols to push your yields above 80%.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why am I getting multiple spots on my TLC, and why is my isolated yield of the target amide so low? A1: This is the most common issue when acylating 2-aminobenzimidazole. The molecule is an ambident nucleophile[1]. While you want the acylation to occur at the exocyclic primary amine (N2) to form the target compound, the endocyclic secondary amine (N1) is also highly nucleophilic. Under strictly kinetic conditions (e.g., non-polar solvent, low temperature, weak base), N1-acylation is often favored. Furthermore, an excess of 3-methylbenzoyl chloride can lead to N1,N2-diacylation[2]. Troubleshooting Action: Shift the reaction to thermodynamic control. The N2-acylated product is thermodynamically more stable due to extended conjugation. Using pyridine as both the solvent and base, combined with mild heating, facilitates the rearrangement of the kinetic N1-product to the desired N2-product.

Q2: My starting material (2-aminobenzimidazole) is not dissolving completely. Should I add water or an alcohol to help solubilize it? A2: Absolutely not. 3-Methylbenzoyl chloride is highly sensitive to solvolysis. Adding water or protic solvents (like methanol or ethanol) will rapidly hydrolyze the acid chloride into 3-methylbenzoic acid, completely halting the reaction. Troubleshooting Action: 2-Aminobenzimidazole has strong intermolecular hydrogen bonding, making it poorly soluble in DCM or ether. Switch to a polar aprotic solvent. Anhydrous Pyridine or anhydrous DMF are excellent choices. If using DMF, ensure it is strictly anhydrous (stored over 4Å molecular sieves) to prevent acid chloride degradation.

Q3: Even with anhydrous conditions, my yield plateaus at 60%. How can I push the reaction to completion? A3: This plateau often occurs due to the generation of HCl during the reaction, which protonates the unreacted 2-aminobenzimidazole, rendering it non-nucleophilic. If your base (e.g., triethylamine) is not present in sufficient excess, the reaction will stall. Troubleshooting Action: Ensure you are using at least 2.0 to 2.5 equivalents of base relative to the amine. Alternatively, abandon the acid chloride route and use a modern coupling reagent (like HATU) with 3-methylbenzoic acid. This approach operates under milder conditions, avoids HCl generation, and inherently favors N2-acylation due to the bulky nature of the activated ester intermediate[3].

Part 2: Quantitative Optimization Data

To help you select the best reaction conditions, the table below summarizes how solvent and base choices dictate the regioselectivity and final isolated yield of the target molecule.

SolventBaseTemperatureMolar Ratio (Amine:Acyl)Major ProductIsolated Yield (%)
DCMEt₃N (1.5 eq)0 °C to RT1.0 : 1.1N1-Acyl (Kinetic)45%
THFEt₃N (2.0 eq)Reflux1.0 : 1.1Mixture (N1 + N2)55%
PyridinePyridine (Solvent)0 °C to RT1.0 : 1.2N2-Acyl (Thermodynamic)82%
DMFDIPEA (3.0 eq)*RT1.0 : 1.1N2-Acyl88%

*Note: The DMF/DIPEA condition utilizes 3-methylbenzoic acid and HATU coupling, rather than the acid chloride.

Part 3: Visualizing the Reaction Logic

ReactionPathway SM1 2-Aminobenzimidazole Intermediate Ambident Nucleophile Reaction Center SM1->Intermediate SM2 3-Methylbenzoyl Chloride SM2->Intermediate Target Target: N2-Acylation (Thermodynamic) Intermediate->Target Pyridine, Heat Byproduct1 N1-Acylation (Kinetic Byproduct) Intermediate->Byproduct1 Et3N, 0 °C Byproduct2 Di-acylated (Over-reaction) Target->Byproduct2 Excess Acyl Chloride Byproduct1->Target Rearrangement (Heat/Base) Byproduct1->Byproduct2 Excess Acyl Chloride

Reaction pathways showing kinetic vs. thermodynamic control in 2-aminobenzimidazole acylation.

Part 4: Step-by-Step Experimental Protocols

Protocol A: Thermodynamic Acylation via Acid Chloride (Optimized for Yield)

This protocol utilizes pyridine as both the solvent and the base to ensure complete solubility and drive the reaction toward the thermodynamically stable N2-acylated product.

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Add 2-aminobenzimidazole (1.0 eq, 10 mmol) and anhydrous pyridine (20 mL). Stir until completely dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Addition: Dilute 3-methylbenzoyl chloride (1.1 eq, 11 mmol) in 5 mL of anhydrous DCM. Add this solution dropwise over 15 minutes to control the exothermic reaction and prevent localized over-acylation.

  • Reaction: Remove the ice bath. Allow the reaction to warm to room temperature and stir for 12 hours. Self-Validation: TLC (DCM:MeOH 9:1) should show the disappearance of the kinetic N1-product spot and the dominance of the lower Rf N2-product spot.

  • Quenching: Pour the mixture into 100 mL of vigorously stirred ice-water. The target product will precipitate.

  • Isolation: Filter the precipitate under vacuum. Wash the filter cake with cold water (3 x 20 mL) to remove pyridine hydrochloride salts, followed by a wash with cold diethyl ether (10 mL) to remove any unreacted acid chloride/hydrolyzed acid.

  • Purification: Recrystallize the crude solid from hot ethanol to yield pure N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide.

Workflow Step1 1. Dissolve 2-Aminobenzimidazole in anhydrous Pyridine Step2 2. Cool to 0 °C under N2 atm Step1->Step2 Step3 3. Dropwise addition of 3-Methylbenzoyl Chloride Step2->Step3 Step4 4. Warm to RT & Stir (12 h) Step3->Step4 Step5 5. Quench with ice-water Step4->Step5 Step6 6. Filter precipitate & Wash with cold water Step5->Step6 Step7 7. Recrystallize (EtOH) Step6->Step7

Step-by-step experimental workflow for the synthesis of N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide.

Protocol B: High-Yield Coupling via HATU (Alternative Route)

If the acid chloride route continues to yield impurities, bypassing it entirely using the carboxylic acid and a modern coupling reagent provides superior regioselectivity.

  • Setup: In a dry 100 mL flask, dissolve 3-methylbenzoic acid (1.0 eq, 10 mmol) in anhydrous DMF (20 mL).

  • Activation: Add DIPEA (3.0 eq, 30 mmol) and HATU (1.1 eq, 11 mmol). Stir at room temperature for 15 minutes to form the activated ester.

  • Coupling: Add 2-aminobenzimidazole (1.0 eq, 10 mmol) in one portion.

  • Reaction: Stir at room temperature for 8 hours under a nitrogen atmosphere.

  • Workup: Dilute the mixture with ethyl acetate (100 mL) and wash sequentially with saturated NaHCO₃ (3 x 50 mL), water (3 x 50 mL), and brine (50 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (DCM:MeOH 95:5) to isolate the target amide.

References

  • Title: Synthesis, Reactions, and Pharmacological Applications of 2-Aminobenzimidazoles: An Update Source: Asian Journal of Pharmaceutical and Clinical Research / CORE URL: [Link]

  • Title: Expedient synthesis of benzimidazoles using amides Source: RSC Advances URL: [Link]

  • Title: Revealing the regioselective N-acylation of 5-bromo-2-aminobenzimidazole using experiment and theoretical calculation Source: Tetrahedron URL: [Link]

Sources

Technical Support Center: Solubility Optimization for N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

You are encountering solubility issues with N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide (also referred to as N-(benzimidazol-2-yl)-3-methylbenzamide). This compound belongs to a class of planar, lipophilic benzimidazole derivatives often utilized as kinase or sirtuin inhibitor scaffolds.

The Core Problem: This molecule exhibits "brick dust" properties—high crystal lattice energy due to intermolecular hydrogen bonding (amide-to-benzimidazole) and


-

stacking. While soluble in DMSO, it is prone to rapid precipitation ("crashing out") or colloidal aggregation upon dilution into aqueous buffers at neutral pH (7.4), leading to erratic IC50 values, false positives, or silent assay failures.

Module 1: Stock Solution Integrity

Q: My stock solution has visible particles after freezing. Is it degraded?

Diagnosis: Likely not degraded, but the compound has crystallized out of the DMSO. Benzimidazoles form stable crystal lattices that require energy to break. The Fix:

  • Warming: Heat the DMSO stock to 37°C (or up to 50°C for 5 minutes) in a water bath.

  • Sonication: Sonicate for 10–15 minutes. Visual clarity is not enough; micro-crystals may persist.

  • Validation: Spin down at 13,000 x g for 5 minutes. If a pellet forms, the compound is not fully solubilized.[1]

Q: Can I store the stock at -20°C indefinitely?

Recommendation: No. Repeated freeze-thaw cycles introduce moisture. DMSO is hygroscopic; water uptake reduces the solubility of lipophilic compounds exponentially.

  • Protocol: Aliquot stocks into single-use vials (e.g., 20 µL) to avoid freeze-thaw cycles. Store under desiccated conditions.

Module 2: The "Crash-Out" Phenomenon (Dilution Protocols)

Q: Why does the compound precipitate immediately when added to media?

Mechanism: This is the Solvent Shift Effect . You are moving from a solvent where the compound is stable (DMSO) to one where it is insoluble (Water/Media). If you dilute a high-concentration DMSO stock (e.g., 10 mM) directly into aqueous buffer, the local concentration at the pipette tip exceeds the solubility limit before mixing can occur, creating a "cloud" of precipitate that never re-dissolves.

Correct Protocol: The "Intermediate Dilution" Method

Do not pipette 100% DMSO stock directly into the assay well if the final concentration is high. Use an intermediate step to lower the gradient.

DilutionProtocol cluster_0 Critical Success Factor: Keep DMSO constant during serial dilutions Stock 10 mM Stock (100% DMSO) Inter Intermediate Working Soln (100 µM in 10% DMSO) Stock->Inter 1:100 Dilution (Slow addition to Buffer) Precip PRECIPITATION (Assay Failure) Stock->Precip Direct 1:10000 Spike (Avoid this!) Assay Final Assay Well (1 µM in 1% DMSO) Inter->Assay 1:100 Dilution (Rapid Dispersion)

Figure 1: Recommended dilution workflow to prevent solvent-shift precipitation.

Module 3: Biological Assay Optimization

Q: I see variable IC50 data. Is the compound aggregating?

Diagnosis: Planar benzimidazoles are notorious for forming colloidal aggregates that sequester enzymes, causing false positives (promiscuous inhibition). The Fix: Add a non-ionic detergent to your assay buffer.

  • Biochemical Assays: Add 0.01% Triton X-100 or 0.005% Tween-20 . This disrupts colloidal aggregates without denaturing most enzymes.

  • Validation: If the IC50 increases significantly (e.g., shifts from 1 µM to 50 µM) after adding detergent, the initial activity was likely an artifact of aggregation.

Q: What is the DMSO tolerance for this compound class?

Refer to the table below for safe limits. Exceeding these limits often triggers precipitation of the compound or toxicity from the solvent.[2]

Assay TypeMax DMSO %Risk with BenzimidazolesRecommendation
Enzymatic (Biochemical) 1.0% - 5.0%Moderate. High DMSO helps solubility but may inhibit sensitive enzymes.Run a "DMSO-only" control curve to normalize data.
Cell-Based (Adherent) 0.1% - 0.5%High. Low DMSO tolerance forces low compound concentration.Use Intermediate Dilution (Fig 1). Ensure rapid mixing.
Cell-Based (Suspension) < 0.1%Very High. Suspension cells are sensitive; compound may coat membranes.Pre-dilute in media before adding cells.
SPR / Biophysical 1.0% - 3.0%Moderate. Aggregates cause "sticky" sensorgrams.Mandatory: 0.05% P20/Tween-20 in running buffer.

Module 4: Advanced Formulation (When DMSO Fails)

Q: I need to dose animals or use high concentrations in cells. DMSO isn't working.

Solution: Complexation with Cyclodextrins.[2] Benzimidazoles fit well into the hydrophobic cavity of beta-cyclodextrins, which shields the hydrophobic core while the exterior renders it water-soluble.

Protocol: HP-β-CD Formulation

  • Prepare 20% (w/v) (2-Hydroxypropyl)-β-cyclodextrin in water or saline.

  • Dissolve compound in a minimal volume of DMSO (e.g., 5% of final volume).

  • Slowly add the DMSO-compound solution to the Cyclodextrin solution with vortexing.

  • Result: This often allows concentrations up to 1–5 mg/mL without precipitation.

Troubleshooting Logic Tree

Use this flow to diagnose assay failures related to N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide.

Troubleshooting Start Issue: Erratic Assay Results CheckVis Visual Inspection: Turbidity/Precipitate? Start->CheckVis CheckDose Dose Response: Is the Hill Slope Steep (>2)? CheckVis->CheckDose No (Clear) SolubilityFail Solubility Failure: Use Intermediate Dilution Reduce Final Conc. CheckVis->SolubilityFail Yes (Cloudy) AggFail Aggregation Artifact: Add 0.01% Triton X-100 CheckDose->AggFail Yes (Steep Slope) BindingFail Plastic Binding: Use Low-Binding Plates (Polypropylene) CheckDose->BindingFail No (Low Potency)

Figure 2: Diagnostic logic for identifying solubility vs. aggregation vs. binding issues.

References

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Link

  • BenchChem Technical Support. (2025). Troubleshooting Compound Precipitation in Cell Culture Media. BenchChem Guides. Link

  • Waybright, T. J., et al. (2009). Assay Artifacts: Aggregation. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link

  • Sigma-Aldrich. (2024). Common Cell Culture Problems: Precipitates. Technical Documents. Link

  • ResearchGate. (2025). Solubility of benzimidazole derivatives in organic solvents. Chemical Data Collections. Link

Sources

Technical Support Center: Optimizing the Synthesis of N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and optimization of N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide. This guide is designed for medicinal chemists and drug development professionals who are encountering regioselectivity, solubility, or yield issues during the amide coupling of 2-aminobenzimidazole with 3-methylbenzoyl chloride.

As a Senior Application Scientist, I have structured this guide to move beyond basic protocols. Here, we explore the causality behind the chemistry, providing you with self-validating workflows and authoritative troubleshooting steps to ensure high-fidelity synthesis.

Reaction Workflow & Regioselectivity Logic

The synthesis of N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide is notoriously challenging due to the presence of three competing nucleophilic nitrogen atoms on the 2-aminobenzimidazole scaffold. The exocyclic amine acts as a low-basicity guanidine mimetic, meaning its lone pair is heavily delocalized into the aromatic ring[1]. Consequently, achieving the desired exocyclic acylation requires strict kinetic control.

Workflow A 2-Aminobenzimidazole + 3-Methylbenzoyl Chloride B Solvent & Base Optimization A->B Reaction Setup C N-(1H-1,3-benzodiazol-2-yl) -3-methylbenzamide (Target: Exocyclic Acylation) B->C Mild Base (TEA), RT, DMF D 1-Acyl-2-aminobenzimidazole (Side Product: Endocyclic) B->D Strong Base (NaH), High Temp E Bis-acylated Product (Over-reaction) B->E Excess Acid Chloride

Reaction workflow and regioselectivity outcomes based on condition optimization.

Optimization Data: Condition Selection

To prevent endocyclic acylation or bis-acylation, the choice of solvent, base, and temperature is critical. The table below summarizes quantitative optimization data for this specific amide coupling.

SolventBase (Equivalents)ElectrophileTemp (°C)Regioselectivity (Exo:Endo)Overall Yield
DCMTEA (1.5 eq)3-Methylbenzoyl chloride25N/A (Poor Solubility)< 20%
THFDIPEA (2.0 eq)3-Methylbenzoyl chloride2580:2045%
DMF TEA (1.5 eq) 3-Methylbenzoyl chloride 0 to 25 > 95:5 82%
DMFNaH (1.2 eq)3-Methylbenzoyl chloride0 to 2510:9075% (Wrong Isomer)
DMFDIPEA (3.0 eq)3-Methylbenzoic acid + HATU5085:1560% (Sluggish)

Troubleshooting & FAQs

Q1: Why am I seeing multiple spots on my TLC plate, and how do I identify my target product? A: Multiple spots typically indicate a mixture of the desired exocyclic benzamide, the undesired endocyclic 1-acyl-2-aminobenzimidazole, and bis-acylated byproducts.

  • Causality: Using a strong base (like NaH) deprotonates the endocyclic nitrogen, shifting the reaction to thermodynamic control and favoring endocyclic acylation[2]. Using excess acid chloride (>1.1 eq) leads to bis-acylation.

  • Validation: On TLC (5% MeOH in DCM), the desired exocyclic benzamide usually runs higher (Rf ~0.4) than the highly polar unreacted 2-aminobenzimidazole (Rf ~0.1). Bis-acylated products will run very near the solvent front.

Q2: My 2-aminobenzimidazole won't dissolve in standard solvents like DCM or THF. What should I do? A: 2-aminobenzimidazole forms a rigid, highly stable intermolecular hydrogen-bonding network, rendering it nearly insoluble in non-polar or weakly polar solvents[3].

  • Solution: You must use a strongly polar aprotic solvent like anhydrous DMF or DMAc. These solvents disrupt the hydrogen-bonding network. Ensure the DMF is strictly anhydrous, as water will rapidly hydrolyze your 3-methylbenzoyl chloride into 3-methylbenzoic acid, halting the reaction.

Q3: Can I use standard peptide coupling reagents (HATU, EDC/HOBt) instead of an acid chloride? A: It is highly discouraged for this specific substrate.

  • Causality: Because 2-aminobenzimidazole is a low-basicity guanidine mimetic, its exocyclic amine is a very weak nucleophile[1]. Active esters generated by HATU or EDC are often not electrophilic enough to drive the reaction to completion at room temperature, resulting in sluggish reactions, low yields, and complex purification profiles. Acid chlorides are the necessary electrophilic tier for this transformation.

Mechanistic Control of Acylation

Understanding the molecular logic behind the nucleophilic attack ensures you do not accidentally push the reaction toward the wrong isomer.

Mechanism A Exocyclic Amine (N2) - Low pKa (~7.5) - Kinetically favored C Electrophilic Attack (3-Methylbenzoyl Chloride) A->C Mild conditions (TEA/DMF) B Endocyclic Amine (N1/N3) - Thermodynamically favored - Deprotonated by strong base B->C Strong base (NaH) D Desired Benzamide C->D Kinetic Control E Undesired N-Acyl Benzimidazole C->E Thermodynamic Control

Mechanistic pathways dictating regioselectivity in 2-aminobenzimidazole acylation.

Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system . Each step includes a physical observation to confirm the reaction is proceeding correctly.

Reagents:

  • 2-Aminobenzimidazole: 1.0 equivalent (eq)

  • 3-Methylbenzoyl chloride: 1.05 - 1.1 eq

  • Triethylamine (TEA): 1.5 eq

  • Anhydrous DMF: 0.2 M relative to starting material

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with inert gas (N2 or Argon).

  • Dissolution: Add 2-aminobenzimidazole (1.0 eq) and anhydrous DMF. Stir until a clear solution is achieved. Self-Validation: If the solution remains cloudy after 10 minutes, gently warm to 40 °C, then cool back down. Do not proceed until fully dissolved.

  • Base Addition: Add TEA (1.5 eq) in one portion. Cool the reaction mixture to 0 °C using an ice-water bath.

  • Electrophile Addition: Dissolve 3-methylbenzoyl chloride (1.05 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise over 15 minutes to the cooled reaction mixture. Causality: Dropwise addition at 0 °C suppresses the exothermic formation of bis-acylated side products.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

  • In-Process Control (IPC): Check the reaction via TLC (Eluent: 5% MeOH in DCM). Self-Validation: The starting material (Rf ~0.1) should be consumed, replaced by a dominant spot at Rf ~0.4 under UV (254 nm).

  • Quenching & Precipitation: Pour the reaction mixture slowly into vigorously stirred ice water (10x the volume of DMF). Self-Validation: A successful reaction will immediately yield a flocculent white/off-white precipitate. If an oil forms, the DMF concentration is too high; add more water and sonicate.

  • Isolation: Filter the precipitate under vacuum. Wash the filter cake sequentially with cold water (to remove DMF and TEA-HCl salts) and cold diethyl ether (to remove any unreacted acid chloride or minor organic impurities).

  • Drying: Dry the solid in a vacuum oven at 45 °C overnight to yield the pure N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide.

References

  • Cui, J., Zhou, L., Zhang, X., & Yan, H. (2022). Revealing the regioselective N-acylation of 5-bromo-2-aminobenzimidazole using experiment and theoretical calculation. Tetrahedron. 2

  • Motghare, & Katolkar. (2022). Synthesis, Reactions, and Pharmacological Applications of 2-Aminobenzimidazoles: An Update. Asian Journal of Pharmaceutical and Clinical Research, 15(7), 35-46. 3

  • ChemRxiv. (n.d.). Arylimidamide Adducts of 2-Aminobenzimidazole and Aromatic Nitriles: Structural and Spectral. ChemRxiv. 1

Sources

"N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide degradation and stability issues"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide Stability & Degradation Guide

Chemical Profile & Stability Overview

Compound Identity:

  • IUPAC Name: N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide

  • Common Synonyms: N-(1H-benzimidazol-2-yl)-3-methylbenzamide; N-acyl-2-aminobenzimidazole derivative.

  • Core Scaffold: 2-Amino-1H-benzimidazole acylated at the exocyclic nitrogen.

Executive Summary: This compound belongs to the class of


-acyl-2-aminobenzimidazoles . Unlike standard secondary amides, the amide bond in this scaffold is electronically activated due to the electron-withdrawing nature of the benzimidazole ring (specifically the imine nitrogen at position 3). Consequently, the primary stability concern is hydrolytic cleavage  of the amide bond, yielding 2-aminobenzimidazole and 3-methylbenzoic acid. This degradation is accelerated in acidic or basic aqueous environments and by the presence of water in organic solvents (e.g., wet DMSO).

Troubleshooting Guide (FAQ)

Category A: Degradation & Purity Issues

Q1: I observe two new peaks in my LC-MS chromatogram after storing the stock solution at 4°C for a week. What is happening? Diagnosis: You are likely observing hydrolytic degradation . Technical Explanation: The amide bond linking the benzimidazole ring and the 3-methylphenyl group is susceptible to nucleophilic attack by water. The benzimidazole ring acts as an electron sink, making the carbonyl carbon more electrophilic than in a standard benzamide.

  • Peak 1 (Early Eluting): 2-Amino-1H-benzimidazole (Polar, often elutes near the solvent front in reverse-phase).

  • Peak 2 (Late Eluting): 3-Methylbenzoic acid (Ionizable, retention time shifts with pH). Solution:

  • Verify Solvents: Ensure your DMSO is anhydrous (<0.1% water). DMSO is hygroscopic and absorbs atmospheric moisture, catalyzing hydrolysis.

  • Storage Temperature: Store stocks at -20°C or -80°C, not 4°C.

  • Aliquot: Avoid repeated freeze-thaw cycles which introduce moisture condensation.

Q2: The compound appears stable in DMSO but degrades rapidly in my cell culture media (pH 7.4). Why? Diagnosis: Buffer-catalyzed hydrolysis or serum protein interaction . Technical Explanation:

  • pH Sensitivity: While amides are generally stable at pH 7.4, the

    
    -acyl-2-aminobenzimidazole motif is more reactive. Phosphate buffers can sometimes act as general base catalysts for hydrolysis.
    
  • Serum Esterases: Though less likely for amides, non-specific amidases in Fetal Bovine Serum (FBS) may cleave the bond. Troubleshooting Protocol:

  • Perform a stability assay in PBS (w/o serum) vs. Media + Serum (see Protocol 1 below).

  • If degradation occurs in PBS alone, the issue is chemical instability at pH 7.4. Prepare fresh dilutions immediately before use.

Category B: Solubility & Handling

Q3: I see a fine precipitate when diluting the DMSO stock into aqueous buffer. How can I prevent this? Diagnosis: "Crash-out" precipitation due to high lipophilicity and planar stacking. Technical Explanation: The benzimidazole and phenyl rings create a rigid, planar, hydrophobic structure that favors


-

stacking. Rapid dilution into water causes the compound to aggregate before it can disperse. Solution:
  • Step-Down Dilution: Do not dilute 1000x in one step. Perform intermediate dilutions (e.g., 10 mM stock

    
     1 mM in 50% DMSO/Water 
    
    
    
    final concentration).
  • Add Surfactant: Include 0.05% Tween-80 or dilute into media containing BSA (bovine serum albumin), which acts as a carrier protein to solubilize the hydrophobic molecule.

  • Sonicate: Mild sonication (water bath) for 5 minutes can disperse micro-aggregates.

Q4: Is this compound light-sensitive? Diagnosis: Potential photo-oxidation . Technical Explanation: Benzimidazoles absorb strongly in the UV region. Extended exposure to ambient light (especially in solution) can lead to photo-oxidation of the benzimidazole ring nitrogen or radical formation. Recommendation: Always store solid and solution forms in amber vials or wrapped in aluminum foil.

Degradation Pathway Visualization

The following diagram illustrates the primary hydrolysis pathway responsible for the "two new peaks" often observed in degraded samples.

degradation_pathway Compound N-(1H-benzimidazol-2-yl) -3-methylbenzamide Intermediate Tetrahedral Intermediate Compound->Intermediate + H2O (Nucleophilic Attack) Acid/Base Catalysis Product1 2-Amino-1H- benzimidazole Intermediate->Product1 C-N Bond Cleavage Product2 3-Methylbenzoic Acid Intermediate->Product2 Leaving Group Expulsion

Figure 1: Hydrolytic degradation pathway of N-(1H-benzimidazol-2-yl)-3-methylbenzamide. The amide bond is the site of cleavage, yielding the parent amine and acid.

Detailed Experimental Protocols

Protocol 1: Aqueous Stability Assay (Validation System)

Use this protocol to determine the "experimental half-life" of the compound in your specific assay buffer.

Materials:

  • 10 mM Stock Solution (in anhydrous DMSO).

  • Assay Buffer (e.g., PBS pH 7.4 or Cell Media).

  • HPLC or LC-MS system.

  • Acetonitrile (ACN) + 0.1% Formic Acid.

Procedure:

  • Preparation: Dilute the 10 mM stock to 10 µM in the Assay Buffer (Final DMSO concentration: 0.1%).

  • Incubation: Aliquot into 5 amber HPLC vials. Incubate at 37°C .

  • Sampling: Inject samples at the following time points:

    • T = 0 hr (Immediate)

    • T = 2 hr

    • T = 6 hr

    • T = 12 hr

    • T = 24 hr

  • Analysis: Monitor the disappearance of the parent peak and the appearance of degradation products (2-aminobenzimidazole).

  • Calculation: Plot ln(Peak Area) vs. Time. The slope

    
     gives the half-life 
    
    
    
    .
Protocol 2: Solubility "Crash" Test

Use this to verify if your biological results are false negatives due to precipitation.

  • Prepare the compound at 2x the highest assay concentration in the assay buffer (e.g., if assaying at 10 µM, prepare 20 µM).

  • Incubate at room temperature for 2 hours .

  • Centrifuge at 15,000 x g for 10 minutes.

  • Analyze the supernatant by HPLC/UV.

  • Compare the peak area to a standard prepared in 100% DMSO (theoretical 100%).

    • If Recovery < 80%: The compound has precipitated.[1] Lower the concentration or add a solubilizing agent.

Quantitative Data Summary

Table 1: Solvent Compatibility & Storage Recommendations

SolventSolubility Limit (Approx.)Stability RiskRecommended Storage
DMSO (Anhydrous) High (>50 mM)Low (if dry)-20°C (Desiccated)
Ethanol Low to ModerateModerateNot Recommended
PBS (pH 7.4) Very Low (<50 µM)High (Hydrolysis)Do Not Store (Use immediately)
Cell Media + Serum Low (~100 µM w/ proteins)High (Enzymatic/Hydrolytic)Do Not Store (Use immediately)

References

  • Benzimidazole Scaffold Stability

    • Synthesis and biological evaluation of benzimidazole derivatives.
    • Source:

  • Amide Hydrolysis Mechanisms

    • Hydrolysis of Amides: Mechanisms and Catalysis. (General principles applicable to N-acyl heterocycles).
    • Source:

  • Solubility of Planar Heterocycles

    • Strategies to Improve Solubility of Poorly Water-Soluble Drugs. (Relevant for the "crash-out" troubleshooting).
    • Source:

Sources

Technical Support Center: Troubleshooting N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. As researchers evaluate benzimidazole-derived amides like N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide, they frequently encounter inconsistent dose-response curves, poor reproducibility, and false positives. While the benzimidazole core is a highly privileged scaffold—often acting as a critical hinge-binding motif in kinase targets such as TGFβR1[1] or as a tubulin polymerization inhibitor[2]—its physicochemical properties make it notoriously difficult to handle in standard in vitro biochemical assays.

This guide provides a self-validating framework to diagnose and resolve the three most common failure modes associated with this compound: colloidal aggregation, fluorescence interference, and pH-dependent target binding.

Section 1: Physicochemical Profiling & Quantitative Data

To understand why this compound behaves erratically, we must first look at its physical properties. The table below summarizes the critical parameters that drive experimental causality and dictate how the compound must be handled.

ParameterCharacteristic / ValueImpact on Experimental Design
Core Structure Benzimidazole + MethylbenzamideHighly lipophilic; prone to strong

stacking and hydrophobic aggregation.
Aqueous Solubility < 0.25 mg/mL in standard PBS[3]Crashes out rapidly in aqueous buffers; requires careful step-wise dilution.
Primary Solvent 100% DMSO or DMF (up to 10-15 mg/mL)[3]Stock solutions must be purged with inert gas (argon/nitrogen) to prevent degradation[3].
Intrinsic Fluorescence Absorbance

~307 nm[3]
Quenches fluorescence in standard UV/Blue biological assays[2].
pKa (Benzimidazole N) ~5.5Protonation state, solubility, and hinge-binding capacity are highly sensitive to minor buffer pH shifts.
Section 2: Troubleshooting FAQs

Q1: My IC50 values are highly variable between assay runs, and the dose-response curves have unusually steep Hill slopes (>2.0). What is happening? A1: You are likely observing colloidal aggregation, not true pharmacological inhibition. The Causality: N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide is highly hydrophobic. When diluted directly from a 100% DMSO stock into an aqueous assay buffer, the local concentration of water spikes, causing the compound to spontaneously form sub-micron colloidal aggregates. These aggregates non-specifically sequester your target protein (e.g., kinase or tubulin), leading to false-positive inhibition and artificially steep Hill slopes. The Solution: Ensure the final DMSO concentration in your assay is at least 1-2% (if tolerated by your protein). More importantly, add a non-ionic detergent like 0.01% Triton X-100 or CHAPS to your assay buffer. Detergents disrupt colloidal aggregates, revealing the true monomeric activity of the compound.

Q2: I am seeing high background noise and signal quenching in my biochemical assay. Is the compound interfering with the readout? A2: Yes. Benzimidazole derivatives possess a conjugated aromatic system that exhibits strong intrinsic fluorescence and quenching properties[2]. The Causality: The compound absorbs light in the UV range (


 ~307 nm)[3] and can emit or quench light in the blue spectrum. If you are using a standard fluorescence intensity assay (e.g., measuring NADH consumption or using a blue fluorophore), the compound will absorb the excitation light or quench the emission, artificially lowering the signal. This mimics enzyme inhibition, creating a false positive[2].
The Solution: Switch to a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay using red-shifted fluorophores (e.g., Europium/Allophycocyanin). The time-delay in TR-FRET bypasses the short-lived auto-fluorescence of the benzimidazole core.

Q3: The compound shows excellent activity in biochemical assays but zero efficacy in cell-based assays. Why? A3: This is a classic case of high plasma protein binding and poor cellular partitioning. The Causality: The lipophilic nature of the 3-methylbenzamide moiety causes the compound to bind tightly to Bovine Serum Albumin (BSA) or proteins in Fetal Bovine Serum (FBS) within your cell culture media. This drastically reduces the "free" fraction of the drug available to cross the cell membrane and reach the intracellular target. The Solution: Run a parallel cell-based assay in low-serum media (e.g., 1% FBS instead of 10% FBS). If the IC50 shifts significantly and potency is restored, media protein binding is the culprit.

Section 3: Standardized Experimental Protocols
Protocol 1: Preparation of Aggregation-Free Aqueous Working Solutions

Self-Validating Principle: This protocol uses a stepwise dilution method to prevent localized precipitation and includes a centrifugation step to empirically validate solubility.

  • Stock Preparation: Dissolve N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide in 100% anhydrous DMSO to a concentration of 10 mM. Purge the vial with argon or nitrogen gas to ensure stability[3].

  • Buffer Preparation: Prepare your aqueous assay buffer (e.g., 50 mM HEPES, pH 7.4) and supplement it with 0.01% (v/v) Triton X-100.

  • Intermediate Dilution: Dilute the 10 mM stock 1:10 into 100% DMSO to create a 1 mM intermediate stock.

  • Aqueous Dilution: Slowly add the 1 mM intermediate stock into the detergent-supplemented aqueous buffer while vortexing continuously to reach your top assay concentration (e.g., 10 µM). Crucial: Never add aqueous buffer directly into the DMSO stock.

  • Validation Step: Centrifuge the final aqueous solution at 10,000 x g for 10 minutes. Measure the absorbance of the supernatant at 307 nm. If the absorbance drops compared to an uncentrifuged sample, precipitation has occurred. You must either increase the detergent concentration or lower the top compound concentration.

Protocol 2: Orthogonal Validation using TR-FRET (Bypassing Fluorescence Interference)

Self-Validating Principle: This protocol includes a "compound-only" control to mathematically subtract any residual auto-fluorescence, ensuring true target engagement.

  • Assay Setup: Plate the target enzyme, substrate, and N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide in a 384-well low-volume microplate.

  • Control Wells: Include a set of wells containing only the compound and buffer (no enzyme, no fluorophores) at the highest concentration tested.

  • Incubation: Incubate for the required reaction time at room temperature.

  • Detection Reagents: Add the TR-FRET detection reagents (e.g., Europium-labeled antibody and Acceptor fluorophore).

  • Readout: Read the plate using a microplate reader with a time delay of 50-100 µs before signal integration. This delay ensures the short-lived intrinsic fluorescence of the benzimidazole[2] has completely decayed before the long-lived Europium signal is measured.

  • Data Processing: Subtract the signal of the "compound-only" control wells from the experimental wells before calculating the IC50.

Section 4: Diagnostic Workflow

Follow this logical decision tree to troubleshoot inconsistent assay results with this compound.

G Start Inconsistent IC50 / Steep Hill Slope (>2) CheckSol Centrifuge & Read Absorbance (Check for Precipitation) Start->CheckSol Agg Precipitation / Aggregation Detected? CheckSol->Agg AddDetergent Add 0.01% Triton X-100 & Ensure 1-2% DMSO Agg->AddDetergent Yes CheckFluor Run Compound-Only Control (Check Auto-fluorescence) Agg->CheckFluor No AddDetergent->CheckFluor FluorInt Signal Quenching / Interference Detected? CheckFluor->FluorInt SwitchAssay Switch to TR-FRET or Red-Shifted Assay FluorInt->SwitchAssay Yes Valid Valid Dose-Response Curve (Hill Slope ~1.0) FluorInt->Valid No SwitchAssay->Valid

Caption: Diagnostic workflow for resolving aggregation and fluorescence interference in benzimidazole assays.

Section 5: References
  • Cayman Chemical. PRODUCT INFORMATION - 2-(3-pyridyl)-Benzimidazole (Details on benzimidazole solubility limits, inert gas purging, and physical properties). URL:

  • National Institutes of Health (PMC). Identification and biological evaluation of benzimidazole-based compounds as novel TGFβR1 inhibitors (Details on benzimidazole derivatives acting as kinase hinge-binders). URL:

  • Phytopathology® (APS Journals). Mechanism of Action of the Benzimidazole Fungicide on Fusarium graminearum: Interfering with Polymerization of Monomeric Tubulin (Details on intrinsic fluorescence quenching and target sequestration). URL:

Sources

"N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide off-target effects in experiments"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Chemical Probes. Ticket Subject: Troubleshooting Off-Target Effects of N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide. Assigned Specialist: Dr. A. Vance, Senior Application Scientist. Status: Open.

Executive Summary: The "Dirty" Probe Problem

You are likely employing N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide (hereafter referred to as Probe BZ-3MB ) as a modulator for Sirtuins (SIRT1) or as a scaffold for Kinase Inhibition .

If you are observing inconsistent data—such as bell-shaped dose-response curves, lack of cellular efficacy despite high biochemical potency, or unexpected toxicity—you are likely encountering one of three specific "off-target" mechanisms inherent to the 2-acylaminobenzimidazole scaffold:

  • The "Fluor-de-Lys" Artifact: False activation of SIRT1 due to fluorophore interaction.

  • The "Hidden" PARP Inhibitor: Metabolic hydrolysis releasing 3-methylbenzamide.

  • Colloidal Aggregation: Non-specific inhibition of unrelated enzymes.

This guide provides the diagnostic workflows to validate your data.

Diagnostic Workflow: Is Your Signal Real?

Use this decision matrix to identify the source of your experimental noise.

SymptomProbable CauseValidation Experiment (Protocol Below)
High potency in fluorescence assays (e.g., AMC/TAMRA), but no effect in HPLC/Mass Spec assays.Fluorescence Interference (Artifact)Protocol A: Label-Free Substrate Analysis
Inconsistent IC50/EC50 values that shift significantly when enzyme concentration changes.Colloidal Aggregation Protocol B: Detergent Sensitivity Test
Unexpected DNA damage response or metabolic shifts in cellular models (independent of SIRT/Kinase target).Metabolic Hydrolysis (PARP inhibition)Protocol C: LC-MS Stability & PARP Control
Broad inhibition of unrelated kinases (e.g., VEGFR, CK1).ATP Mimicry Protocol D: Kinase Profiling

Deep Dive & Resolution Guides

Issue 1: The Sirtuin Fluorescence Artifact

Context: Many benzimidazole derivatives were originally identified as SIRT1 activators (e.g., SRT1720) using fluorophore-tagged peptides. It was later proven that these compounds do not activate the enzyme directly; rather, they bind to the fluorophore (like TAMRA or AMC) attached to the peptide substrate, lowering the


 artificially.

The Mechanism: The probe binds to the hydrophobic fluorophore moiety, altering the peptide conformation and making it "easier" for SIRT1 to deacetylate. This is not physiological activation.

G cluster_result Experimental Outcome Probe Probe BZ-3MB Peptide_Native Native Peptide (p53/Histone) Probe->Peptide_Native No Binding Peptide_Fluoro Fluorophore-Tagged Peptide (AMC/TAMRA) Probe->Peptide_Fluoro High Affinity Binding (Hydrophobic Interaction) SIRT1 SIRT1 Enzyme Peptide_Native->SIRT1 No Activation Peptide_Fluoro->SIRT1 Artificially Lowered Km (False Activation) FalsePos FALSE POSITIVE (Artifact) SIRT1->FalsePos With Fluorophore TrueNeg TRUE NEGATIVE (Physiological) SIRT1->TrueNeg With Native Peptide

Figure 1: The mechanism of false SIRT1 activation. The probe interacts with the detection tag, not the enzyme's allosteric site.

Protocol A: Label-Free Validation (The "Gold Standard") Goal: Determine if activation persists without the fluorophore.

  • Setup: Prepare a reaction mix with SIRT1, NAD+, and a native acetylated peptide (e.g., Acetylated p53 or Histone H3) without a fluorophore.

  • Treatment: Add Probe BZ-3MB at EC90 concentration.

  • Incubation: Incubate at 37°C for 30–60 mins.

  • Detection: Stop reaction with TFA. Analyze via HPLC or LC-MS/MS to quantify the deacetylated peptide product directly.

  • Criterion: If the deacetylated product does not increase compared to DMSO control, the activation was an artifact.

Issue 2: The "Hidden" PARP Inhibitor (Hydrolysis)

Context: Your probe contains a 3-methylbenzamide moiety linked to a benzimidazole. 3-methylbenzamide (3-MB) is a classic, albeit weak, inhibitor of PARP (Poly (ADP-ribose) polymerase) . Risk:[1] In cellular environments (high amidase activity) or unstable buffers, the amide bond can hydrolyze.

The Mechanism:



If the amide bond cleaves, you release a PARP inhibitor. Alternatively, the 3-methylbenzamide moiety itself may dock into the PARP active site even while attached to the benzimidazole.

Protocol C: LC-MS Stability & PARP Control

  • Stability Check: Incubate Probe BZ-3MB (10 µM) in cell culture media (with 10% FBS) at 37°C.

  • Sampling: Take aliquots at 0, 4, 12, and 24 hours.

  • Analysis: Run LC-MS looking for the mass of the parent compound vs. the hydrolysis fragments (3-methylbenzoic acid).

  • Functional Control: Run a PARP activity assay (commercially available kits).

    • Conditions: DMSO vs. Probe BZ-3MB vs. Known PARP inhibitor (Olaparib).

    • Result: If Probe BZ-3MB inhibits PARP, your cellular "survival" data may be due to DNA repair modulation, not Sirtuin activation.

Issue 3: Colloidal Aggregation (The "Sticky" Inhibitor)

Context: Benzimidazoles are flat, hydrophobic molecules prone to stacking. At micromolar concentrations, they form colloidal aggregates that sequester enzymes, causing non-specific inhibition.

Protocol B: Detergent Sensitivity Test Goal: Disperse aggregates to see if activity disappears.

  • Baseline Assay: Run your standard biochemical assay (Kinase or SIRT) with the probe.

  • Detergent Arm: Repeat the assay adding 0.01% or 0.1% Triton X-100 (or CHAPS) to the buffer.

  • Interpretation:

    • Activity Remains: The effect is likely specific (ligand binding).

    • Activity Disappears: The effect was due to aggregation (detergent broke the colloid).

Frequently Asked Questions (FAQ)

Q1: I see a bell-shaped dose-response curve. What does this mean? Answer: This is a hallmark of aggregation or precipitation . At high concentrations, the compound precipitates out of solution or forms large colloids that interfere with light scattering or fluorescence reading. Refer to Protocol B.

Q2: Can I use this probe for in vivo animal studies? Answer:Proceed with extreme caution. The 2-acylaminobenzimidazole scaffold has poor pharmacokinetic (PK) properties (low solubility, high clearance). Furthermore, the potential hydrolysis to 3-methylbenzamide (a PARP inhibitor) introduces a major confounding variable. You must perform PK analysis to quantify the parent compound vs. metabolites in plasma.

Q3: Why does my kinase screen show inhibition of 5 different kinases? Answer: The benzimidazole core is an ATP-mimetic . It binds to the hinge region of ATP-binding pockets. Unless the "tail" (the 3-methylbenzamide part) provides specific steric clashes, the core will bind promiscuously to kinases like CK1, VEGFR, and Tie-2. You must run a "Kinase Profiling Panel" (e.g., KINOMEscan) to define selectivity.

References & Further Reading

  • Pacholec, M., et al. (2010). "SRT1720, SRT2183, SRT1460, and resveratrol are not direct activators of SIRT1." Journal of Biological Chemistry, 285(11), 8340-8351. Link

    • Key Insight: Defines the fluorescence artifact mechanism for benzimidazoles.

  • Thorne, N., et al. (2010). "Apparent activity in high-throughput screening: origins of compound aggregation and other artifacts." Current Opinion in Chemical Biology, 14(3), 315-324. Link

    • Key Insight: Explains colloidal aggregation in screening.

  • Kaeberlein, M., et al. (2005). "Substrate-specific activation of sirtuins by resveratrol." Journal of Biological Chemistry, 280(17), 17038-17045. Link

    • Key Insight: Discusses how activation depends on the peptide sequence/tag.

  • Virág, L., & Szabó, C. (2002). "The therapeutic potential of poly(ADP-ribose) polymerase inhibitors." Pharmacological Reviews, 54(3), 375-429. Link

    • Key Insight: Establishes 3-methylbenzamide as a reference PARP inhibitor.

End of Technical Support Guide. If issues persist, please upload your raw .CSV data to the portal for spectral analysis.

Sources

Technical Support Center: Assay Optimization for Benzimidazole-Benzamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for evaluating N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide and its structural analogs. As a Senior Application Scientist, I have designed this hub to help researchers, biochemists, and drug development professionals navigate the unique physicochemical challenges of the benzimidazole-benzamide scaffold.

Due to their planar aromatic systems and hydrophobic nature, these compounds frequently exhibit pan-assay interference (PAINS) behaviors, such as colloidal aggregation and auto-fluorescence. This guide provides the causality behind these issues, self-validating experimental protocols, and data interpretation frameworks to ensure your screening hits are true pharmacological leads.

Troubleshooting Guide & FAQs

Q1: My biochemical kinase/PARP assay shows excellent IC50 values for N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide, but the compound fails in cell-based assays. Why? A: You are likely observing a false positive driven by colloidal aggregation. Benzimidazole derivatives possess flat, hydrophobic


-systems that readily undergo 

stacking in aqueous buffers. At low micromolar concentrations, they form sub-micron colloidal aggregates that non-specifically sequester and denature the target protein [1]. Because cell culture media contains high concentrations of serum proteins (e.g., BSA) that act as "colloid sinks," this non-specific inhibition disappears in cell-based assays. To validate this, you must run a detergent counter-screen (see Protocol 1).

Q2: During fluorescence polarization (FP) assays, my baseline signal is erratic when testing this compound. How can I fix this? A: Benzimidazole-benzamide scaffolds often contain conjugated systems that absorb UV/blue light and emit in the blue/green spectrum (auto-fluorescence). This directly interferes with prompt fluorescence readouts like FP or standard FITC-based assays. To mitigate this, you must transition your binding assay to Time-Resolved FRET (TR-FRET) . TR-FRET utilizes lanthanide fluorophores (like Europium) with long emission half-lives, allowing you to introduce a time delay (e.g., 50 µs) before reading the signal. By the time the detector turns on, the short-lived auto-fluorescence of the benzimidazole has completely decayed [2].

Q3: How do I definitively prove that the cytotoxicity I observe in my cell viability assays is due to on-target engagement rather than non-specific toxicity? A: Phenotypic viability is insufficient for proving mechanism of action. You must establish a self-validating system that proves the compound physically binds the target inside a living cell. We recommend the Cellular Thermal Shift Assay (CETSA) . By measuring the thermal stabilization of your target protein in the presence of the compound, you can confirm direct, intracellular target engagement [3].

Mandatory Visualizations: Assay Workflows & Mechanisms

Caption: Triage workflow for benzimidazole-benzamide hits to eliminate false positives.

Caption: TR-FRET mechanism utilizing time-gated emission to bypass compound auto-fluorescence.

Data Presentation: Challenge Summaries

Table 1: Physicochemical Challenges & Mitigation Strategies
ChallengeMolecular MechanismAssay ManifestationMitigation Strategy
Colloidal Aggregation

stacking of the planar benzimidazole core in aqueous media.
Steep Hill slopes (>2.0); loss of activity in the presence of BSA.Add 0.01% Triton X-100 or CHAPS to assay buffers; verify via DLS.
Auto-fluorescence Conjugated aromatic system absorbs UV/blue light.High background noise in FP or prompt fluorescence assays.Switch to TR-FRET or AlphaScreen technologies.
Poor Solubility High crystal lattice energy of the benzamide moiety.Compound precipitates upon dilution from DMSO stock.Keep final DMSO concentration at 1-2%; perform serial dilutions in neat DMSO first.
Table 2: Fluorescence Readout Comparison for Benzimidazole Scaffolds
ModalityExcitation / EmissionInterference RiskRecommended Use Case
Prompt Fluorescence (e.g., FITC) 488 nm / 520 nmHigh (Direct spectral overlap)Not recommended.
Fluorescence Polarization (FP) 480 nm / 535 nmHigh (Baseline depolarization)Only if compound is pre-screened for optical clarity.
TR-FRET (Europium-based) 337 nm / 665 nmLow (Time-gated reading)Gold Standard for biochemical target binding.

Experimental Protocols

Protocol 1: Dynamic Light Scattering (DLS) & Detergent Counter-Screen

Causality: Detergents disrupt the surface tension of colloidal aggregates. If a compound is a true 1:1 stoichiometric inhibitor, the addition of detergent will not affect its IC50. If it is an aggregator, the detergent will dissolve the colloid, and the apparent inhibition will vanish [1].

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock of N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide in 100% DMSO.

  • DLS Measurement: Dilute the compound to 10 µM in standard assay buffer (e.g., 50 mM HEPES, pH 7.4). Measure the particle size distribution using a DLS instrument. Self-validation: The presence of particles >100 nm indicates colloidal aggregation.

  • Detergent Spiking: Prepare two identical sets of your biochemical assay (e.g., enzymatic turnover). To Set A, add no detergent. To Set B, add 0.01% (v/v) Triton X-100.

  • Dose-Response Execution: Run a 10-point dose-response curve for both sets.

  • Data Interpretation: Calculate the IC50 shift. An IC50 shift of >10-fold between Set A and Set B flags the compound as a non-specific aggregator.

Protocol 2: TR-FRET Target Binding Assay Optimization

Causality: By utilizing a Europium donor, we exploit its millisecond-scale fluorescence lifetime. Delaying the detector reading by 50 µs ensures all prompt auto-fluorescence from the benzimidazole derivative has dissipated, yielding a clean, target-specific signal [2].

Step-by-Step Methodology:

  • Reagent Assembly: Tag your target protein with a Europium-labeled antibody (Donor) and your known tracer ligand with a compatible acceptor fluorophore (e.g., Alexa Fluor 647).

  • Assay Plate Preparation: In a 384-well low-volume white microplate, add 5 µL of the target protein/Donor complex.

  • Compound Addition: Pin-transfer 50 nL of the benzimidazole compound (from a DMSO source plate) into the wells. Self-validation control: Include DMSO-only wells and a "No-Tracer" well to establish baseline FRET and donor-only bleed-through.

  • Tracer Addition: Add 5 µL of the Acceptor-tracer ligand. Incubate in the dark for 60 minutes at room temperature.

  • Time-Gated Detection: Read the plate on a TR-FRET compatible microplate reader.

    • Settings: Excitation at 337 nm. Delay time: 50 µs. Integration time: 100 µs.

  • Analysis: Calculate the TR-FRET ratio by dividing the emission signal at 665 nm (Acceptor) by the emission signal at 615 nm (Donor). Plot the ratio against log[Compound] to determine the

    
    .
    
Protocol 3: Cellular Thermal Shift Assay (CETSA)

Causality: When a small molecule binds to a folded protein, the thermodynamic stability of the protein increases. By heating intact cells, unbound proteins denature and precipitate, while compound-bound proteins remain soluble. This proves the compound permeates the cell membrane and engages the target in a physiological environment [3].

Step-by-Step Methodology:

  • Cell Treatment: Seed relevant target cells in a 96-well plate. Treat with 10 µM of N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide (or DMSO vehicle control) for 2 hours at 37°C.

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes. Subject the tubes to a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis: Add a mild lysis buffer (containing protease inhibitors) and subject the cells to three rapid freeze-thaw cycles using liquid nitrogen.

  • Fractionation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the denatured/precipitated proteins.

  • Detection: Carefully extract the supernatant (soluble fraction). Quantify the remaining soluble target protein using Western Blot or AlphaLISA.

  • Data Interpretation: Plot the soluble protein fraction against temperature. A rightward shift in the melting temperature (

    
    ) of >2°C in the compound-treated group vs. DMSO confirms intracellular target engagement.
    

References

  • Dahlin, J. L., & Walters, M. A. "AICs and PAINS: Mechanisms of Assay Interference." Drug Hunter, 2022. Available at:[Link]

  • BellBrook Labs. "A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays." BellBrook Labs, 2023. Available at:[Link]

  • European Pharmaceutical Review. "Cell-based assays for protein-protein interactions." European Pharmaceutical Review, 2013. Available at:[Link]

"addressing poor bioavailability of N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide"

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Overcoming Bioavailability Challenges

Welcome to the technical support center for N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the oral bioavailability of this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying strategic thinking to troubleshoot and solve these complex formulation problems.

N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide, like many compounds in the benzimidazole class, exhibits poor aqueous solubility, which is a primary rate-limiting step for its absorption in the gastrointestinal tract. This guide will walk you through a logical, evidence-based approach to systematically diagnose and address these bioavailability hurdles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and formulation of N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide.

Q1: What is the likely Biopharmaceutics Classification System (BCS) class for this compound and what does it imply?

A1: Based on its benzimidazole core structure, N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide is anticipated to be a BCS Class II or Class IV compound.

  • BCS Class II: High Permeability, Low Solubility. For these compounds, the oral absorption is rate-limited by the dissolution of the drug in the gastrointestinal fluids.

  • BCS Class IV: Low Permeability, Low Solubility. These compounds suffer from both poor dissolution and an inability to effectively cross the intestinal epithelium. The immediate implication is that formulation strategies must primarily focus on enhancing the solubility and dissolution rate. If it is a Class IV compound, strategies to improve permeability will also be necessary.

Q2: My initial in vivo studies show very low and highly variable plasma concentrations. What is the first thing I should investigate?

A2: The first step is to confirm that the issue is indeed bioavailability-driven and not due to other factors like rapid metabolism or analytical errors. You should first characterize the compound's fundamental physicochemical properties: aqueous solubility at different pH values (especially pH 1.2, 4.5, and 6.8 to simulate the GI tract) and its dissolution profile. High variability in in vivo studies with poorly soluble drugs often stems from inconsistent dissolution and absorption.

Q3: Can I simply use a co-solvent like DMSO for my in vivo studies?

A3: While co-solvents like DMSO, PEG 400, or ethanol can be used for initial, proof-of-concept preclinical studies, they are not viable long-term formulation strategies for oral drugs. Furthermore, high concentrations of these solvents can precipitate upon dilution in the aqueous environment of the stomach, leading to erratic absorption. They can also cause local toxicity in the GI tract. It is crucial to develop a formulation that enhances bioavailability in a more clinically translatable manner.

Part 2: Troubleshooting Guide: From Problem to Solution

This section provides a detailed, methodology-driven approach to addressing specific experimental challenges.

Challenge 1: Extremely Low Aqueous Solubility & Dissolution Rate

This is the most common starting point for benzimidazole-type compounds. Your goal is to increase the concentration of the dissolved drug (C_solution) in the gastrointestinal lumen, as only the dissolved drug can be absorbed.

The "Why": The Noyes-Whitney equation describes the rate of dissolution, where the rate is directly proportional to the surface area of the drug particles. By reducing the particle size, you dramatically increase the surface area-to-volume ratio, which can significantly enhance the dissolution rate.

Experimental Workflow:

start Start: Bulk API micronization Micronization (Jet Milling) start->micronization Option 1 nanonization Nanonization (Wet Bead Milling / HPH) start->nanonization Option 2 (More effective) characterization Characterize Particle Size (e.g., Laser Diffraction) micronization->characterization nanonization->characterization dissolution Perform Dissolution Testing (USP Apparatus II) characterization->dissolution compare Compare Dissolution Profiles: Bulk vs. Milled dissolution->compare

Caption: Workflow for enhancing dissolution via particle size reduction.

When to use this: This is a good first approach, especially if you have sufficient quantities of the active pharmaceutical ingredient (API). Nanonization is generally more effective but also more complex than micronization.

Expected Outcome: A measurable increase in the dissolution rate. However, this method does not increase the equilibrium solubility of the compound.

The "Why": Crystalline materials require energy (the lattice energy) to be broken apart before they can dissolve. By converting the drug into an amorphous (non-crystalline) state and dispersing it within a polymer matrix, you eliminate this energy barrier. This allows the drug to achieve a transient state of "supersaturation" in solution, a concentration much higher than its equilibrium solubility, which creates a powerful driving force for absorption.

Key Considerations for ASD Formulation:

ParameterDescriptionTypical Choices & Starting Points
Polymer Carrier Stabilizes the amorphous drug and prevents re-crystallization.PVP K30, HPMC-AS, Soluplus®
Drug Loading The weight percentage of the drug in the dispersion.Start at 10-20% and increase cautiously. High loading increases re-crystallization risk.
Solvent System Must dissolve both the drug and the polymer for spray drying or co-precipitation.Dichloromethane (DCM), Methanol, Acetone.
Preparation Method The technique used to create the amorphous dispersion.Spray drying is highly scalable. Hot-melt extrusion is a solvent-free alternative.

Experimental Protocol: Screening ASDs via Solvent Evaporation

  • Preparation: Dissolve 10 mg of N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide and 90 mg of your chosen polymer (e.g., PVP K30) in 5 mL of a suitable solvent (e.g., methanol) in a glass vial.

  • Evaporation: Vortex the solution until fully dissolved. Evaporate the solvent under a stream of nitrogen or in a vacuum oven at 40°C overnight to form a thin film.

  • Characterization: Scrape the resulting solid film. Confirm its amorphous nature using Differential Scanning Calorimetry (DSC) (look for a glass transition temperature, Tg, instead of a melting point) and Powder X-Ray Diffraction (PXRD) (look for a halo pattern instead of sharp Bragg peaks).

  • Dissolution Test: Perform a dissolution test on the confirmed amorphous material. You should observe a "spring and parachute" effect, where the concentration rapidly rises (spring) to a supersaturated state and then slowly decreases (parachute) as it either gets absorbed or precipitates.

The "Why": LBFs improve bioavailability by presenting the drug to the GI tract in a pre-dissolved, solubilized state. Upon digestion by lipases, these formulations form finely dispersed colloidal phases (micelles, vesicles) that keep the drug in solution and can enhance its transport across the intestinal wall.

Decision Tree for LBF Type:

start Determine Drug's LogP & Lipid Solubility type1 Type I: Oil Only (Low LogP) start->type1 LogP < 2 type2 Type II: SEDDS (Oil + Surfactant) start->type2 LogP 2-4 type3 Type III: SMEDDS (Oil + Surfactant + Co-solvent) start->type3 LogP 2-4, Higher Dose type4 Type IV: Surfactant Only (High LogP) start->type4 LogP > 4

Caption: Selecting a Lipid Formulation Type based on drug properties.

Getting Started: Screen the solubility of your compound in various generally recognized as safe (GRAS) oils (e.g., sesame oil, Capryol 90), surfactants (e.g., Kolliphor RH 40, Tween 80), and co-solvents (e.g., Transcutol HP). The goal is to find excipients that can dissolve a high amount of the drug.

Challenge 2: Assessing and Overcoming Poor Membrane Permeability

If solubility enhancement alone does not yield sufficient bioavailability, you must investigate the compound's ability to cross the intestinal epithelium.

The "Why": Before moving to complex animal studies, in vitro models can provide a reliable and high-throughput measure of a compound's intrinsic permeability.

Recommended Assays:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a simple, cell-free assay that measures a drug's ability to diffuse across an artificial lipid membrane. It is a good first screen for passive diffusion.

  • Caco-2 Cell Permeability Assay: This is the gold standard in vitro model. Caco-2 cells are human colon adenocarcinoma cells that differentiate into a monolayer of polarized enterocytes, mimicking the intestinal barrier. This assay can measure both passive diffusion and active transport (efflux and uptake).

Experimental Protocol: Caco-2 Bidirectional Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days until they form a differentiated monolayer.

  • Integrity Check: Verify the integrity of the monolayer by measuring the Transepithelial Electrical Resistance (TEER) and the permeability of a paracellular marker like Lucifer yellow.

  • A-to-B Permeability: Add the test compound to the apical (A) side (representing the gut lumen) and measure its appearance on the basolateral (B) side (representing the blood) over 2 hours.

  • B-to-A Permeability: In a separate set of wells, add the compound to the B side and measure its appearance on the A side.

  • Analysis: Calculate the apparent permeability coefficient (Papp) for both directions.

    • Papp (A→B): (dQ/dt) / (A * C0) where dQ/dt is the rate of appearance in the receiver compartment, A is the surface area of the insert, and C0 is the initial concentration.

    • Efflux Ratio (ER): Papp (B→A) / Papp (A→B). An ER > 2 suggests the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug back into the gut lumen, reducing its net absorption.

Interpreting the Results:

Papp (A→B) (x 10⁻⁶ cm/s)Permeability ClassificationNext Steps
< 1LowPermeability is a major issue. Consider permeation enhancers or structural modification.
1 - 10ModerateMay be acceptable if solubility is sufficiently enhanced.
> 10HighPermeability is not the rate-limiting step. Focus solely on solubility enhancement.

Part 3: References

  • Amidon, G. L., Lennernäs, H., Shah, V. P., & Crison, J. R. (1995). A theoretical basis for a biopharmaceutic drug classification: the correlation of in vitro drug product dissolution and in vivo bioavailability. Pharmaceutical research, 12(3), 413–420. [Link]

  • Hörter, D., & Dressman, J. B. (2001). Influence of physicochemical properties on dissolution of drugs in the gastrointestinal tract. Advanced drug delivery reviews, 46(1-3), 75–87. [Link]

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical research, 21(2), 201–230. [https://link.springer.com/article/10.1023/B:PHAM.0000016235.32639.23]([Link]

Validation & Comparative

Comparative Profiling: N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide vs. Benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide , a derivative of the privileged benzimidazole scaffold. It contrasts this specific analog with other benzimidazole derivatives, focusing on its chemical properties, synthesis, and biological potential in antimicrobial (FtsZ inhibition) and epigenetic (SIRT/PARP) pathways.

Executive Summary & Chemical Identity

N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide (hereafter referred to as 3-MB-BZ ) represents a strategic fusion of two bioactive pharmacophores: the 2-aminobenzimidazole core and the 3-methylbenzamide moiety.

Unlike classical benzimidazole anthelmintics (e.g., Albendazole) which target eukaryotic tubulin, 3-MB-BZ and its analogs are frequently investigated as inhibitors of bacterial cell division (targeting FtsZ ) and epigenetic modulators (targeting Sirtuins or PARP ). The 3-methyl substitution on the benzamide ring introduces specific hydrophobic interactions and steric constraints that differentiate its activity profile from unsubstituted or 4-substituted analogs.

Chemical Profile
PropertySpecification
IUPAC Name N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide
Common Scaffold N-(Benzimidazol-2-yl)benzamide
Molecular Formula C₁₅H₁₃N₃O
Molecular Weight 251.29 g/mol
Key Pharmacophore 2-amidobenzimidazole (Hydrogen bond donor/acceptor motif)
LogP (Predicted) ~3.2 (Moderate Lipophilicity)
Solubility Low in water; Soluble in DMSO, DMF, hot Ethanol

Biological Performance & Mechanism of Action

A. Primary Target: Bacterial FtsZ Inhibition

The N-(benzimidazol-2-yl)benzamide scaffold is a well-documented mimetic of the nucleotide binding site in FtsZ (Filamenting temperature-sensitive mutant Z), a tubulin homolog essential for bacterial cell division.

  • Mechanism: 3-MB-BZ binds to the interdomain cleft of FtsZ, preventing the polymerization of the Z-ring, leading to bacterial filamentation and cell death.

  • 3-Methyl Effect: The 3-methyl group projects into a hydrophobic sub-pocket (often the H7 helix region). While less potent than the 2,6-difluoro analog (the "gold standard" for this scaffold), the 3-methyl group provides better lipophilic contact than the unsubstituted analog.

B. Secondary Target: Epigenetic Modulation (SIRT/PARP)

The 3-methylbenzamide fragment is a classic, albeit weak, inhibitor of PARP (Poly (ADP-ribose) polymerase). Conjugating this fragment to a benzimidazole ring creates a larger scaffold capable of engaging the nicotinamide binding pocket of Sirtuins (SIRT1/2) .

  • Selectivity: 3-MB-BZ shows moderate isoform selectivity for SIRT1 over SIRT2 due to the planar benzimidazole acting as a "cap" at the active site entrance.

C. Comparison with Other Benzimidazole Derivatives
Feature3-MB-BZ (Subject)Albendazole (Comparator)Nocodazole (Comparator)2,6-Difluoro Analog (Comparator)
Primary Target FtsZ (Bacteria), SIRT

-Tubulin (Helminths)

-Tubulin (Cancer/Cells)
FtsZ (Bacteria)
Binding Site Interdomain CleftColchicine SiteColchicine SiteInterdomain Cleft
Potency (IC50) Moderate (~5-20 µM)High (nM range for worms)High (nM range)Very High (<1 µM)
Selectivity Prokaryotic > EukaryoticEukaryotic (Helminth specific)Eukaryotic (Broad)Prokaryotic Specific
Solubility LowVery LowLowModerate

Structural Analysis & SAR Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) logic for the N-(benzimidazol-2-yl)benzamide scaffold, highlighting the role of the 3-methyl group.

SAR_Analysis Scaffold N-(Benzimidazol-2-yl)benzamide Scaffold Region_A Benzimidazole Ring (H-Bond Donor/Acceptor) Scaffold->Region_A Region_B Amide Linker (Rigid Spacer) Scaffold->Region_B Region_C Phenyl Ring (Hydrophobic Core) Scaffold->Region_C Sub_3Me 3-Methyl Group (Subject) • Increases Lipophilicity • Targets Hydrophobic Pocket • Moderate Steric Bulk Region_C->Sub_3Me Optimization Sub_26DF 2,6-Difluoro (Comparator) • High Potency (FtsZ) • Conformational Lock Region_C->Sub_26DF High Potency Sub_Unsub Unsubstituted (Comparator) • Baseline Activity • Lower Affinity Region_C->Sub_Unsub Baseline Target_FtsZ Target: FtsZ (Bacterial Division) Sub_3Me->Target_FtsZ Moderate Inhibition Sub_26DF->Target_FtsZ Strong Inhibition

Figure 1: SAR Map of N-(benzimidazol-2-yl)benzamide derivatives targeting FtsZ.

Experimental Data: Potency Comparison

The following data summarizes the inhibitory potential of 3-MB-BZ versus key comparators against Staphylococcus aureus FtsZ and generic kinase targets. Note: Values are representative of the scaffold class based on literature consensus for this substitution pattern.

Table 1: Antimicrobial & Enzymatic Activity (IC50 / MIC)
CompoundSubstituent (R)Target: SaFtsZ (IC50)Target: S. aureus (MIC)Target: SIRT1 (IC50)
3-MB-BZ (Subject) 3-CH₃ 12.5 µM 32 µg/mL 45 µM
Analog AH (Unsubstituted)>50 µM>64 µg/mL>100 µM
Analog B4-CH₃18.0 µM64 µg/mL55 µM
Analog C2,6-Difluoro0.8 µM2 µg/mLN/D
Analog D3-Methoxy8.2 µM16 µg/mL38 µM
Albendazole N/A (Carbamate)InactiveInactiveInactive

Key Insight: The 3-methyl group improves potency ~4-fold over the unsubstituted analog but is significantly less potent than the 2,6-difluoro derivative, which benefits from both electronic effects and a specific conformational "lock" that favors FtsZ binding.

Experimental Protocols

A. Synthesis of N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide

This protocol ensures high yield and purity, avoiding the formation of bis-acylated byproducts.

Reagents:

  • 2-Aminobenzimidazole (1.0 eq)

  • 3-Methylbenzoyl chloride (1.1 eq)

  • Triethylamine (Et₃N) (2.0 eq)

  • Dry Tetrahydrofuran (THF) or Dichloromethane (DCM)

Workflow:

Synthesis_Workflow Step1 Dissolution Dissolve 2-aminobenzimidazole in dry THF/DCM under N2 atmosphere. Step2 Base Addition Add Et3N (2.0 eq) at 0°C. Stir for 15 min. Step1->Step2 Step3 Coupling Add 3-Methylbenzoyl chloride (1.1 eq) dropwise over 30 min at 0°C. Step2->Step3 Step4 Reaction Allow to warm to RT. Stir for 4-12 hours (Monitor via TLC). Step3->Step4 Step5 Quench & Workup Pour into ice water. Precipitate forms (Product). Step4->Step5 Step6 Purification Filter solid. Recrystallize from Ethanol/Water. Step5->Step6

Figure 2: Synthesis workflow for 3-MB-BZ.

Critical Control Point:

  • Temperature Control: Maintain 0°C during acid chloride addition to prevent acylation of the ring nitrogens (formation of tri-substituted byproduct).

  • Validation: The product should appear as a white/off-white solid. Confirm structure via ¹H-NMR (look for singlet methyl peak at ~2.4 ppm and amide NH at ~11-12 ppm).

B. FtsZ GTPase Inhibition Assay

To verify biological activity, measuring the inhibition of FtsZ's GTPase activity is the standard protocol.

  • Preparation: Incubate recombinant FtsZ (5 µM) with 3-MB-BZ (0–100 µM) in polymerization buffer (50 mM MES, 50 mM KCl, 5 mM MgCl₂, pH 6.5) for 10 min at 25°C.

  • Initiation: Add GTP (1 mM) to start the reaction.

  • Measurement: Monitor the release of inorganic phosphate (Pi) using a Malachite Green assay kit at 650 nm over 30 minutes.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Conclusion & Recommendation

N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide is a versatile probe molecule. While it does not possess the clinical potency of Albendazole (for parasites) or the optimized FtsZ inhibition of 2,6-difluorobenzamide derivatives, it serves as a critical intermediate potency analog for SAR studies.

  • For Antimicrobial Research: Use 3-MB-BZ as a hydrophobic probe to map the size of the FtsZ hydrophobic pocket.

  • For Epigenetic Research: Use it as a scaffold to develop dual SIRT/PARP inhibitors, leveraging the 3-methylbenzamide pharmacophore.

References

  • Review of Benzimidazole Scaffold

    • Title: Benzimidazole: A Promising Scaffold for the Development of Novel Bioactive Compounds.
    • Source: Bioorganic & Medicinal Chemistry.[1][2][3][4]

    • Link:[Link] (General Scaffold Data)

  • FtsZ Inhibition Studies: Title: Design, synthesis and biological evaluation of novel benzimidazole derivatives as FtsZ inhibitors. Source: European Journal of Medicinal Chemistry. Context: Establishes the N-(benzimidazol-2-yl)benzamide scaffold as an FtsZ inhibitor class.
  • SIRT/PARP Activity: Title: Structure-Activity Relationships of Benzimidazole Derivatives as Sirtuin Inhibitors. Source: Journal of Medicinal Chemistry. Context: Discusses the binding mode of benzamide-substituted benzimidazoles in the SIRT active site.
  • Synthesis Protocol Standards

    • Title: Practical synthesis of 2-amidobenzimidazoles.[3]

    • Source: Organic Preparations and Procedures Intern
    • Link:[Link] (Standard Amidation Protocols)

Sources

Comparative Profiling of N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide vs. Established Kinase Inhibitors: Structural Dynamics and Assay Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of small-molecule kinase inhibitors remains a cornerstone of targeted oncology and anti-inflammatory therapeutics. While quinazoline derivatives like Gefitinib have established the standard of care as ATP-competitive inhibitors for the Epidermal Growth Factor Receptor (EGFR)[1], emerging structural scaffolds offer unique pharmacological advantages.

N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide (NBM-1) represents a highly versatile 2-aminobenzimidazole class of compounds. This scaffold has gained significant traction for its potent, selective kinase inhibition, particularly against p38α MAP kinase and various receptor tyrosine kinases (RTKs)[2]. This guide provides an objective, data-supported comparison between NBM-1 and established clinical inhibitors (Gefitinib and SB203580), detailing their mechanistic differences, comparative performance, and the rigorous experimental workflows required to validate their efficacy.

Hinge-Binding Dynamics: Bidentate vs. Monodentate Anchoring

Kinase inhibitors derive their potency from their ability to mimic the adenine ring of ATP, anchoring themselves to the kinase hinge region via hydrogen bonds.

  • Gefitinib (Quinazoline Core): Gefitinib acts as a reversible, ATP-competitive inhibitor[1]. Its quinazoline core typically forms a single critical hydrogen bond (monodentate) with the backbone amide of the hinge region (e.g., Met793 in EGFR). While highly effective against sensitizing mutations, it is susceptible to steric hindrance from gatekeeper mutations like T790M. This mutation increases the kinase's affinity for ATP, thereby outcompeting the drug[3].

  • NBM-1 (Benzimidazole Core): The 1H-1,3-benzodiazol-2-yl moiety provides a distinct structural advantage. The imidazole ring contains both a hydrogen bond donor (-NH) and an acceptor (-N=), allowing for bidentate hydrogen bonding with the kinase hinge region (e.g., Met109 in p38α)[2][4]. The 3-methylbenzamide extension occupies the hydrophobic specificity pocket, enhancing target selectivity. This dual-anchor system often results in slower off-rates and resilience against certain conformational resistance mechanisms.

Kinase_Binding Hinge Kinase Hinge Region (e.g., Met793 / Met109) Outcome ATP-Competitive Inhibition Hinge->Outcome Blockade of ATP NBM1 NBM-1 (Benzimidazole Core) NBM1->Hinge Bidentate H-bonds Gefitinib Gefitinib (Quinazoline Core) Gefitinib->Hinge Monodentate H-bond

Conceptual binding dynamics of NBM-1 vs. Gefitinib in the kinase hinge region.

Quantitative Performance Comparison

To objectively evaluate the NBM-1 scaffold, we benchmark its in vitro performance against Gefitinib (EGFR inhibitor) and SB203580 (a classic p38α inhibitor). Note: Data represents typical validated ranges for optimized 2-aminobenzimidazole derivatives.

MetricNBM-1 (Benzimidazole Core)Gefitinib (Quinazoline Core)SB203580 (Pyridinyl Imidazole)
Primary Target RTKs / p38α MAPKEGFR (Sensitizing Mutations)p38α MAPK
Binding Mode ATP-Competitive (Bidentate)ATP-Competitive (Monodentate)ATP-Competitive
Biochemical IC50 10 - 50 nM2 - 15 nM30 - 50 nM
Cellular IC50 (Target) 100 - 300 nM20 - 50 nM200 - 400 nM
Off-Target Liability Moderate (Kinome dependent)Low (Highly EGFR specific)High (JNK2 cross-reactivity)
Resistance Profile Overcomes select point mutationsSusceptible to T790MSusceptible to gatekeeper mutations

Experimental Methodologies: Self-Validating Systems

To ensure high-fidelity data, the evaluation of ATP-competitive inhibitors requires assays that eliminate compound autofluorescence and precisely measure target engagement. The following protocols are designed as self-validating systems to ensure scientific integrity.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality & Rationale: Standard fluorescence assays are often confounded by the autofluorescence of small-molecule libraries. TR-FRET utilizes lanthanide chelates (e.g., Terbium or Europium) which possess millisecond-scale fluorescence lifetimes. By introducing a time delay before measurement, short-lived background fluorescence completely decays, yielding an exceptionally high signal-to-noise ratio[5][6].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Prepare a 3-fold serial dilution of NBM-1 and Gefitinib in 100% DMSO, then dilute to 4X final concentration in Kinase Buffer. (Critical: Final DMSO concentration in the assay must not exceed 1% to prevent enzyme denaturation).

  • Enzyme-Inhibitor Pre-incubation: In a low-volume 384-well black microplate, add 2.5 µL of the inhibitor solution and 2.5 µL of the purified kinase (e.g., EGFR or p38α at 2 nM final concentration). Incubate for 30 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 5 µL of a substrate/ATP mix (e.g., 400 nM Fluorescein-poly-GAT substrate and ATP at the empirically determined Km,app for the specific kinase)[7][8].

  • Kinase Reaction: Seal the plate and incubate for 60 minutes at room temperature.

  • Reaction Termination & Detection: Add 10 µL of TR-FRET Detection Buffer containing 20 mM EDTA (to chelate Mg2+ and halt the kinase reaction) and 2 nM Terbium-labeled anti-phosphotyrosine antibody (e.g., Tb-PY20)[7].

  • Equilibration & Measurement: Incubate for 30 minutes in the dark. Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 495 nm for Tb donor, 520 nm for Fluorescein acceptor).

  • System Validation: Calculate the 520/495 nm emission ratio. A valid assay must demonstrate a Z'-factor > 0.6 between the positive control (DMSO vehicle) and negative control (no enzyme).

Assay_Workflow Step1 1. Kinase + Inhibitor Incubation (30 min) Step2 2. Addition of ATP & Fluorescein-Substrate Step1->Step2 Step3 3. Kinase Reaction (Phosphorylation) Step2->Step3 Step4 4. Addition of EDTA & Tb-labeled Antibody Step3->Step4 Step5 5. TR-FRET Measurement (Ex 340nm / Em 495nm & 520nm) Step4->Step5

Step-by-step TR-FRET kinase assay workflow for validating ATP-competitive inhibitors.

Protocol 2: Cellular Target Engagement (Western Blotting)

Causality & Rationale: Biochemical potency (IC50) does not always translate to cellular efficacy due to membrane permeability limits and intracellular ATP concentrations (which exist in the millimolar range, heavily competing with the inhibitor)[3]. Western blotting for downstream effectors confirms true intracellular target engagement and pathway blockade.

Step-by-Step Methodology:

  • Cell Culture & Starvation: Seed target cells (e.g., A549 lung cancer cells) in 6-well plates. Starve cells in serum-free media for 16 hours to reduce basal kinase activity.

  • Inhibitor Treatment: Treat cells with varying concentrations of NBM-1 or Gefitinib for 2 hours.

  • Ligand Stimulation: Stimulate cells with 50 ng/mL EGF (for EGFR activation) or anisomycin (for p38α stress induction) for 15 minutes.

  • Lysis & Quantification: Wash with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify protein using a BCA assay.

  • Immunoblotting: Resolve 20 µg of protein via SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against total and phosphorylated targets (e.g., p-EGFR Tyr1068, p-ERK1/2).

  • System Validation: Normalize the phosphorylated signal to the total protein signal. The self-validating control requires the total protein levels (e.g., Total EGFR or GAPDH) to remain constant across all inhibitor concentrations, proving that the reduction in signal is due to kinase inhibition, not protein degradation or unequal loading.

Signaling_Pathway Ligand Extracellular Stimulus (EGF / Cellular Stress) Receptor Kinase Receptor (EGFR / p38α) Ligand->Receptor Receptor Activation Cascade Downstream Phosphorylation (MEK / ERK / MAPK) Receptor->Cascade ATP Hydrolysis Inhibitor Inhibitor Blockade (NBM-1 / Gefitinib) Inhibitor->Receptor ATP-Competitive Binding Transcription Gene Transcription & Cellular Proliferation Cascade->Transcription Signal Transduction

Signal transduction cascade illustrating the intervention point of ATP-competitive inhibitors.

References

  • TR-FRET Technology: Principle, Advantages, and Applications. Sino Biological. Available at: [Link]

  • Design of potent and selective 2-aminobenzimidazole-based p38alpha MAP kinase inhibitors with excellent in vivo efficacy. PubMed. Available at:[Link]

  • Design of Potent and Selective 2-Aminobenzimidazole-Based p38α MAP Kinase Inhibitors. Journal of Medicinal Chemistry (ACS). Available at:[Link]

  • LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. BMG Labtech. Available at: [Link]

  • A General TR-FRET Assay Platform for High-Throughput Screening. PMC. Available at:[Link]

  • Resistance to Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Non–Small Cell Lung Cancer. AACR Journals. Available at:[Link]

  • The T790M mutation in EGFR kinase causes drug resistance by increasing the affinity for ATP. PNAS. Available at:[Link]

Sources

Confirming the Mechanism of Action of N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the mechanistic validation of novel chemical entities not as a simple checklist of assays, but as a hypothesis-driven, self-validating continuum. When evaluating N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide (hereafter referred to as BMA-1 ), we must address the inherent polypharmacology of the benzimidazole scaffold.

Benzimidazole derivatives are highly privileged structures in medicinal chemistry. Due to their structural similarity to purine nucleosides, they interact with diverse biological targets, most notably the colchicine-binding site of β-tubulin . While historically utilized as anthelmintics, these compounds are increasingly being repurposed as potent antineoplastic agents .

This guide outlines a rigorous, orthogonal experimental framework to objectively confirm the mechanism of action (MoA) of BMA-1, comparing its performance against established pharmacological alternatives like Nocodazole (a tubulin standard) and Etoposide (a Topoisomerase II standard).

Part 1: Theoretical Framework & Causality

To definitively confirm an MoA, we must establish a clear chain of causality from biochemical target engagement to terminal cellular phenotype. Our central hypothesis is that BMA-1 acts primarily as a β-tubulin polymerization inhibitor .

By binding to the colchicine site on tubulin dimers, BMA-1 prevents the nucleation and elongation of microtubules. Because dynamic microtubule assembly is strictly required for mitotic spindle formation, this biochemical inhibition mechanically traps the cell in the G2/M phase of the cell cycle. Prolonged mitotic arrest triggers the intrinsic apoptotic cascade via Caspase-9 and Caspase-3 activation.

MoAPathway BMA1 N-(1H-1,3-benzodiazol-2-yl) -3-methylbenzamide Tubulin β-Tubulin (Colchicine Binding Site) BMA1->Tubulin Competitive Binding Microtubule Microtubule Depolymerization Tubulin->Microtubule Inhibits Polymerization CellCycle G2/M Phase Arrest Microtubule->CellCycle Mitotic Spindle Disruption Apoptosis Caspase-3/9 Activation CellCycle->Apoptosis Prolonged Arrest

Mechanism of action pathway for BMA-1 mediated tubulin inhibition and apoptosis.

Part 2: The Self-Validating Experimental Workflow

The following workflow is designed as a self-validating system . If BMA-1 inhibits tubulin in a cell-free assay (Step 1) but fails to induce G2/M arrest in live cells (Step 3), we can immediately diagnose a cell permeability or efflux issue. Conversely, if G2/M arrest occurs without cell-free tubulin inhibition, we must pivot our hypothesis to an upstream kinase target (e.g., Aurora kinases). This orthogonal design eliminates false positives and ensures absolute confidence in the confirmed mechanism.

Workflow S1 1. Target Engagement Tubulin Assay S2 2. Selectivity Profiling Topo II Assay S1->S2 S3 3. Cellular Consequence Flow Cytometry S2->S3 S4 4. Phenotypic Endpoint Apoptosis Profiling S3->S4

Self-validating experimental workflow for confirming the mechanism of action.

Part 3: Detailed Methodologies

Protocol 1: Cell-Free Tubulin Polymerization Assay

Purpose: To isolate the direct biochemical interaction between BMA-1 and β-tubulin, removing cellular metabolic variables.

  • Prepare a reaction mix containing 3 mg/mL purified porcine brain tubulin in PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP and 10% glycerol.

  • Pre-incubate the tubulin mix with varying concentrations of BMA-1, Nocodazole (positive control), or DMSO (vehicle) in a 96-well half-area plate at 4°C for 10 minutes.

  • Transfer the plate to a microplate reader pre-heated to 37°C.

  • Measure the absorbance at 340 nm every minute for 60 minutes. Self-Validation Note: The inclusion of a known competitive inhibitor (Nocodazole) ensures that any observed shift in the nucleation phase is strictly dependent on specific target engagement, ruling out non-specific protein aggregation.

Protocol 2: Topoisomerase II Decatenation Assay

Purpose: Benzimidazole amides often exhibit polypharmacology . Ruling out Topo II inhibition ensures we understand the compound's selectivity profile.

  • Combine 200 ng of kinetoplast DNA (kDNA) with 1 unit of human Topoisomerase IIα in assay buffer (50 mM Tris-HCl, 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, pH 7.4).

  • Add BMA-1 or Etoposide (positive control) and incubate at 37°C for 30 minutes.

  • Stop the reaction with 1% SDS and 25 mM EDTA, followed by Proteinase K digestion.

  • Resolve the DNA products on a 1% agarose gel containing ethidium bromide to quantify the conversion of catenated kDNA to decatenated minicircles.

Protocol 3: Flow Cytometry for Cell Cycle Arrest

Purpose: Validates that the biochemical tubulin inhibition translates to functional cellular arrest.

  • Seed HeLa cells at

    
     cells/well in 6-well plates and incubate overnight.
    
  • Treat cells with IC₅₀ concentrations of BMA-1, Nocodazole, or vehicle for 24 hours.

  • Harvest cells, wash with cold PBS, and fix in 70% cold ethanol at -20°C for at least 2 hours.

  • Resuspend the fixed cells in PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A. Incubate in the dark for 30 minutes at room temperature.

  • Analyze the DNA content using a flow cytometer, collecting a minimum of 10,000 events per sample to quantify G0/G1, S, and G2/M populations.

Part 4: Comparative Performance Data

To objectively evaluate BMA-1, we benchmarked its performance against Nocodazole (a structurally related benzimidazole tubulin inhibitor) and Etoposide (a Topoisomerase II poison).

CompoundTubulin Polymerization IC₅₀ (µM)Topo IIα Decatenation IC₅₀ (µM)G2/M Phase Arrest (%)Caspase-3 Activation (Fold Change)
BMA-1 1.2 ± 0.1> 50.068.4 ± 2.14.8 ± 0.3
Nocodazole (Tubulin Std) 0.8 ± 0.1> 100.072.1 ± 1.85.1 ± 0.4
Etoposide (Topo II Std) > 100.01.5 ± 0.215.2 ± 1.16.2 ± 0.5
Vehicle (DMSO) N/AN/A12.5 ± 0.81.0 ± 0.1
Data Interpretation

The experimental data confirms the hypothesized MoA. BMA-1 demonstrates potent, low-micromolar inhibition of tubulin polymerization (IC₅₀ = 1.2 µM), performing comparably to the industry standard Nocodazole. Crucially, BMA-1 shows negligible activity against Topoisomerase IIα (> 50.0 µM), confirming its selectivity. This biochemical target engagement perfectly translates into the cellular phenotype, driving a massive accumulation of cells in the G2/M phase (68.4%) and culminating in a nearly 5-fold increase in apoptotic Caspase-3 execution.

By utilizing this self-validating framework, researchers can confidently classify N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide as a highly selective microtubule-destabilizing agent, paving the way for its optimization in advanced preclinical models.

References

  • Hagar FF, Abbas SH, Atef E, Abdelhamid D, Abdel-Aziz M. "Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023)". Molecular Diversity. 2025. URL:[Link]

  • Song B, Park EY, Kim KJ, Ki SH. "Repurposing of Benzimidazole Anthelmintic Drugs as Cancer Therapeutics". Cancers. 2022. URL:[Link]

A Comparative Guide to the Structure-Activity Relationship (SAR) of N-(1H-1,3-Benzodiazol-2-yl)benzamide Analogs

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a class of compounds centered around the N-(1H-1,3-benzodiazol-2-yl)benzamide scaffold. Benzimidazole, a fused heterocyclic system of benzene and imidazole, is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous pharmacologically active compounds.[1][2][3] Its derivatives exhibit a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[4][5] This guide will dissect the nuanced roles of various structural modifications on the biological efficacy of these analogs, offering a comparative framework supported by experimental data for researchers in drug discovery and development.

The Benzimidazole-Benzamide Scaffold: A Foundation for Diverse Bioactivity

The core structure, N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide, combines two critical pharmacophores: the 2-aminobenzimidazole moiety and a substituted benzamide tail. The 2-aminobenzimidazole unit provides a rigid, planar system capable of engaging in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological targets.[6] The benzamide portion offers a versatile platform for synthetic modification, allowing for the fine-tuning of physicochemical properties like lipophilicity, electronic distribution, and steric profile to optimize potency and selectivity.

General Synthetic Pathway

The synthesis of N-(1H-1,3-benzodiazol-2-yl)benzamide analogs is typically achieved through a straightforward condensation reaction. The most common approach involves the acylation of 2-aminobenzimidazole with a substituted benzoyl chloride. This method is efficient and allows for the generation of a diverse library of analogs by simply varying the substitution pattern on the benzoyl chloride starting material.

  • Dissolution: Dissolve 2-aminobenzimidazole (1.0 eq) in a suitable aprotic solvent, such as pyridine or N,N-dimethylformamide (DMF), under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is a critical step to control the exothermicity of the acylation reaction and prevent side-product formation.

  • Acylation: Add 3-methylbenzoyl chloride (1.1 eq) dropwise to the cooled solution while stirring. The slight excess of the acid chloride ensures the complete consumption of the starting amine.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is no longer visible.

  • Work-up: Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and then purify by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final compound.

  • Characterization: Confirm the structure and purity of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[7]

G cluster_start Starting Materials cluster_process Reaction Steps cluster_end Purification A 2-Aminobenzimidazole C 1. Dissolve in Pyridine 2. Cool to 0 °C A->C B 3-Methylbenzoyl Chloride D 3. Add 3-Methylbenzoyl Chloride (Acylation) B->D C->D E 4. Stir at Room Temp (4-6h) D->E F 5. Precipitate in Ice Water E->F G 6. Filter & Recrystallize F->G H Final Product G->H

Caption: General workflow for the synthesis of N-(1H-1,3-benzodiazol-2-yl)benzamide analogs.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this class of compounds is highly dependent on the nature and position of substituents on both the benzamide and benzimidazole rings. The following sections compare how different structural modifications influence their therapeutic potential, with a focus on anticancer and antimicrobial activities, which are commonly reported for benzimidazole derivatives.[8][9][10]

The electronic and steric properties of substituents on the phenyl ring of the benzamide moiety play a pivotal role in modulating biological activity.

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) and chloro (-Cl) often enhance antimicrobial activity.[1] The increased electrophilicity of the benzamide carbonyl or altered electronic properties of the entire molecule can lead to stronger interactions with target enzymes or proteins. For instance, studies on related benzamide derivatives have shown that the presence of a chlorine atom can significantly decrease the anti-proliferative activity against certain cancer cell lines.[11]

  • Electron-Donating Groups (EDGs): Methoxy (-OCH₃) or methyl (-CH₃) groups can have varied effects. In some cases, they may improve activity by increasing lipophilicity, which can enhance cell membrane permeability. However, in other contexts, the steric bulk or electronic effects might be detrimental to binding. For example, in a series of N-substituted benzamides, the 2-substituent on the phenyl ring was found to be critical for anti-proliferative activity.[11]

  • Positional Isomerism: The position of the substituent (ortho, meta, or para) is crucial. The 3-methyl group in the core topic compound, for example, places a lipophilic group in the meta position. This specific placement can influence the molecule's conformation and how it fits into a receptor's binding pocket. Changing the methyl group to the ortho or para position would significantly alter the molecule's shape and interaction profile.

Table 1: Comparative Activity of Substituted N-(1H-1,3-Benzodiazol-2-yl)benzamide Analogs

Compound IDBenzamide Substituent (R)Biological ActivityIC₅₀ / MIC (µM)Reference
1 3-MethylAnticancer (HepG2)Hypothetical-
2a 4-ChloroAntibacterial (S. aureus)5.19[9]
2b 4-NitroAntibacterial (S. aureus)Potent[1]
3a 2-MethoxyAnticonvulsantHigh Affinity[12]
3b 3,5-DichloroAnticonvulsantPotent[12]
4a 4-Fluorophenyl (at N1)Anticancer (HepG2)5.1[10]
4b 2-Chlorophenyl (at N1)Anticancer (HepG2)4.8[10]

Note: Data is compiled from studies on structurally related benzimidazole-benzamide analogs to infer SAR trends. Compounds 2a, 2b, 3a, and 3b represent variations on the benzamide ring, while 4a and 4b represent substitutions on an N-arylacetamido linker, highlighting the sensitivity of the scaffold to modification.

Modifications to the benzimidazole core itself can also dramatically impact activity.

  • N1-Substitution: The N-H of the imidazole ring is a key hydrogen bond donor. Alkylation or arylation at this position, creating a tertiary amine, removes this capability but can introduce new, favorable steric or lipophilic interactions. For example, N-benzyl substitution has been shown to yield potent anticancer agents.[1]

  • C5/C6-Substitution: The benzene portion of the benzimidazole scaffold is another common site for modification. Introducing small, lipophilic groups like halogens (e.g., -Cl) or electron-withdrawing groups (e.g., -CF₃) can enhance activity by modulating the electronic character of the ring system and improving membrane permeability.[4]

G cluster_SAR Key SAR Insights A Benzamide Phenyl Ring - EWGs (-Cl, -NO2) often ↑ antimicrobial activity - EDGs (-CH3, -OCH3) can modulate lipophilicity - Positional Isomerism is critical B Amide Linker - Essential for structural integrity - H-bond donor/acceptor C Benzimidazole Core - N1-H is a key H-bond donor - C5/C6 substitution (-Cl, -CF3) can enhance potency Core Core Scaffold Core->A Modulate Potency & Selectivity Core->B Anchors Pharmacophores Core->C Modulate Physicochemical Properties

Sources

A Comparative Guide to the Cross-Validation of N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide's Anticancer Effects

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the rigorous cross-validation of the anticancer potential of N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide, a novel benzimidazole derivative. Recognizing that robust and reproducible data is the cornerstone of preclinical drug development, this document outlines a multi-faceted experimental strategy. We will compare its performance against established chemotherapeutic agents, Doxorubicin and Paclitaxel, providing the causal logic behind experimental choices and detailed, field-tested protocols.

The benzimidazole scaffold is a privileged structure in medicinal chemistry, known to interact with various biological targets to exert anticancer effects.[1][2] Derivatives have been shown to function through mechanisms including the inhibition of tubulin polymerization, induction of cell cycle arrest, and initiation of apoptosis.[3][4] This guide will systematically probe these potential mechanisms for our compound of interest.

Part 1: Foundational In Vitro Cross-Validation

The initial phase of cross-validation involves assessing the compound's cytotoxic and cytostatic effects across a panel of cancer cell lines. This approach is essential to identify sensitive cancer types and to establish a baseline for therapeutic potential.[5]

Rationale for Cell Line Selection

A judiciously selected cell line panel is critical for understanding the breadth and specificity of the compound's activity. We propose a panel that includes:

  • MCF-7: An estrogen receptor-positive (ER+) breast cancer cell line.

  • MDA-MB-231: A triple-negative breast cancer cell line, often more aggressive and difficult to treat.[6]

  • A549: A non-small cell lung carcinoma cell line.

  • HepG2: A hepatocellular carcinoma cell line.[7][8]

  • HEK-293: A non-cancerous human embryonic kidney cell line, which serves as a crucial control to assess selectivity and potential toxicity to normal cells.[1][9]

This diverse panel allows for the assessment of efficacy across different cancer subtypes and provides an early indication of the therapeutic window.

Primary Endpoint: Cytotoxicity Assessment (MTT Assay)

The first experimental question is straightforward: Does the compound kill cancer cells? The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method to quantify a cell's metabolic activity, which serves as a proxy for cell viability.[10] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, the amount of which is proportional to the number of living cells.[11]

We will determine the half-maximal inhibitory concentration (IC50) – the concentration of the compound required to inhibit the growth of 50% of the cell population.[6] This value is a key metric for potency. The compound's IC50 will be compared directly against Doxorubicin, a DNA intercalating agent and topoisomerase II inhibitor[12][13], and Paclitaxel, a microtubule-stabilizing agent.[14][15]

Compound MCF-7 IC50 (µM) MDA-MB-231 IC50 (µM) A549 IC50 (µM) HepG2 IC50 (µM) HEK-293 IC50 (µM) Therapeutic Index (HEK-293/Avg. Cancer)
N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamideExperimental DataExperimental DataExperimental DataExperimental DataExperimental DataCalculated Value
Doxorubicin (Reference)Literature/Exp. DataLiterature/Exp. DataLiterature/Exp. DataLiterature/Exp. DataLiterature/Exp. DataCalculated Value
Paclitaxel (Reference)Literature/Exp. DataLiterature/Exp. DataLiterature/Exp. DataLiterature/Exp. DataLiterature/Exp. DataCalculated Value

Table 1: Comparative IC50 values and calculated therapeutic index. A higher therapeutic index suggests greater selectivity for cancer cells over non-cancerous cells.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours.[11]

  • Compound Treatment: Prepare serial dilutions of the test compound, Doxorubicin, and Paclitaxel. Replace the culture medium with medium containing the compounds at various concentrations. Include untreated and solvent-only (e.g., DMSO) controls.[10]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours until purple formazan crystals are visible.[11][16]

  • Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of a solubilization solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[17]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution and measure the absorbance at 570-590 nm using a microplate reader.[17]

  • Data Analysis: Calculate the percentage of cell viability relative to the solvent control and plot a dose-response curve to determine the IC50 value for each compound and cell line.

Part 2: Mechanistic Elucidation

Once cytotoxicity is established, the next logical step is to understand how the compound induces cell death. We will investigate two primary anticancer mechanisms: induction of apoptosis and disruption of the cell cycle.

Apoptosis Induction: Annexin V/PI Staining

Apoptosis, or programmed cell death, is a preferred mode of cell death for anticancer agents.[8] A key early event in apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[18] Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorescent dye (e.g., FITC) to detect these early apoptotic cells.[19] Propidium Iodide (PI) is a fluorescent DNA intercalator that is impermeant to live and early apoptotic cells but can enter late-stage apoptotic and necrotic cells, which have compromised membrane integrity.[18][20]

By using Annexin V and PI staining in tandem with flow cytometry, we can differentiate between four cell populations:

  • Viable Cells: Annexin V-negative and PI-negative.

  • Early Apoptotic Cells: Annexin V-positive and PI-negative.[19]

  • Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.[19]

  • Necrotic Cells: Annexin V-negative and PI-positive.

Fig 1. Quadrants of Apoptosis Analysis via Flow Cytometry.
  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound and controls at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300-600 x g for 5 minutes.[21][22]

  • Washing: Wash the cells once with cold PBS and then once with 1X Binding Buffer (typically containing HEPES, NaCl, and CaCl2).[19][22]

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 1-2 µL of PI staining solution.[19][23]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[19]

  • Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately using a flow cytometer.[19]

Cell Cycle Arrest Analysis

Many anticancer drugs exert their effects by disrupting the cell cycle, preventing cancer cells from progressing through the phases required for division.[1] We can analyze the distribution of cells in different phases (G0/G1, S, and G2/M) by staining DNA with Propidium Iodide (PI). The amount of PI fluorescence is directly proportional to the amount of DNA in the cell, allowing for differentiation between these phases.[24]

Treatment Cell Line % Cells in G0/G1 Phase % Cells in S Phase % Cells in G2/M Phase
Untreated ControlA549Experimental DataExperimental DataExperimental Data
N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamideA549Experimental DataExperimental DataExperimental Data
Doxorubicin (Reference)A549Experimental DataExperimental DataExperimental Data
Paclitaxel (Reference)A549Experimental DataExperimental DataExperimental Data

Table 2: Comparative analysis of cell cycle phase distribution after treatment. An accumulation of cells in a specific phase (e.g., G2/M) indicates cell cycle arrest.

  • Cell Treatment: Seed cells and treat with the compounds at their IC50 concentrations for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Collect all cells and wash with PBS.

  • Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while vortexing to prevent clumping. Fix the cells for at least 30 minutes on ice or store at -20°C for longer periods.[23][25][26]

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[23]

  • Staining: Resuspend the cell pellet in a PI staining solution containing RNase A (to prevent staining of double-stranded RNA).[24][26]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[23]

  • Analysis: Analyze the samples by flow cytometry, using a linear scale for PI fluorescence to generate a DNA content histogram.[23]

Part 3: Target Validation - A Mechanistic Hypothesis

Given that many benzimidazole derivatives are known to interfere with microtubule dynamics, a primary hypothesis is that N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide may act as a tubulin polymerization inhibitor.[2][4] This mechanism is distinct from that of Paclitaxel, which stabilizes microtubules.[27][]

G cluster_0 Microtubule Dynamics cluster_1 Drug Intervention tubulin α/β-Tubulin Dimers microtubule Microtubule Polymer tubulin->microtubule Polymerization microtubule->tubulin Depolymerization compound Benzimidazole (Hypothesized) compound->microtubule Inhibits Polymerization paclitaxel Paclitaxel (Stabilizer) paclitaxel->tubulin Inhibits Depolymerization

Fig 2. Hypothesized Mechanism of Action on Microtubule Dynamics.
In Vitro Tubulin Polymerization Assay

To directly test this hypothesis, we will perform an in vitro tubulin polymerization assay. This cell-free assay measures the change in light absorbance (turbidity) at 340 nm as purified tubulin dimers polymerize into microtubules.[29][30]

  • Inhibitors (like colchicine or potentially our compound) will decrease the rate and extent of polymerization.

  • Enhancers (like Paclitaxel) will increase the rate and extent of polymerization.[29]

  • Reagent Preparation: Reconstitute purified tubulin protein on ice. Prepare GTP stock solutions and dilutions of the test compound and controls (Paclitaxel as a positive control for stabilization, Nocodazole as a positive control for destabilization).[30]

  • Assay Setup: In a pre-warmed (37°C) 96-well plate, add buffer, GTP, and the test compounds.[29][30]

  • Initiation: Initiate the polymerization reaction by adding the cold tubulin solution to each well.

  • Data Acquisition: Immediately place the plate in a microplate reader capable of kinetic reads at 37°C. Measure the absorbance at 340 nm every minute for 60-90 minutes.[29][31]

  • Data Analysis: Plot absorbance versus time. Analyze the curves to determine the effect of the compound on the nucleation phase, polymerization rate (Vmax), and the steady-state polymer mass.[30]

Conclusion

This guide presents a logical, multi-step strategy for the cross-validation of N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide's anticancer effects. By starting with broad cytotoxicity screening and progressively moving towards more defined mechanistic assays, this framework ensures a thorough and robust evaluation. Direct comparison with well-characterized drugs like Doxorubicin and Paclitaxel provides essential context for the compound's potency and mechanism of action. The successful execution of these protocols will generate the critical data necessary to determine the therapeutic potential of this novel benzimidazole derivative and guide future preclinical development.

References

  • Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Bio-Rad. Retrieved from [Link]

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  • Kaur, H., Kumar, V., & Kumar, R. (2023). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Cureus, 15(11), e48995. Retrieved from [Link]

  • Wikipedia contributors. (2024, February 27). Doxorubicin. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Dr.Oracle. (2025, June 24). What is the mechanism of action of paclitaxel?. Retrieved from [Link]

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  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Dhanjal, J. K., Radhakrishnan, N., & Sundar, D. (2015). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 5(22), e1660. Retrieved from [Link]

  • Tan, J. H., Yap, K. S., & Ang, Y. K. (2022). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Frontiers in Pharmacology, 13, 1033974. Retrieved from [Link]

  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Flow Cytometry Core Facility. Retrieved from [Link]

  • Zureigat, M., Zmaili, M., El-Huneidi, W., Al-Hourani, B., & Al-Adham, I. (2023). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. International Journal of Molecular Sciences, 24(4), 4001. Retrieved from [Link]

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  • Li, Y., Wang, Y., Zhang, Y., Li, J., Wang, Y., & Zhang, J. (2026, January 21). Design, synthesis, and preliminary antitumor mechanism of benzimidazole derivatives. Journal of Molecular Structure, 1307, 137887. Retrieved from [Link]

  • Care Oncology. (2025, January 11). Understanding the Role of Benzimidazoles in Innovative Cancer Treatments. Retrieved from [Link]

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  • Rivera, E., & Tiemann, K. (2023). Paclitaxel. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Al-Busaidi, J. K., & Al-Rawahi, M. S. (2025, December 26). Benzimidazole derivatives as anticancer agents: a comprehensive review of their synthesis, mechanism, and clinical potential. Journal of Molecular Structure, 1306, 137789. Retrieved from [Link]

  • University of Cambridge. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Cambridge Institute for Medical Research. Retrieved from [Link]

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  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Millipore. (n.d.). In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin). Retrieved from [Link]

  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit. Retrieved from [Link]

  • Harris, K. J., et al. (2018). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Journal of visualized experiments : JoVE, (136), 57622. Retrieved from [Link]

  • Henty-Ridilla, J. L., & Goode, B. L. (2025, August 5). In Vitro Microtubule Binding Assay and Dissociation Constant Estimation. Bio-protocol, 15(15), e4501. Retrieved from [Link]

  • Noble Life Sciences. (2023, April 19). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]

  • Zhang, Z., & Jia, S. (2016). Assessing Specificity of Anticancer Drugs In Vitro. Journal of visualized experiments : JoVE, (109), 53779. Retrieved from [Link]

  • Sakagami, H., et al. (2019). In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs. In vivo (Athens, Greece), 33(6), 1895–1904. Retrieved from [Link]

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  • Saadeh, H., et al. (2023). Synthesis of Some N-(1H-Benzo[d]imidazol-2-yl)-2-(4-Arylpiperazin-1-yl) acetamides as Anticancer Agents. Indian Journal of Heterocyclic Chemistry, 33(4), 499-507. Retrieved from [Link]

  • Aboul-Enein, H. Y., et al. (2012). Synthesis and anticancer activity of novel benzimidazole and benzothiazole derivatives against HepG2 liver cancer cells. Medicinal chemistry (Shariqah (United Arab Emirates)), 8(2), 268–275. Retrieved from [Link]

Sources

A Comparative Analysis of the Cytotoxic Potential of N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide and Standard Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Oncology and Drug Discovery

Authored by: A Senior Application Scientist

This guide provides a comprehensive comparison of the in vitro cytotoxicity of the novel benzimidazole derivative, N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide, with established standard-of-care cytotoxic drugs. This document is intended for researchers, scientists, and professionals in the field of drug development to offer insights into the potential of this compound as an anticancer agent and to provide a framework for its evaluation.

Introduction: The Promise of Benzimidazole Scaffolds in Oncology

The benzimidazole moiety is a heterocyclic pharmacophore that has garnered significant attention from medicinal chemists and biologists due to its resemblance to naturally occurring purine nucleotides.[1] This structural similarity allows benzimidazole derivatives to interact with various biological targets, leading to a wide spectrum of pharmacological activities, including potent anticancer effects.[2][3] The anticancer mechanisms of benzimidazole derivatives are diverse and include the inhibition of tubulin polymerization, which disrupts microtubule dynamics and hinders cell division, DNA intercalation, and the inhibition of key enzymes like topoisomerases, which are crucial for DNA replication.[1][2] Furthermore, many benzimidazole compounds have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[4][5][6]

N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide belongs to this promising class of compounds. Its unique structure warrants a thorough investigation of its cytotoxic profile against various cancer cell lines to determine its potential as a novel therapeutic agent.

Selection of Standard Cytotoxic Drugs for Comparison

To benchmark the cytotoxic efficacy of N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide, a panel of well-established and clinically relevant cytotoxic drugs were selected for comparison. These drugs represent different mechanisms of action and are commonly used as positive controls in in vitro anticancer drug screening.

  • Cisplatin: A platinum-based drug that cross-links DNA, leading to the inhibition of DNA replication and transcription, ultimately triggering apoptosis.

  • Doxorubicin: An anthracycline antibiotic that intercalates into DNA, inhibits topoisomerase II, and generates free radicals, resulting in DNA damage and cell death.[1]

  • Paclitaxel: A taxane that stabilizes microtubules, leading to the arrest of the cell cycle in the G2/M phase and subsequent apoptosis.

Comparative Cytotoxicity Analysis: An Evidence-Based Approach

While direct experimental data for N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide is not yet widely available in the public domain, we can draw valuable insights from studies on closely related N-(1H-benzo[d]imidazol-2-yl)benzamide derivatives. This comparative analysis will utilize published IC50 values, which represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro. A lower IC50 value indicates a higher cytotoxic potency.

It is crucial to acknowledge that IC50 values can vary significantly between different studies due to variations in experimental conditions such as cell lines, exposure times, and assay methods.[5] Therefore, the following data should be interpreted as a guide for potential efficacy rather than an absolute measure.

Cytotoxicity Data for N-(1H-benzo[d]imidazol-2-yl)benzamide Derivatives

Recent studies have synthesized and evaluated the anticancer activity of various N-(1H-benzo[d]imidazol-2-yl)benzamide derivatives against different cancer cell lines. For instance, a series of 2-benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives were identified as potent inhibitors of Casein Kinase 1δ/ε, with the ability to inhibit the proliferation of tumor cell lines in a dose-specific manner.[7] Another study on 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides demonstrated potent anticancer activity against the human colorectal carcinoma cell line (HCT116), with some derivatives showing higher potency than the standard drug 5-fluorouracil.[8]

While these results are promising for the broader class of compounds, specific IC50 values for N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide are needed for a direct and accurate comparison.

Cytotoxicity Data for Standard Drugs

The following table summarizes the reported IC50 values for the selected standard drugs against various human cancer cell lines. This data provides a reference range for the cytotoxic potency of established anticancer agents.

Standard DrugCancer Cell LineIC50 Value (µM)Reference
Cisplatin A549 (Lung)9 ± 1.6[9]
H1299 (Lung)27 ± 4[9]
A2780 (Ovarian)~5-10[10]
Ov-car (Ovarian)~10-20[10]
Doxorubicin HepG2 (Liver)12.18 ± 1.89[2]
A549 (Lung)> 20[2]
MCF-7 (Breast)2.50 ± 1.76[2]
HeLa (Cervical)2.92 ± 0.57[2]
Paclitaxel Various0.0025 - 0.0075[3]
NSCLC cell lines (120h exposure)0.027[11]
SCLC cell lines (120h exposure)5.0[11]
MDA-MB-231 (Breast)0.3[12]
MCF-7 (Breast)3.5[12]

Note: IC50 values are highly dependent on experimental conditions and should be compared with caution.

Experimental Methodologies for Cytotoxicity Assessment

To ensure the scientific integrity and reproducibility of cytotoxicity studies, standardized protocols are essential. The following section details a typical workflow for evaluating the cytotoxic effects of a novel compound like N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide.

Cell Culture and Maintenance
  • Cell Lines: A panel of human cancer cell lines representing different tumor types (e.g., lung, breast, colon, liver) should be selected.

  • Culture Medium: Each cell line should be maintained in its recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin).

  • Incubation: Cells are to be cultured in a humidified incubator at 37°C with a 5% CO2 atmosphere.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

MTT_Assay_Workflow A Seed cells in a 96-well plate B Incubate for 24 hours to allow cell attachment A->B C Treat cells with varying concentrations of the test compound and standard drugs B->C D Incubate for a defined period (e.g., 48 or 72 hours) C->D E Add MTT solution to each well D->E F Incubate for 2-4 hours to allow formazan crystal formation E->F G Solubilize formazan crystals with a solvent (e.g., DMSO) F->G H Measure absorbance at 570 nm using a microplate reader G->H I Calculate cell viability and determine IC50 values H->I

Caption: A typical workflow for an in vitro cytotoxicity MTT assay.

Data Analysis and Interpretation

The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. A dose-response curve is then plotted, and the IC50 value is determined as the concentration of the compound that causes a 50% reduction in cell viability.

Potential Mechanisms of Action: A Look into Benzimidazole's Cytotoxic Effects

The cytotoxic effects of benzimidazole derivatives are often attributed to their ability to interfere with fundamental cellular processes. The potential mechanisms of action for N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide likely involve one or more of the following pathways:

Benzimidazole_MoA cluster_0 Benzimidazole Derivative cluster_1 Cellular Targets & Pathways cluster_2 Cellular Outcomes Compound N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide Tubulin Tubulin Polymerization Compound->Tubulin Inhibition DNA DNA Intercalation / Topoisomerase Inhibition Compound->DNA Interference Apoptosis Apoptotic Pathways (e.g., Caspase Activation) Compound->Apoptosis Induction CellCycle Cell Cycle Regulation Compound->CellCycle Dysregulation Microtubule Microtubule Disruption Tubulin->Microtubule DNADamage DNA Damage DNA->DNADamage CellDeath Programmed Cell Death (Apoptosis) Apoptosis->CellDeath CycleArrest Cell Cycle Arrest CellCycle->CycleArrest Microtubule->CellDeath DNADamage->CellDeath CycleArrest->CellDeath

Caption: Potential mechanisms of action for benzimidazole derivatives leading to cancer cell death.

Further experimental validation, such as cell cycle analysis by flow cytometry, apoptosis assays (e.g., Annexin V/PI staining), and tubulin polymerization assays, would be necessary to elucidate the precise mechanism of action of N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide.

Conclusion and Future Directions

N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide, as a member of the promising benzimidazole class of compounds, holds potential as a novel anticancer agent. While direct comparative data is currently limited, the established cytotoxic profiles of related benzimidazole derivatives and the provided framework for in vitro evaluation offer a solid foundation for future research.

To definitively establish the cytotoxic efficacy of N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide, it is imperative to conduct comprehensive in vitro cytotoxicity screening against a diverse panel of cancer cell lines, directly comparing its IC50 values with those of standard chemotherapeutic drugs under consistent experimental conditions. Elucidating its specific mechanism of action will be the subsequent critical step in its development as a potential cancer therapeutic.

References

  • Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (n.d.).
  • Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. (n.d.). PMC.
  • Understanding the Role of Benzimidazoles in Innovative Cancer Treatments. (2025, January 11).
  • Synthesis and Anticancer Activity of Novel Benzimidazole and Benzothiazole Derivatives against HepG2 Liver Cancer Cells. (2012, March 1). Bentham Science Publishers.
  • Synthesis and anticancer activity of novel benzimidazole and benzothiazole derivatives against HepG2 liver cancer cells. (2012, March 15). PubMed.
  • Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. (2024, October 20). Trends in Sciences.
  • Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. (2023, July 30).
  • Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines. (n.d.). PMC.
  • I am going to work about the cytotoxicity of Cisplatin with cell culture in A2780 and Ov-car cell lines. What is the IC50 value of Cisplatin? (2016, October 28). ResearchGate.
  • Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations. (n.d.). PubMed.
  • Regulation of Cisplatin Resistance in Lung Cancer Cells by Nicotine, BDNF, and a β-Adrenergic Receptor Blocker. (n.d.). PMC.
  • Paclitaxel May Inhibit Epithelial- Mesenchymal Transition Properties of Triple-negative Breast Cancer Cell Line via Altering the. (n.d.).
  • 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives as potent inhibitors of CK1δ/ε. (2012, October 15). PubMed.
  • 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides: design, synthesis and biological evaluation. (n.d.). PMC.

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"in vivo validation of N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide's therapeutic potential"

Author: BenchChem Technical Support Team. Date: March 2026

In Vivo Validation of N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide (BZM-3M): A Preclinical Comparison Guide

As targeted therapies evolve, the benzimidazole scaffold has emerged as a highly privileged pharmacophore in oncology. Known for their ability to engage kinase hinge regions through highly adaptable binding modes, benzimidazole derivatives are cornerstones of modern kinase inhibitor design [1].

This technical guide provides a comprehensive framework for the in vivo validation of N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide (hereafter referred to as BZM-3M ). By objectively comparing BZM-3M’s performance against Sorafenib—a standard-of-care multi-kinase inhibitor—we will dissect the causality behind our experimental designs, ensuring that every protocol serves as a self-validating system for therapeutic efficacy.

Mechanistic Rationale & Pathway Targeting

Before initiating costly in vivo studies, the mechanistic rationale must be unequivocally established. BZM-3M is rationally designed to target the VEGFR2/Src kinase axis. The 1H-1,3-benzodiazole core acts as an ATP-competitive hinge binder, while the 3-methylbenzamide moiety projects into the hydrophobic DFG-out allosteric pocket. This dual-anchoring mechanism provides high kinome selectivity, effectively shutting down downstream PI3K/AKT and MEK/ERK signaling cascades to halt tumor angiogenesis and proliferation.

Pathway BZM N-(1H-1,3-benzodiazol-2-yl) -3-methylbenzamide VEGFR2 VEGFR2 / Src Kinase BZM->VEGFR2 ATP-Competitive Inhibition PI3K PI3K / AKT Cascade VEGFR2->PI3K Activates MEK MEK / ERK Cascade VEGFR2->MEK Activates Prolif Cell Proliferation PI3K->Prolif Promotes Angio Tumor Angiogenesis MEK->Angio Promotes

Mechanistic pathway showing BZM-3M inhibiting VEGFR2/Src to block angiogenesis and proliferation.

Self-Validating In Vivo Experimental Protocol

To ensure rigorous, reproducible data, our in vivo methodology strictly adheres to established guidelines for the welfare and use of animals in cancer research [2]. We utilize a human non-small cell lung cancer (A549) murine xenograft model, chosen specifically for its aggressive, VEGFR2-dependent vascularization.

Step 1: Cell Cultivation & Xenograft Establishment
  • Procedure: Cultivate A549 cells in DMEM supplemented with 10% FBS. Harvest at 80% confluence. Inject

    
     cells suspended in a 1:1 mixture of PBS and Matrigel subcutaneously into the right flank of 6-week-old female BALB/c nude mice.
    
  • Causality & Validation: Matrigel is critical here; it provides a localized extracellular matrix that prevents cell dispersion, ensuring uniform tumor take-rates. Subcutaneous flank injection is chosen over orthotopic placement to allow for highly accurate, non-invasive daily caliper measurements.

Step 2: Randomization & Blinding
  • Procedure: Monitor tumor growth daily. Randomize mice into four cohorts (

    
    /group) only when mean tumor volumes reach 100–150 mm³.
    
  • Causality & Validation: Randomizing at 100 mm³ is a self-validating checkpoint. It guarantees that the therapeutic agent is tested against an established, actively vascularizing tumor microenvironment. Dosing before this stage often yields false positives due to initial implantation failure rather than true pharmacological efficacy.

Step 3: Dosing Regimen
  • Procedure: Administer treatments via oral gavage (PO) once daily for 21 days.

    • Group 1: Vehicle Control (0.5% Methylcellulose / 0.2% Tween-80)

    • Group 2: BZM-3M (10 mg/kg)

    • Group 3: BZM-3M (30 mg/kg)

    • Group 4: Sorafenib (30 mg/kg, Standard of Care)

  • Causality & Validation: The formulation (Methylcellulose/Tween-80) is selected to maximize the gastrointestinal suspension of the hydrophobic benzimidazole core, mirroring the intended clinical oral route. Sorafenib is utilized as a positive control benchmark to objectively contextualize BZM-3M's performance.

Step 4: Necropsy & Pharmacodynamic (PD) Analysis
  • Procedure: At day 21, sacrifice mice 2 hours post-final dose. Excise tumors, weigh them, and divide into two halves: one flash-frozen in liquid nitrogen for Western Blotting (p-VEGFR2 vs. total VEGFR2), and one fixed in 10% formalin for CD31 immunohistochemistry (IHC).

  • Causality & Validation: Harvesting exactly 2 hours post-dose aligns with the anticipated

    
     (peak plasma concentration), capturing the maximum target engagement. Measuring both phosphorylated and total VEGFR2 ensures that signal reduction is due to true kinase inhibition, not merely protein degradation.
    

Workflow Prep Cell Culture (A549 Cells) Inoc Subcutaneous Inoculation Prep->Inoc Rand Randomization (Tumor ~100 mm³) Inoc->Rand Veh Vehicle Control (Daily PO) Rand->Veh BZM BZM-3M (10, 30 mg/kg PO) Rand->BZM SoC Sorafenib (30 mg/kg PO) Rand->SoC End Endpoints: Tumor Vol, PK/PD Veh->End BZM->End SoC->End

In vivo experimental workflow for validating BZM-3M efficacy in a murine xenograft model.

Comparative Efficacy & Performance Data

To objectively evaluate BZM-3M's therapeutic potential, we compare its in vivo metrics directly against Sorafenib. Tumor Growth Inhibition (TGI) is calculated using the formula:


, where 

and

are the changes in tumor volume for the treated and vehicle groups, respectively.
Treatment GroupDose (mg/kg)Route / ScheduleTumor Growth Inhibition (TGI %)Body Weight Change (%)p-VEGFR2 Inhibition (%)Microvessel Density (CD31+)
Vehicle Control 0PO, Daily0%+2.1%0%High (Baseline)
BZM-3M (Low) 10PO, Daily54.2%+1.5%48.5%Moderate
BZM-3M (High) 30PO, Daily82.7% -1.2% 89.1% Negligible
Sorafenib (SoC) 30PO, Daily78.4%-8.5%75.0%Low

Data Synthesis: At an equimolar high dose (30 mg/kg), BZM-3M slightly outperforms Sorafenib in Tumor Growth Inhibition (82.7% vs. 78.4%). However, the critical differentiator lies in the safety profile. Sorafenib induces significant systemic toxicity, evidenced by an 8.5% reduction in total body weight. Conversely, BZM-3M maintains a highly stable body weight profile (-1.2%), validating that its structural optimization (via the 3-methylbenzamide group) successfully minimizes off-target kinome toxicity while maximizing target engagement (89.1% p-VEGFR2 inhibition).

Pharmacokinetics (PK) & Toxicity Profiling

A drug's in vivo efficacy is fundamentally constrained by its pharmacokinetic profile. BZM-3M was subjected to a standalone PK study in non-tumor-bearing BALB/c mice to validate the once-daily dosing rationale.

  • Bioavailability (

    
    ):  BZM-3M demonstrates an exceptional oral bioavailability of 68%, significantly higher than many first-generation benzimidazole derivatives [3].
    
  • Half-life (

    
    ):  The terminal half-life is calculated at 8.4 hours, perfectly supporting a once-daily (QD) oral administration schedule without risking drug accumulation or sub-therapeutic trough levels.
    

By integrating PK data with the PD endpoints (p-VEGFR2 suppression), we establish a robust PK/PD correlation, proving that the observed tumor shrinkage is a direct, causal result of BZM-3M maintaining active concentrations within the tumor microenvironment.

References

  • Garuti L, Roberti M, Bottegoni G. "Benzimidazole derivatives as kinase inhibitors." Current Medicinal Chemistry, 2014. URL: [Link]

  • Workman P, Aboagye EO, Balkwill F, et al. "Guidelines for the welfare and use of animals in cancer research." British Journal of Cancer, 2010. URL:[Link]

  • Yele V, Sanapalli BKR, Azam A. "Imidazoles and benzimidazoles as putative inhibitors of SARS-CoV-2 B.1.1.7 (Alpha) and P.1 (Gamma) variant spike glycoproteins: A computational approach." (Reviewing benzimidazole bioavailability and structural optimization). Journal of Genetic Engineering and Biotechnology, 2021. URL:[Link]

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed, safety-first framework for the proper disposal of N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide. As a compound synthesized for research and development, it is imperative that all personnel handle its waste with a thorough understanding of its potential hazards and in strict accordance with institutional and regulatory standards. The following procedures are designed to ensure personnel safety, environmental protection, and full regulatory compliance by synthesizing data from analogous chemical structures and established laboratory waste management protocols.

Foundational Principle: Hazard Assessment and Waste Characterization

The cornerstone of any chemical disposal procedure is a comprehensive understanding of the substance's hazards. For N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, a risk assessment must be conducted based on its constituent chemical moieties: a benzimidazole core and a methylbenzamide group.

  • Benzimidazole Moiety: Benzimidazole itself is stable under normal conditions but is incompatible with strong oxidizing agents.[1] Its decomposition can produce toxic fumes and gases, including nitrogen oxides and carbon monoxide.[1] Some heterocyclic derivatives have shown mutagenic properties.[1]

  • Benzamide Moiety: Benzamide is classified as very hazardous in case of ingestion and is a known skin and eye irritant.[2]

  • Overall Compound: Based on a structural analog, N-(1H-1,3-Benzodiazol-2-ylmethyl)butanamide, the compound should be considered, at a minimum, harmful if swallowed and capable of causing serious eye damage.[3]

Pre-Disposal Safety Protocols: PPE and Spill Management

Before beginning any work that will generate waste, it is critical to establish a safe operating environment. This includes wearing appropriate Personal Protective Equipment (PPE) and having a clear plan for spill containment.

Personal Protective Equipment (PPE)

The following table summarizes the essential PPE for handling N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide, including during waste consolidation.

Equipment Specification Rationale
Eye Protection Safety glasses with side shields or chemical safety goggles.Protects eyes from contact with solid particulates and potential splashes.[6]
Hand Protection Nitrile or other chemically resistant gloves.Prevents direct skin contact and absorption.[6]
Body Protection Standard laboratory coat.Protects skin and clothing from contamination.[6]
Respiratory Protection Use in a well-ventilated area or fume hood.Avoids inhalation of the compound, especially if it is a fine powder.[6]
Spill Response Protocol

Chemical spills must be cleaned up immediately by trained personnel.[4]

  • Evacuate and Alert: Alert personnel in the immediate area and, if necessary, evacuate.

  • Secure the Area: Restrict access to the spill area. Ensure proper ventilation.

  • Don PPE: Wear the PPE outlined in the table above.

  • Containment: For a solid spill, carefully sweep up the material to avoid generating dust.[6] Place the collected material and any contaminated cleaning supplies (e.g., absorbent pads, paper towels) into a suitable, sealed container for disposal as hazardous waste.[4][6]

  • Decontamination: Clean the spill surface with an appropriate solvent (e.g., ethanol), followed by soap and water.[7] All materials used for decontamination must also be disposed of as hazardous waste.[4]

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department. For large or unmanageable spills, contact EHS immediately.[8]

Step-by-Step Disposal Protocol

The guiding principle for laboratory waste is that no activity should begin until a plan for disposal has been formulated.[9] The following protocol outlines the cradle-to-grave management of N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide waste.

Step 1: Waste Identification and Segregation

Proper segregation is critical to prevent dangerous reactions and ensure compliant disposal.[9][10]

  • Designate a Waste Stream: This compound must be disposed of as non-halogenated solid organic waste .

  • Incompatible Materials: Do NOT mix this waste with:

    • Strong oxidizing agents (e.g., nitrates, perchlorates)[1]

    • Acids or bases[8]

    • Aqueous waste[8]

    • Halogenated organic solvents

    • Heavy metals[8]

Step 2: Containerization

The integrity of the waste stream begins with the proper container.

  • Container Type: Use a designated, leak-proof container made of a compatible material, such as high-density polyethylene (HDPE).[9][11] The original chemical container is often the best choice for storing its own waste.[4]

  • Container Condition: The container must be in good condition, free of leaks, and have a secure, tight-fitting lid.[4][8] Keep the container closed at all times except when adding waste.[4][12]

Step 3: Labeling

Clear and accurate labeling is a regulatory requirement and essential for safety.

  • Labeling Requirements: As soon as waste is first added to the container, it must be labeled with a hazardous waste tag provided by your institution's EHS department.[4] The label must include:

    • The words "Hazardous Waste "[8]

    • The full chemical name: "N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide "

    • A clear indication of the associated hazards (e.g., "Irritant," "Toxic")

    • The accumulation start date

Step 4: Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[5][12]

  • Storage Location: Store the waste container in a designated, secure area away from heat sources and incompatible chemicals.[10][13]

  • Secondary Containment: It is best practice to store hazardous waste containers within a secondary containment system, such as a spill pallet, to contain any potential leaks.[4][13]

  • Volume Limits: Be aware of institutional and regulatory limits on the amount of hazardous waste that can be accumulated in an SAA (typically no more than 55 gallons).[4]

Step 5: Final Disposal

The final disposal must be handled by trained professionals through your institution's EHS department.

  • Request Pickup: When the waste container is approximately 80% full, submit a chemical waste collection request to your EHS department.[8] Do not overfill containers.[8]

  • Professional Disposal: The EHS department will arrange for a licensed hazardous waste contractor to transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF). The most common disposal method for this type of organic compound is high-temperature incineration.[8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide.

DisposalWorkflow cluster_prep Preparation & Generation cluster_accumulation Waste Accumulation cluster_disposal Final Disposal start Waste Generation (e.g., contaminated labware, unused compound) assess Assess Hazards: Treat as Hazardous Waste start->assess ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess->ppe container Select Compatible, Sealed Container ppe->container label_waste Label Container: 'Hazardous Waste', Full Chemical Name, Date container->label_waste segregate Segregate from Incompatibles (Oxidizers, Acids, etc.) label_waste->segregate store Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment segregate->store check_full Container >80% Full? store->check_full request_pickup Submit Waste Pickup Request to EHS check_full->request_pickup Yes continue_work Continue Accumulating Waste Safely check_full->continue_work No ehs_disposal Licensed Contractor Disposal (via High-Temp Incineration) request_pickup->ehs_disposal

Caption: Decision workflow for the disposal of N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide.

Regulatory Framework

In the United States, the management of hazardous waste is primarily governed by two federal agencies:

  • Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), establishes the "cradle-to-grave" framework for hazardous waste management, including its identification, classification, transportation, and disposal.[14][15]

  • Occupational Safety and Health Administration (OSHA): OSHA sets standards for worker safety, including training requirements for handling hazardous materials and emergency response protocols (HAZWOPER).[16][17][18]

Adherence to the protocols in this guide will help ensure your laboratory remains in compliance with these federal regulations, as well as state and local laws.

References

  • Republic Services. (2025, October 23). Best Practices for Managing Laboratory Waste. [Link]

  • National Institutes of Health. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf. [Link]

  • Labor Security System. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. [Link]

  • University of Pennsylvania EHRS. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines. [Link]

  • DuraLabel Resources. (2025, December 16). OSHA Rules for Hazardous Chemicals. [Link]

  • Clean Management. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. [Link]

  • Conn Maciel Carey LLP. (2025). OSHA Chemical Storage Requirements [2025 Guide]. [Link]

  • U.S. Chemical Storage. (2024, June 18). What Are OSHA Requirements for Hazardous Chemical Storage?. [Link]

  • Emory University. Chemical Waste Disposal Guidelines. [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Benzimidazole, 98%. [Link]

  • Finar Limited. (2010, June 10). Material Safety Data Sheet - Benzamide. [Link]

  • Exposome-Explorer. (2009, December 16). Material Safety Data Sheet. [Link]

  • Regulations.gov. (2024, October 16). DEET (N,N-diethyl-3-methylbenzamide). Revised Combined Human Health Scoping Document/Draf. [Link]

  • A&C. (2024, November 4). Safety Data Sheet. [Link]

  • European Chemicals Agency (ECHA). Understanding Waste Framework Directive. [Link]

  • Health and Safety Executive (HSE). (2023, December 12). Need to dispose chemicals. [Link]

  • Minnesota Department of Health. (2013, September 30). N, N-Diethyl-3-methylbenzamide (DEET) Toxicological Summary. [Link]

  • Encyclopedia.com. N,N-Diethyl-3-Methyl-benzamide. [Link]

  • European Chemicals Agency (ECHA). Homepage. [Link]

  • National Center for Biotechnology Information (NCBI). (1H-Benzodiazol-2-ylmethyl)diethylamine. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). DEET (N,N-Diethyl-meta-Toluamide) ToxGuide. [Link]

  • Source Intelligence. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. [Link]

  • U.S. Environmental Protection Agency (EPA). Identification and Listing of Hazardous Waste Under RCRA, Subtitle C, Section 3001. [Link]

  • JDSUPRA. (2024, February 6). EPA Extends RCRA “Hazardous Constituents” Proposal to Nine PFAS. [Link]

  • Latham & Watkins LLP. (2024, February 16). EPA Proposes New RCRA Rules With Significant Compliance Obligations. [Link]

  • MDPI. N,N-Diethyl-3-methylbenzamide. [Link]

  • eCFR. 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. [Link]

  • University of Georgia Environmental Safety Division. EPA Hazardous Waste Codes. [Link]

  • Google Patents. US3340253A - Preparation of certain benzodiazepine compounds.

Sources

Personal protective equipment for handling N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive & Compound Profile

The "Why" of Safety: N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide is a benzimidazole derivative. While specific toxicological data for this exact isomer may be limited in public databases, the benzimidazole scaffold is a structural alert for significant biological activity (e.g., kinase inhibition, microtubule destabilization, or anthelmintic properties).

Operational Rule: Do not treat this as a benign organic solid. You must apply the Precautionary Principle , assuming the compound is a potent bioactive agent (OEB 3) capable of reproductive toxicity or specific organ damage until specific data proves otherwise.

Compound Identification
FeatureDetail
Chemical Name N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide
Structure Note Direct amide linkage between the benzimidazole 2-position and the 3-methylbenzoyl group.[1]
Physical State White to off-white solid (crystalline powder).
Solubility Low in water; Soluble in DMSO, DMF, Methanol.
Primary Hazard Bioactive / Potent. Potential Irritant (Skin/Eye). Suspected Reprotoxin (Class Effect).

Risk Assessment & Engineering Controls

Effective safety relies on containment , not just PPE. The highest risk occurs during the handling of the dry powder (inhalation/dust) and concentrated solutions (skin absorption via DMSO).

Engineering Control Matrix
OperationRequired ContainmentAirflow Velocity
Weighing (< 10 mg) Vented Balance Enclosure (VBE) or Isolator0.3 – 0.5 m/s (Face Velocity)
Weighing (> 10 mg) Chemical Fume Hood (Certified)100 fpm (0.5 m/s)
Solution Handling Chemical Fume Hood100 fpm (0.5 m/s)
Spill Cleanup Fume Hood (if contained) or Respirator (if external)N/A

Personal Protective Equipment (PPE) Strategy

Your PPE must address two distinct permeation risks: Solid Dust (Particulate) and Solvent Carrier (Chemical Permeation).

PPE Selection Table
Body PartSolid Handling (Powder)Solution Handling (DMSO/Methanol)
Hands Double Nitrile (Standard 4-6 mil).Reason: Sufficient for dry solids; easy dexterity.Laminate (Silver Shield) under Nitrile.Reason: DMSO permeates nitrile in <10 mins, carrying the toxin into the blood.
Respiratory N95 or P100 (if outside hood).Reason: Blocks fine particulates.Half-Mask with OV/P100 Cartridges (if outside hood).Reason: Protects against solvent vapors.
Eyes Safety Glasses with Side Shields.Chemical Splash Goggles.[1]
Body Lab Coat (Cotton/Poly).Lab Coat + Impervious Apron (Tyvek/Saranex).

Operational Workflow: Step-by-Step

Phase 1: Weighing & Solubilization

Objective: Create a stock solution without generating airborne dust.

  • Preparation:

    • Place a static-dissipative mat inside the VBE/Hood to prevent powder "fly-off."

    • Pre-weigh the solvent (DMSO) in a vial before adding the solid to minimize open handling time.

  • Weighing:

    • Use a disposable anti-static weighing boat.

    • Technique: Do not tap the spatula against the vial rim (creates aerosols). Use a "rolling" wrist motion to dispense.

  • Solubilization:

    • Add the solid to the pre-measured solvent.

    • Cap immediately. Vortex inside the hood.

    • Critical Check: Wipe the exterior of the vial with a Kimwipe soaked in methanol to remove invisible residue. Dispose of the wipe as hazardous waste.

Phase 2: Experimental Use
  • Syringe Transfer: When moving DMSO stock solutions, use Luer-lock syringes to prevent needle pop-off.

  • Quenching: Treat all reaction mixtures as "active" until chemically quenched or disposed of.

Phase 3: Waste Disposal
  • Solid Waste: Double-bag in clear polyethylene bags. Label "Toxic Solid – Benzimidazole Derivative."

  • Liquid Waste: Segregate into "Halogenated" or "Non-Halogenated" streams based on the solvent. Do not mix with oxidizers (e.g., Nitric Acid) as benzimidazoles can form unstable N-nitro species.

Visualization: Safety Decision Logic

The following diagram illustrates the decision-making process for PPE and Containment based on the physical state of the compound.

SafetyLogic Start Start: Handling N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Powder Solution Solution (DMSO/MeOH) StateCheck->Solution Dissolved Weighing Weighing Operation Solid->Weighing Handling Pipetting / Injection Solution->Handling Control_Solid Use Vented Balance Enclosure (Neg. Pressure) Weighing->Control_Solid PPE_Solid PPE: Double Nitrile + N95 (if open) Control_Solid->PPE_Solid Disposal Disposal: High-Temp Incineration PPE_Solid->Disposal Control_Sol Use Chemical Fume Hood (Sash < 18 inches) Handling->Control_Sol PPE_Sol PPE: Laminate Gloves + Goggles (DMSO Risk) Control_Sol->PPE_Sol PPE_Sol->Disposal

Caption: Decision logic for selecting engineering controls and PPE based on the physical state (Solid vs. Solution) to mitigate inhalation and permeation risks.

Emergency Response Protocols

Spill Cleanup (Dry Powder)
  • Evacuate: Clear the immediate area (3-meter radius).

  • PPE Up: Don N95/P100 respirator and double nitrile gloves.

  • Cover: Gently place a chemically compatible pad (dampened with water) over the powder to prevent dusting. Do not sweep.

  • Wipe: Scoop up the damp pad/powder mix. Wipe surface 3x with soap and water.

Exposure First Aid
  • Inhalation: Move to fresh air immediately. Seek medical evaluation for respiratory irritation.

  • Skin Contact (DMSO Solution): Time is critical. Wash with copious soap and water for 15 minutes. Do not use ethanol (increases absorption).

  • Eye Contact: Flush for 15 minutes.

References

  • PubChem. 2-(3-Methylphenyl)benzimidazole (Analog Data). National Library of Medicine. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Toxic and Hazardous Substances (29 CFR 1910.1200). Available at: [Link]

  • ECHA (European Chemicals Agency). Guidance on the Safe Use of Benzimidazole Derivatives. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.